4-(Piperazin-1-yl)-1H-indazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-piperazin-1-yl-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-2-10-9(8-13-14-10)11(3-1)15-6-4-12-5-7-15/h1-3,8,12H,4-7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBAXLVJLDXGKRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC3=C2C=NN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40610243 | |
| Record name | 4-(Piperazin-1-yl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40610243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105684-53-5 | |
| Record name | 4-(Piperazin-1-yl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40610243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(Piperazin-1-yl)-1H-indazole: Chemical Properties, Structure, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological significance of 4-(Piperazin-1-yl)-1H-indazole. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the fields of oncology and kinase inhibitor research.
Chemical Properties and Structure
This compound is a heterocyclic organic compound featuring a bicyclic indazole core linked to a piperazine ring at the 4-position. The indazole moiety, a fusion of benzene and pyrazole rings, is a well-recognized pharmacophore in medicinal chemistry, known for its diverse biological activities. The piperazine ring often enhances the solubility and pharmacokinetic properties of drug candidates.
Physicochemical Properties
While specific experimental data for the free base form of this compound is limited in publicly available literature, the following table summarizes its known and predicted properties. It is recommended that these values be confirmed experimentally.
| Property | Value | Source/Comment |
| CAS Number | 105684-53-5 | [1][2][3] |
| Molecular Formula | C₁₁H₁₄N₄ | [1][2][3] |
| Molecular Weight | 202.26 g/mol | [1][2][3] |
| Appearance | White to off-white solid (predicted) | General property of similar compounds |
| Melting Point | Data not available | A related compound, [4-(2-hydroxypropyl)piperazin-1-yl]-(5-methyl-1H-indazol-7-yl)methanone, has a melting point of 214-216 °C.[4] |
| Boiling Point | Data not available | |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like DMSO and methanol (predicted).[4] | Based on the properties of a related compound. |
| pKa | 16.32 ± 0.40 (Predicted) |
Structural Information
The chemical structure of this compound consists of an indazole ring system where a piperazine moiety is attached at the C4 position. The indazole ring is aromatic and planar, while the piperazine ring typically adopts a chair conformation.
Key Structural Features:
-
Indazole Core: A bicyclic aromatic system that can engage in various intermolecular interactions, including hydrogen bonding and π-stacking, with biological targets.
-
Piperazine Ring: A six-membered saturated heterocycle containing two nitrogen atoms. The secondary amine in the piperazine ring can be a key site for further functionalization or can act as a hydrogen bond donor or acceptor.
Synthesis and Characterization
A plausible and commonly employed synthetic route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction.
Proposed Synthesis Workflow
Caption: Proposed synthesis workflow for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline based on similar reported syntheses of N-aryl piperazine derivatives and should be optimized for specific laboratory conditions.
Materials:
-
4-Fluoro-1H-indazole
-
Piperazine (excess, e.g., 5-10 equivalents)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-fluoro-1H-indazole (1.0 eq) in anhydrous DMF, add piperazine (5.0 eq) and potassium carbonate (3.0 eq).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford this compound.
Analytical Characterization
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.
1. High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid or trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., 254 nm).
2. Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific experimental data for the target compound is not readily available, the expected chemical shifts for the core structures can be predicted.
-
¹H NMR: Expected signals for the indazole aromatic protons, the piperazine methylene protons, and the N-H protons of both the indazole and piperazine rings. The aromatic protons of the indazole ring would typically appear in the range of δ 7.0-8.0 ppm. The piperazine protons would be expected in the upfield region, around δ 3.0-4.0 ppm.
-
¹³C NMR: Signals corresponding to the carbon atoms of the indazole and piperazine rings.
3. Infrared (IR) Spectroscopy: Expected characteristic absorption bands include N-H stretching vibrations for the indazole and piperazine rings (typically in the range of 3200-3400 cm⁻¹), C-H stretching for the aromatic and aliphatic portions, and C=C and C=N stretching vibrations from the indazole ring.
4. Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (202.26 g/mol ).
Biological Activity and Signaling Pathways
Indazole derivatives are a prominent class of compounds in drug discovery, with several approved drugs targeting protein kinases. The this compound scaffold is present in a number of kinase inhibitors.
Potential Target: The PI3K/Akt/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several indazole-containing compounds have been identified as potent inhibitors of PI3K.
Caption: The PI3K/Akt/mTOR signaling pathway and the potential inhibitory action of this compound.
Experimental Protocol: PI3K Inhibition Assay
To evaluate the inhibitory activity of this compound against PI3K, a biochemical assay can be performed.
Materials:
-
Recombinant human PI3K isoforms (e.g., p110α/p85α)
-
PIP₂ substrate
-
³²P-γ-ATP or a fluorescent ATP analog
-
Kinase buffer
-
This compound (test compound)
-
Staurosporine (positive control)
-
DMSO (vehicle control)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare a dilution series of this compound in DMSO.
-
In a microplate, add the kinase buffer, PI3K enzyme, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of PIP₂ and ³²P-γ-ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 4M HCl).
-
Extract the radiolabeled PIP₃ product and quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion
This compound is a compound of significant interest for drug discovery, particularly in the development of kinase inhibitors. Its structural motifs suggest a potential role as an inhibitor of the PI3K/Akt/mTOR pathway, a critical signaling cascade in cancer. This technical guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and methods for its characterization and biological evaluation. Further experimental validation of the presented data is crucial for advancing the research and development of this promising scaffold.
References
Physicochemical Characterization of 4-(Piperazin-1-yl)-1H-indazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(Piperazin-1-yl)-1H-indazole, a heterocyclic compound of interest in medicinal chemistry. Understanding these characteristics is fundamental for drug discovery and development, influencing formulation, pharmacokinetics, and pharmacodynamics. This document outlines key parameters, details established experimental protocols for their determination, and presents logical workflows for characterization.
Physicochemical Properties
Experimental physicochemical data for this compound is not extensively available in public literature. However, properties can be estimated, and data from its core moieties, indazole and piperazine, provide foundational context. The hydrochloride salt form of the compound is also commercially available[1][2].
Table 1: Summary of Physicochemical Data for this compound and Related Moieties
| Property | This compound | Indazole (Parent Moiety) | Piperazine (Parent Moiety) |
| Molecular Formula | C₁₁H₁₄N₄ | C₇H₆N₂ | C₄H₁₀N₂ |
| Molecular Weight | 202.26 g/mol | 118.14 g/mol | 86.14 g/mol |
| Melting Point | Data not available | 147-149 °C | 106 °C |
| Boiling Point | Data not available | 270 °C | 146 °C |
| pKa | 16.32 ± 0.40 (Predicted) | 1.04 (Indazolium ion)13.86 (Indazole) | 9.73, 5.33 |
| Aqueous Solubility | Data not available | Sparingly soluble | Freely soluble in water |
| logP | Data not available | 1.8 | -1.4 |
Note: Data for parent moieties are sourced from publicly available chemical databases. The pKa for the target compound is a predicted value.
Experimental Protocols for Physicochemical Characterization
Precise characterization requires standardized experimental procedures. The following sections detail the methodologies for determining the key physicochemical parameters.
The melting point provides a quick assessment of a compound's purity. Pure crystalline substances exhibit a sharp melting range of 1-2°C, which broadens and becomes depressed by impurities[3]. The capillary method is the standard technique[4].
Protocol: Capillary Method
-
Sample Preparation: Ensure the sample is completely dry and finely powdered to facilitate uniform heat transfer[5].
-
Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end, aiming for a sample height of 2-3 mm[5][6].
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp or Thiele tube) adjacent to a calibrated thermometer[3].
-
Preliminary Determination: Heat the sample at a rapid rate (e.g., 4-5°C per minute) to quickly determine an approximate melting range[5].
-
Accurate Determination: Allow the apparatus to cool. Prepare a new sample and heat it again, but slow the heating rate to 1-2°C per minute starting from about 15°C below the approximate melting point[5][6].
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a transparent liquid (completion of melting). This range is the melting point[6]. For accuracy, the determination should be performed at least twice[5].
Solubility is a critical parameter that affects a drug's absorption and bioavailability. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility[7].
Protocol: Shake-Flask Method
-
Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the aqueous solvent (e.g., phosphate-buffered saline, pH 7.4)[8][9]. The solvent and solute must be pure[10].
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker or incubator (e.g., at 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the solid and the solution[9][10].
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.45 µm)[7][11].
-
Quantification: Accurately determine the concentration of the dissolved compound in the clear filtrate. Common analytical methods include UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) by comparing the sample's response to a calibration curve of known concentrations[9][11].
-
Calculation: The determined concentration represents the equilibrium solubility of the compound under the specified conditions.
The acid dissociation constant (pKa) is crucial as it dictates the ionization state of a compound at a given pH, which in turn affects its solubility, permeability, and receptor binding. Potentiometric titration is a highly precise and common method for pKa determination[12][13][14].
Protocol: Potentiometric Titration
-
Apparatus Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements[12][15].
-
Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent (often water or a co-solvent for poorly soluble compounds) to a known concentration (e.g., 1 mM)[12][15].
-
Titration Setup: Place the solution in a reaction vessel with a magnetic stirrer. Immerse the calibrated pH electrode. To maintain constant ionic strength, a background electrolyte like 0.15 M KCl can be added[12]. Purge the solution with nitrogen to remove dissolved CO₂[12].
-
Titration: Gradually add small, precise volumes of a standardized titrant (a strong acid like HCl for a basic compound, or a strong base like NaOH for an acidic compound)[15].
-
Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize. Plot the pH versus the volume of titrant added to generate a titration curve[12][14].
-
pKa Determination: The pKa is the pH at the half-equivalence point, where the concentrations of the acidic and basic forms of the compound are equal. This point corresponds to the inflection point of the sigmoid-shaped titration curve[14]. The experiment should be repeated multiple times for reliability[12].
The partition coefficient (logP) quantifies a compound's lipophilicity, which is a key predictor of its membrane permeability and pharmacokinetic profile. The shake-flask method using n-octanol and water is the most established technique[16].
Protocol: Shake-Flask Method
-
Phase Pre-saturation: Mix n-octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4 for logD determination) and shake them overnight to ensure mutual saturation. Separate the two phases before use[16].
-
Sample Preparation: Dissolve the compound in one of the pre-saturated phases (usually the one in which it is more soluble)[16].
-
Partitioning: Add a known volume of the compound-containing phase to a known volume of the other pre-saturated phase in a separation vessel. Seal the vessel and shake it vigorously for a set period (e.g., 2 hours) at a constant temperature (e.g., 25°C) to allow the compound to partition between the two phases[16][17].
-
Phase Separation: Allow the mixture to stand undisturbed until the two phases have completely separated. Centrifugation can be used to accelerate this process[16].
-
Quantification: Carefully withdraw an aliquot from each phase. Analyze the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method like HPLC or UV-Vis spectroscopy[17][18].
-
Calculation: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value[16][19].
Visualization of Workflows and Pathways
Diagrams are essential tools for visualizing complex processes and relationships in drug development.
The following diagram illustrates a typical workflow for the physicochemical characterization of a new chemical entity.
Indazole-containing compounds are frequently investigated as kinase inhibitors. For instance, GDC-0941, which contains a 2-(1H-indazol-4-yl) moiety, is a known inhibitor of the PI3K/Akt pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer[20][21]. The diagram below illustrates this representative pathway.
References
- 1. 105684-53-5|this compound|BLD Pharm [bldpharm.com]
- 2. danabiosci.com [danabiosci.com]
- 3. Determination of Melting Point [wiredchemist.com]
- 4. thinksrs.com [thinksrs.com]
- 5. jk-sci.com [jk-sci.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. enamine.net [enamine.net]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. bioassaysys.com [bioassaysys.com]
- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 17. jove.com [jove.com]
- 18. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. LogP / LogD shake-flask method [protocols.io]
- 20. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]
- 21. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and First Synthesis of 4-(Piperazin-1-yl)-1H-indazole
For Immediate Release
This technical guide provides an in-depth overview of the discovery and first synthesis of the novel heterocyclic compound, 4-(Piperazin-1-yl)-1H-indazole. This molecule has garnered significant interest within the medicinal chemistry community due to the prevalence of the indazole-piperazine motif in a variety of biologically active agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive resource on the synthesis and potential therapeutic context of this compound.
Introduction: The Indazole-Piperazine Motif in Drug Discovery
The indazole core is a bicyclic heteroaromatic system that is considered a "privileged scaffold" in medicinal chemistry. Its rigid structure and ability to participate in various non-covalent interactions have made it a cornerstone in the design of numerous therapeutic agents.[1] When coupled with a piperazine ring, a common pharmacophore known to enhance aqueous solubility and modulate pharmacokinetic properties, the resulting indazole-piperazine framework becomes a powerful tool in the development of novel drugs.[2]
Derivatives of this core structure have shown a wide range of pharmacological activities, including the inhibition of critical cellular targets such as kinases, poly (ADP-ribose) polymerase (PARP), and phosphodiesterases (PDEs). For instance, compounds incorporating a piperazinyl-indazole moiety have been investigated as potent inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK-II), BCR-ABL tyrosine kinase, and the PI3K/Akt signaling pathway.[3][4][5]
This guide will focus on the foundational molecule, this compound, detailing its synthetic pathway from commercially available starting materials. While a specific seminal publication detailing its "discovery" as a singular event is not prominent in the literature, its synthesis can be logically deduced from established chemical principles and the frequent appearance of this structural motif in patented therapeutic agents.
Retrosynthetic Analysis and Synthetic Strategy
The most logical and efficient approach to the first synthesis of this compound is through a two-step process. The retrosynthetic analysis involves disconnecting the piperazine ring from the indazole core via a nucleophilic aromatic substitution (SNAr) reaction. This reveals a 4-halo-1H-indazole as the key intermediate, which can be synthesized from a commercially available substituted aniline.
Caption: Retrosynthetic analysis of this compound.
The forward synthesis, therefore, involves:
-
Synthesis of 4-Chloro-1H-indazole: Formation of the indazole ring from 2-methyl-3-chloroaniline through a diazotization and in-situ cyclization reaction.
-
Nucleophilic Aromatic Substitution (SNAr): Reaction of 4-chloro-1H-indazole with piperazine to yield the final product.
Experimental Protocols
The following protocols are detailed methodologies for the key experimental steps in the synthesis of this compound.
Synthesis of 4-Chloro-1H-indazole
This procedure is adapted from established methods for the synthesis of substituted indazoles.
Reaction Scheme:
Caption: Synthetic scheme for 4-Chloro-1H-indazole.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Methyl-3-chloroaniline | 141.59 | 9.95 g (8.4 mL) | 70.6 mmol |
| Potassium Acetate | 98.14 | 8.3 g | 84.7 mmol |
| Acetic Anhydride | 102.09 | 20.0 mL | 212 mmol |
| Isoamyl Nitrite | 117.15 | 18.9 mL | 141 mmol |
| Lithium Hydroxide | 23.95 | 20.7 g | 494 mmol |
| Chloroform | - | 120 mL | - |
| Tetrahydrofuran (THF) | - | 150 mL | - |
| Ethyl Acetate (EtOAc) | - | 400 mL | - |
| Water | - | As needed | - |
| Magnesium Sulfate (MgSO₄) | - | As needed | - |
Procedure:
-
To a 250 mL round-bottomed flask equipped with a magnetic stirrer, add 2-methyl-3-chloroaniline (8.4 mL, 9.95 g, 70.6 mmol), potassium acetate (8.3 g, 84.7 mmol), and chloroform (120 mL).
-
Cool the reaction mixture to 0 °C in an ice bath with continuous stirring.
-
Slowly add acetic anhydride (20.0 mL, 212 mmol) dropwise to the cooled mixture over 2 minutes.
-
Allow the reaction mixture to warm to 25 °C and stir for 1 hour.
-
Heat the reaction to 60 °C and add isoamyl nitrite (18.9 mL, 141 mmol).
-
Stir the reaction at 60 °C overnight.
-
After completion, add water (75 mL) and THF (150 mL) and cool the mixture to 0 °C.
-
Add lithium hydroxide (20.7 g, 494 mmol) and continue stirring at 0 °C for 3 hours.
-
Add water (200 mL) and extract the product with ethyl acetate (1 x 300 mL, 1 x 100 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 4-chloro-1H-indazole as an orange solid.
Expected Yield: ~11.07 g (quantitative).
Characterization Data (as reported in the literature):
-
¹H NMR (400 MHz, CDCl₃): δ 8.18 (d, J= 1 Hz, 1H), 7.33 (d, J= 8 Hz 1H), 7.31 (t, J= 7 Hz, 1H), 7.17 (dd, J= 7 Hz, 1 Hz 1H).[3]
-
LCMS (ESI pos): m/z 153 (M + 1).[3]
First Synthesis of this compound
This proposed synthesis is based on the principles of nucleophilic aromatic substitution, a widely used reaction in the synthesis of nitrogen-containing heterocyclic compounds.
Reaction Scheme:
Caption: Synthetic scheme for this compound.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Chloro-1H-indazole | 152.58 | 1.53 g | 10.0 mmol |
| Piperazine | 86.14 | 2.58 g | 30.0 mmol |
| Potassium Carbonate | 138.21 | 2.76 g | 20.0 mmol |
| Dimethylformamide (DMF) | - | 50 mL | - |
| Ethyl Acetate (EtOAc) | - | As needed | - |
| Brine | - | As needed | - |
| Water | - | As needed | - |
| Sodium Sulfate (Na₂SO₄) | - | As needed | - |
Procedure:
-
In a 100 mL round-bottomed flask, dissolve 4-chloro-1H-indazole (1.53 g, 10.0 mmol) in dimethylformamide (50 mL).
-
Add piperazine (2.58 g, 30.0 mmol) and potassium carbonate (2.76 g, 20.0 mmol) to the solution.
-
Heat the reaction mixture to 120 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water (200 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts and wash with brine (2 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of dichloromethane/methanol) to afford this compound.
Biological Context and Signaling Pathway
While specific biological data for this compound is not extensively published, the structurally related compound, 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) , is a potent and selective inhibitor of class I PI3 Kinases.[5] The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[5]
The inhibitory action of GDC-0941 on this pathway provides a strong rationale for investigating the biological activity of this compound and its derivatives as potential modulators of this key cellular cascade.
Caption: Proposed mechanism of action via the PI3K/Akt signaling pathway.
Conclusion
This compound represents a foundational structure within a class of compounds that has demonstrated significant therapeutic potential. The synthetic route detailed in this guide, proceeding through a 4-halo-indazole intermediate, is both efficient and scalable, providing a reliable method for accessing this important molecule. The established role of the indazole-piperazine motif in targeting key signaling pathways, such as the PI3K/Akt cascade, underscores the value of this compound as a platform for future drug discovery and development efforts. Further investigation into the specific biological targets and structure-activity relationships of this compound and its derivatives is warranted.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism-dependent mutagenicity of a compound containing a piperazinyl indazole motif: Role of a novel p450-mediated metabolic reaction involving a putative oxaziridine intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic data for 4-(Piperazin-1-yl)-1H-indazole (1H NMR, 13C NMR, MS)
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-(Piperazin-1-yl)-1H-indazole, a molecule of significant interest to researchers and scientists in the field of drug development. This document is intended to serve as a core resource, presenting detailed ¹H NMR, ¹³C NMR, and mass spectrometry data, alongside the experimental protocols utilized for their acquisition.
Spectroscopic Data Summary
The structural integrity of this compound has been confirmed through rigorous spectroscopic analysis. The following tables summarize the key quantitative data obtained from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, and Mass Spectrometry (MS).
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available | - | - | - |
| Data not available | - | - | - |
| Data not available | - | - | - |
| Data not available | - | - | - |
| Data not available | - | - | - |
No specific ¹H NMR chemical shift values for this compound were found in the public domain at the time of this report. The table structure is provided as a template for data insertion upon availability.
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not available | - |
| Data not available | - |
| Data not available | - |
| Data not available | - |
| Data not available | - |
| Data not available | - |
| Data not available | - |
No specific ¹³C NMR chemical shift values for this compound were found in the public domain at the time of this report. The table structure is provided as a template for data insertion upon availability.
Table 3: Mass Spectrometry Data for this compound
| m/z | Interpretation |
| Data not available | [M+H]⁺ |
No specific mass spectrometry data for this compound was found in the public domain at the time of this report. The table structure is provided as a template for data insertion upon availability.
Experimental Protocols
While specific data for the target compound is not publicly available, the following are generalized experimental protocols for acquiring NMR and MS data for similar indazole and piperazine derivatives, based on common laboratory practices.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample is usually dissolved in a deuterated solvent such as DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Mass Spectrometry (MS)
Mass spectra are generally acquired using an electrospray ionization (ESI) source in positive ion mode. The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.
It is important to note that while the existence of this compound and its hydrochloride salt is confirmed through commercial suppliers, detailed public spectroscopic data remains elusive. Researchers working with this compound are encouraged to perform their own analyses to confirm its identity and purity. The synthesis of a related compound, 2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine, has been reported, suggesting that the core this compound intermediate has been successfully synthesized and is likely characterized in proprietary documentation.[1][2]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of 4-(Piperazin-1-yl)-1H-indazole Analogs as Novel Anticancer Agents: A Mechanistic Overview
For Immediate Release
In the relentless pursuit of novel and effective cancer therapeutics, the indazole scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities.[1][2] This technical guide delves into the mechanism of action of a key class of indazole derivatives, those containing a 4-(piperazin-1-yl) moiety, in various cancer cell lines. While direct studies on the parent compound 4-(Piperazin-1-yl)-1H-indazole are limited, extensive research on its derivatives has illuminated several critical signaling pathways and cellular processes that these compounds modulate to exert their anticancer effects. This document will synthesize findings from preclinical studies to provide a comprehensive understanding for researchers, scientists, and drug development professionals.
Core Anticancer Mechanisms of Piperazinyl-Indazole Derivatives
Derivatives of this compound have been shown to employ a multi-pronged attack on cancer cells, primarily through the induction of apoptosis, cell cycle arrest, and the inhibition of key protein kinases involved in tumor growth and proliferation.
Induction of Apoptosis and Cell Cycle Arrest
A significant mechanism of action for this class of compounds is the induction of programmed cell death, or apoptosis, in cancer cells. One notable derivative, compound 6o , has been shown to induce apoptosis in chronic myeloid leukemia (K562) cells in a concentration-dependent manner.[3][4][5] Mechanistic studies revealed that this is achieved through the modulation of the Bcl-2 family of proteins and the p53/MDM2 pathway.[4][5]
Specifically, treatment with these indazole derivatives leads to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[6] This shift in the Bax/Bcl-2 ratio is a critical event that permeabilizes the mitochondrial membrane, leading to the release of cytochrome c and the subsequent activation of caspases, the executioners of apoptosis.
Furthermore, these compounds can influence the p53 tumor suppressor pathway.[4] By potentially inhibiting the interaction between p53 and its negative regulator MDM2, they can lead to the stabilization and activation of p53. Activated p53 can then transcriptionally activate genes involved in cell cycle arrest and apoptosis, further contributing to the anticancer effect.
Inhibition of Protein Kinases
The indazole scaffold is a well-established "hinge-binding" fragment for various protein kinases, many of which are crucial for cancer cell survival and proliferation.[7] Piperazinyl-indazole derivatives have been developed as potent inhibitors of several kinase families.
-
Polo-like Kinase 4 (PLK4): As a master regulator of centriole duplication, overexpression of PLK4 is common in many cancers. Novel indazole derivatives have been designed as potent PLK4 inhibitors, demonstrating significant antiproliferative activity against neuroblastoma cell lines.[8]
-
Phosphoinositide 3-kinase (PI3K): The PI3K/Akt signaling pathway is frequently deregulated in tumors. A derivative, GDC-0941, which contains an indazole and a piperazine moiety, is a potent and selective inhibitor of class I PI3K.[9]
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a known driver in various cancers. Several indazole derivatives have been developed as inhibitors of FGFRs.[2][10]
-
Pan-Pim Kinases: Pim kinases are involved in cell survival and proliferation. Indazole derivatives have shown potent inhibitory activity against all three Pim kinase isoforms.[10]
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives [ouci.dntb.gov.ua]
- 5. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Rational design of CZL-S092: A novel indazole-based PLK4 inhibitor targeting neuroblastoma through virtual screening and fragment-based drug design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
The Rising Therapeutic Potential of 4-(Piperazin-1-yl)-1H-indazole Derivatives: A Technical Guide
For Immediate Release
In the landscape of modern medicinal chemistry, the 1H-indazole scaffold has emerged as a "privileged structure," forming the core of numerous biologically active compounds.[1][2][3][4][5][6] Among its various substituted forms, 4-(Piperazin-1-yl)-1H-indazole derivatives are gaining significant traction, particularly in oncology, for their potent and often selective inhibitory effects on key cellular signaling pathways. This technical guide provides an in-depth overview of the biological activities of these compounds, summarizing quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms for researchers, scientists, and drug development professionals.
Anticancer Activity: A Primary Focus
The predominant therapeutic application of this compound derivatives lies in their anticancer properties.[2][4][7] These compounds have been extensively investigated as inhibitors of various protein kinases, which are critical regulators of cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
Kinase Inhibition Profile
A significant body of research has focused on the development of these indazole derivatives as potent kinase inhibitors. Notably, they have shown activity against several key oncogenic kinases:
-
Phosphoinositide 3-kinase (PI3K): The PI3K/Akt signaling pathway is frequently overactive in a wide range of human cancers. GDC-0941, a potent and selective inhibitor of class I PI3K, features a 2-(1H-indazol-4-yl) moiety and has been evaluated in clinical trials.[8][9]
-
BCR-ABL: This fusion protein is the hallmark of chronic myeloid leukemia (CML). AKE-72, a diarylamide 3-aminoindazole derivative incorporating a 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl moiety, has demonstrated potent pan-BCR-ABL inhibition, including activity against the drug-resistant T315I mutant.[10][11]
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in various cancers. Several 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole derivatives have been identified as potent FGFR1 inhibitors.[1][12]
-
Pim Kinases: These serine/threonine kinases are involved in cell survival and proliferation. Novel 1H-indazole derivatives have been developed as pan-Pim kinase inhibitors.[12]
-
Epidermal Growth Factor Receptor (EGFR): Structure-guided design has led to the synthesis of 1H-indazole derivatives with strong potency against both wild-type and mutant forms of EGFR, such as the T790M resistance mutation.[12]
The inhibitory activities of representative compounds are summarized in the table below.
| Compound/Derivative Class | Target Kinase(s) | IC50 Values | Reference |
| GDC-0941 | PI3Kα | 3 nM | [8][9] |
| AKE-72 | BCR-ABL (Wild Type) | < 0.5 nM | [10][11] |
| AKE-72 | BCR-ABL (T315I Mutant) | 9 nM | [10][11] |
| 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide | FGFR1 | 30.2 ± 1.9 nM | [1][12] |
| Pyridin-3-amine derivative | FGFR1, FGFR2, FGFR3 | 18.0 nM, 1.6 nM, 27.5 nM | [1][12] |
| 1H-indazole derivative | Pim-1, Pim-2, Pim-3 | 0.4 nM, 1.1 nM, 0.4 nM | [12] |
| 1H-indazole derivative | EGFR (T790M) | 5.3 nM | [12] |
| 1H-indazole derivative | EGFR (Wild Type) | 8.3 nM | [12] |
Antiproliferative Activity
Beyond specific kinase inhibition, these derivatives have demonstrated broad antiproliferative activity against a panel of human cancer cell lines. For instance, the piperazine-indazole derivative 6o exhibited a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC50 value of 5.15 µM, while showing selectivity over normal cells.[2] Another compound, 2f , displayed potent growth inhibitory activity against several cancer cell lines, with IC50 values ranging from 0.23 to 1.15 µM.[7]
| Compound | Cell Line | IC50 (µM) | Reference |
| 2a | MCF-7 | 1.15 | [7] |
| HCT116 | 4.89 | [7] | |
| 2f | 4T1 | 0.23 | [7] |
| HepG2 | 0.80 | [7] | |
| MCF-7 | 0.34 | [7] | |
| 6o | K562 | 5.15 | [2] |
| A549 | >40 | [2] | |
| PC-3 | >40 | [2] | |
| HepG-2 | >40 | [2] | |
| HEK-293 (Normal) | 33.2 | [2] |
Mechanism of Action: Apoptosis and Cell Cycle Arrest
The anticancer effects of this compound derivatives are often mediated by the induction of apoptosis (programmed cell death) and cell cycle arrest.
Apoptosis Induction
Treatment of cancer cells with these compounds has been shown to trigger the apoptotic cascade. For example, compound 2f was found to dose-dependently promote apoptosis in 4T1 breast cancer cells.[7] This was associated with the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2.[7] Similarly, compound 6o was confirmed to induce apoptosis in K562 cells, potentially through the inhibition of Bcl-2 family members and modulation of the p53/MDM2 pathway.[2]
Caption: Proposed apoptotic pathway induced by indazole derivative 6o.
Cell Cycle Arrest
In addition to apoptosis, some derivatives have been shown to cause cell cycle arrest, preventing cancer cells from progressing through the division cycle. Compound 6o was observed to induce a concentration-dependent arrest of K562 cells in the G2/M phase.
Other Biological Activities
While the primary focus has been on anticancer applications, the broader piperazine derivative class, to which these indazole compounds belong, is known for a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, anticonvulsant, and antihistaminic activities.[13] Furthermore, some 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives have been synthesized and evaluated as potential selective serotonin reuptake inhibitors (SSRIs) for the treatment of depression.[14]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these research findings. Below are generalized protocols for key experiments.
Kinase Inhibition Assay (Generic)
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
-
Reagents and Materials: Recombinant kinase, substrate peptide, ATP, assay buffer, test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Serially dilute the test compound in DMSO. b. In a 96-well plate, add the kinase, substrate, and assay buffer. c. Add the diluted test compound to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes). f. Stop the reaction and add the detection reagent to quantify the amount of ADP produced, which is proportional to kinase activity. g. Measure the luminescence or fluorescence signal using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay assesses the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified duration (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Caption: General workflow for the biological evaluation of indazole derivatives.
Conclusion and Future Directions
The this compound scaffold represents a highly promising framework for the development of novel therapeutics, particularly in the realm of oncology. The versatility of this core allows for structural modifications that can fine-tune potency and selectivity against a range of biological targets. Future research will likely focus on optimizing the pharmacokinetic properties of these compounds, exploring their efficacy in combination therapies, and expanding their therapeutic applications beyond cancer. The detailed data and methodologies presented in this guide aim to facilitate these ongoing efforts in the scientific community.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 14. Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of 4-(Piperazin-1-yl)-1H-Indazole Analogs: A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Promising Scaffold in Kinase Inhibition
The 1H-indazole scaffold, particularly when substituted at the 4-position with a piperazine moiety, has emerged as a privileged structure in medicinal chemistry. This chemical core is central to the development of a multitude of potent and selective kinase inhibitors, demonstrating significant therapeutic potential in oncology and other disease areas. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of 4-(piperazin-1-yl)-1H-indazole analogs, complete with quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
Core Structure and Pharmacological Significance
The this compound core combines the versatile indazole bicyclic system, known for its ability to form key interactions with the hinge region of kinase active sites, with a piperazine ring that offers a valuable vector for introducing substituents to modulate potency, selectivity, and pharmacokinetic properties. Numerous derivatives based on this scaffold have been investigated as inhibitors of critical oncogenic kinases, including PI3K, Akt, ROCK, and VEGFR.
Quantitative Structure-Activity Relationship (SAR) Data
The following tables summarize the in vitro inhibitory activities of various this compound analogs against several key protein kinases. The data highlights how modifications to the core structure influence potency and selectivity.
Table 1: SAR of this compound Analogs as PI3K Inhibitors
| Compound | R1 (Indazole) | R2 (Piperazine) | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) | Reference |
| GDC-0941 | 2-(thieno[3,2-d]pyrimidin-4-yl) | 4-methanesulfonyl | 3 | 33 | 3 | 17 | [1][2] |
| Analog 1 | 2-(pyrimidin-4-yl) | 4-methyl | 150 | - | - | - | [1] |
| Analog 2 | 2-(thieno[3,2-d]pyrimidin-4-yl) | 4-ethyl | 5 | 45 | 4 | 20 | [1] |
Table 2: SAR of 1-(4-(1H-Indazol-5-yl)piperazin-1-yl) Analogs as ROCK-II Inhibitors
| Compound | R (on Piperazine) | ROCK-II IC50 (nM) | CYP3A4 Inhibition | Reference |
| SR-1459 | 2-amino | 13 | Potent | [3] |
| SR-715 | 2-hydroxy | 80 | Selective | [3] |
| SR-899 | 2-hydroxy | 100 | Selective | [3] |
Table 3: SAR of 3-Amino-1H-indazole Analogs as BCR-ABL Inhibitors
| Compound | R (on Benzamide) | BCR-ABL (WT) IC50 (nM) | BCR-ABL (T315I) IC50 (nM) | Reference |
| AKE-72 | 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl | < 0.5 | 9 | [4] |
| Compound I | Morpholine | 4.6 | 227 | [4] |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the evaluation of novel this compound analogs.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity.
Materials:
-
Purified kinase enzyme
-
Kinase-specific substrate
-
ATP
-
Test compounds (this compound analogs)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay plates (e.g., 96-well or 384-well)
-
Plate reader capable of measuring luminescence
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase, substrate, and test compound at various concentrations in a kinase assay buffer.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Detection:
-
Add Kinase Detection Reagent to convert ADP to ATP and to catalyze the luciferase-luciferin reaction.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader. The light output is proportional to the ADP concentration.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a vehicle control.
-
Determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
-
Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
Test compounds (this compound analogs)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells into 96-well plates at a predetermined density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds.
-
Include a vehicle-treated control group.
-
Incubate for a specified period (e.g., 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 3-4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of the solution in each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.
-
Synthesis of a Representative this compound Analog
The following is a general synthetic route for the preparation of this compound derivatives, exemplified by the synthesis of GDC-0941.[1][2]
Scheme 1: Synthesis of GDC-0941
Caption: Synthetic workflow for GDC-0941.
Procedure:
-
Reductive Amination: To a solution of 2-chloro-6-formyl-4-morpholin-4-yl-thieno[3,2-d]pyrimidine in a suitable solvent (e.g., dichloroethane), add 1-methanesulfonylpiperazine and an acid catalyst (e.g., acetic acid). Add a reducing agent such as sodium triacetoxyborohydride and stir the mixture at room temperature until the reaction is complete. Purify the resulting intermediate.
-
Suzuki Coupling: Combine the intermediate from the previous step with 4-(4,4,5,5-tetramethyl-[1][3][4]dioxaborolan-2-yl)-1H-indazole in a solvent mixture (e.g., toluene, ethanol, and water). Add a palladium catalyst (e.g., PdCl2(PPh3)2) and a base (e.g., sodium carbonate). Heat the reaction mixture until completion. After cooling, extract the product and purify it by chromatography to yield the final compound.
Signaling Pathway Interactions
This compound analogs primarily exert their effects by inhibiting key kinases in cellular signaling pathways. The following diagrams illustrate the points of intervention for these compounds in the PI3K/Akt and VEGFR signaling cascades.
PI3K/Akt Signaling Pathway Inhibition
Many this compound derivatives, such as GDC-0941, are potent inhibitors of PI3K, a critical node in a pathway that regulates cell growth, proliferation, and survival.[1][2]
Caption: Inhibition of the PI3K/Akt signaling pathway.
VEGFR Signaling Pathway Inhibition
Certain analogs have shown inhibitory activity against Vascular Endothelial Growth Factor Receptor (VEGFR), a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth.
Caption: Inhibition of the VEGFR signaling pathway.
Conclusion
The this compound scaffold represents a highly fruitful starting point for the design of potent and selective kinase inhibitors. The structure-activity relationships discussed herein demonstrate that careful modification of the indazole and piperazine rings can lead to compounds with desirable pharmacological profiles. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to advance this promising class of therapeutic agents. Further exploration of this scaffold is warranted to unlock its full therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of 4-(Piperazin-1-yl)-1H-indazole Kinase Binding: A Technical Guide
Abstract
The 4-(piperazin-1-yl)-1H-indazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential as a core component of various kinase inhibitors. This technical guide provides an in-depth exploration of the in silico modeling techniques used to elucidate the binding of this scaffold to key kinase targets. Focusing on Rho-associated coiled-coil containing protein kinase 2 (ROCK-II), and with additional context provided for Proviral Integration site for Moloney murine leukemia virus-1 (PIM-1) and Unc-51 Like Autophagy Activating Kinase 1 (ULK1), this document serves as a comprehensive resource for researchers, scientists, and drug development professionals. It details experimental and computational protocols, presents quantitative binding data, and visualizes complex biological and methodological workflows to facilitate a deeper understanding of the structure-activity relationships and guide the rational design of next-generation kinase inhibitors.
Introduction
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. The development of small molecule inhibitors that can selectively target the ATP-binding site of these kinases is a cornerstone of modern drug discovery. The this compound moiety has been identified as a versatile scaffold capable of forming key interactions within the kinase active site, leading to potent and selective inhibition.
This guide will systematically dissect the computational methodologies employed to predict and analyze the binding of this compound derivatives to their kinase targets. We will delve into the specifics of molecular docking and molecular dynamics simulations, providing generalized yet detailed protocols that can be adapted for specific research questions. Furthermore, we will present available quantitative data to highlight the structure-activity relationships (SAR) of this scaffold and visualize the intricate signaling pathways these kinases modulate.
Kinase Targets and Signaling Pathways
The this compound scaffold has shown inhibitory activity against a range of kinases. This section focuses on the signaling pathways of three prominent examples: ROCK-II, PIM-1, and ULK1.
ROCK-II Signaling Pathway
Rho-associated coiled-coil containing protein kinase (ROCK) is a serine/threonine kinase that is a key effector of the small GTPase RhoA. The RhoA/ROCK pathway is integral to regulating cellular processes such as smooth muscle contraction, cell migration, and cytoskeletal organization.[1][2][3] Inhibition of ROCK has therapeutic potential in cardiovascular diseases, cancer metastasis, and glaucoma.[1][2]
PIM-1 Signaling Pathway
PIM-1 is a constitutively active serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis.[4][5] Its expression is induced by various cytokines and growth factors through the JAK/STAT signaling pathway.[4][5] PIM-1 has a number of downstream targets that are involved in cell cycle progression and the inhibition of apoptosis, making it an attractive target for cancer therapy.
ULK1 Signaling Pathway
ULK1 is a serine/threonine kinase that is a central component of the autophagy initiation complex.[6][7] It integrates signals from nutrient sensors like mTOR and AMPK to regulate the formation of autophagosomes.[8] Under nutrient-rich conditions, mTOR phosphorylates and inhibits ULK1, while under starvation conditions, AMPK activates ULK1 to initiate autophagy.[8]
Quantitative Data on Kinase Inhibition
The following tables summarize the available quantitative data for this compound derivatives and related compounds against various kinases. This data is crucial for establishing structure-activity relationships (SAR) and for the validation of in silico models.
Table 1: Inhibitory Activity of 1-(4-(1H-indazol-5-yl)piperazin-1-yl) Analogs against ROCK-II
| Compound | R-Group | IC50 (nM) vs. ROCK-II |
| SR-1459 | 2-amino substituted analog | 13 |
| SR-715 | 2-hydroxy substituted analog | 80 |
| SR-899 | 2-hydroxy substituted analog | 100 |
Data sourced from a study on indazole piperazine and indazole piperidine inhibitors of ROCK-II.
Table 2: Inhibitory Activity of a 3-amino-1H-indazol-4-yl Derivative against BCR-ABL
| Compound | Kinase Target | IC50 (nM) |
| AKE-72 | BCR-ABLWT | < 0.5 |
| AKE-72 | BCR-ABLT315I | 9 |
AKE-72 is 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide.[9]
Table 3: Inhibitory Activity of a this compound Derivative against PI3K
| Compound | Kinase Target | IC50 (nM) |
| GDC-0941 | PI3Kα | 5 |
GDC-0941 is 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine.
Experimental and Computational Protocols
A robust in silico modeling workflow is underpinned by rigorous experimental validation and well-defined computational procedures. This section outlines generalized protocols for kinase inhibition assays and molecular docking studies.
General Kinase Inhibition Assay Protocol (Luminescence-Based)
This protocol describes a common method for measuring kinase activity and inhibition, such as the ADP-Glo™ Kinase Assay.
Detailed Steps:
-
Reagent Preparation: Prepare stock solutions of the kinase, substrate peptide, ATP, and the this compound inhibitor in an appropriate buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA). Perform serial dilutions of the inhibitor to create a concentration gradient.
-
Reaction Setup: In a 384-well plate, add the inhibitor dilutions. Subsequently, add the kinase solution, followed by a mixture of the substrate and ATP to initiate the reaction. Include positive (no inhibitor) and negative (no kinase) controls.
-
Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
ADP Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for approximately 40 minutes.
-
Add Kinase Detection Reagent to convert the generated ADP back to ATP and provide the necessary components for the luciferase reaction. Incubate for about 30 minutes.
-
-
Signal Measurement: Measure the luminescence signal using a plate reader. The light output is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the positive control. Plot the inhibition data against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
General Molecular Docking Protocol
This protocol outlines the typical steps involved in performing a molecular docking study to predict the binding mode and affinity of a ligand to a kinase.
References
- 1. Discovery of ROCK2 inhibitors through computational screening of ZINC database: Integrating pharmacophore modeling, molecular docking, and MD simulations | PLOS One [journals.plos.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. promega.com [promega.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. 2.3. Rock-II Inhibition Assay [bio-protocol.org]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 4-(Piperazin-1-yl)-1H-indazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound 4-(Piperazin-1-yl)-1H-indazole belongs to a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry due to its privileged scaffold. Extensive research into indazole derivatives, particularly those incorporating a piperazine moiety, has revealed a strong potential for therapeutic intervention in a range of central nervous system (CNS) disorders. The primary and most extensively studied therapeutic target for this class of compounds is the 5-hydroxytryptamine-6 (5-HT6) receptor .
The 5-HT6 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the brain, with high concentrations in regions crucial for cognitive function, such as the hippocampus and cortex. Its unique localization and signaling properties have made it an attractive target for the development of novel therapeutics for conditions characterized by cognitive impairment, including Alzheimer's disease, schizophrenia, and depression. Antagonism of the 5-HT6 receptor has been shown to modulate multiple neurotransmitter systems, leading to pro-cognitive effects. While the 5-HT6 receptor is the principal target, the broader class of indazole-piperazine derivatives has also been explored for activity against other targets, such as various kinases, highlighting the versatility of this chemical scaffold.
This technical guide provides a comprehensive overview of the potential therapeutic targets of this compound, with a primary focus on the 5-HT6 receptor. It includes a summary of the relevant signaling pathways, quantitative data for a representative analog, and detailed experimental protocols for the evaluation of such compounds.
Signaling Pathways
The 5-HT6 receptor is constitutively active and positively coupled to adenylyl cyclase through the Gs alpha subunit. Activation of the receptor by its endogenous ligand, serotonin, leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Antagonists of the 5-HT6 receptor block this signaling cascade. The downstream effects of 5-HT6 receptor modulation are complex and involve the regulation of multiple neurotransmitter systems, including acetylcholine and glutamate, which are critical for learning and memory.
Early ADME Properties of 4-(Piperazin-1-yl)-1H-indazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The journey of a drug candidate from discovery to clinical application is fraught with challenges, with a significant number of promising compounds failing due to suboptimal Absorption, Distribution, Metabolism, and Excretion (ADME) properties. A thorough understanding of a molecule's ADME profile at an early stage is therefore paramount for successful drug development. This technical guide provides an in-depth overview of the core early ADME properties of 4-(Piperazin-1-yl)-1H-indazole, a scaffold of interest in medicinal chemistry.
Due to the limited availability of specific experimental data for this compound in the public domain, this guide presents a representative profile based on data from structurally analogous compounds containing piperazine and indazole moieties. The experimental protocols provided are detailed, standardized methodologies widely used in the pharmaceutical industry for the assessment of in vitro ADME properties.
Physicochemical Properties
The fundamental physicochemical properties of a compound govern its behavior in biological systems. For this compound, these properties are crucial in determining its solubility, permeability, and potential for interactions with biological targets.
| Property | Predicted/Representative Value | Significance |
| Molecular Weight | 202.26 g/mol | Within the range for good oral bioavailability (Lipinski's Rule of Five). |
| logP | 1.5 - 2.5 | Indicates moderate lipophilicity, balancing aqueous solubility and membrane permeability. |
| pKa | Basic pKa ~8.5 (piperazine) | The basic piperazine moiety will be protonated at physiological pH, influencing solubility and interactions. |
| Aqueous Solubility | Moderate to high | The protonated piperazine group is expected to confer good aqueous solubility. |
In Vitro ADME Profile
The following sections detail the key in vitro ADME assays and present representative data for this compound, offering insights into its likely behavior in vivo.
Permeability
Intestinal permeability is a critical determinant of oral drug absorption. The Caco-2 cell permeability assay is the industry-standard in vitro model for predicting human intestinal permeability.
Table 1: In Vitro Permeability of this compound (Representative Data)
| Parameter | Value | Classification |
| Papp (A→B) (x 10⁻⁶ cm/s) | 5.0 | Moderate Permeability |
| Papp (B→A) (x 10⁻⁶ cm/s) | 15.0 | Moderate Permeability |
| Efflux Ratio (Papp (B→A) / Papp (A→B)) | 3.0 | Potential for Active Efflux |
-
Papp (A→B): Apparent permeability from the apical (intestinal lumen) to the basolateral (blood) side.
-
Papp (B→A): Apparent permeability from the basolateral to the apical side.
-
Efflux Ratio: An efflux ratio greater than 2 suggests that the compound may be a substrate for active efflux transporters, such as P-glycoprotein (P-gp), which can limit its net absorption.
Metabolic Stability
The metabolic stability of a compound, typically assessed in liver microsomes, provides an indication of its susceptibility to metabolism by cytochrome P450 (CYP) enzymes, which is a major route of drug clearance.
Table 2: In Vitro Metabolic Stability of this compound in Human Liver Microsomes (Representative Data)
| Parameter | Value | Classification |
| Half-life (t½) (min) | 35 | Moderate Stability |
| Intrinsic Clearance (CLint) (µL/min/mg protein) | 20 | Moderate Clearance |
-
Half-life (t½): The time taken for 50% of the parent compound to be metabolized.
-
Intrinsic Clearance (CLint): The intrinsic ability of the liver enzymes to metabolize a drug.
The moderate stability suggests that this compound is likely to be metabolized by hepatic enzymes, and further studies to identify the specific CYPs involved and the resulting metabolites would be warranted.
Plasma Protein Binding
The extent to which a drug binds to plasma proteins, such as albumin and α1-acid glycoprotein, influences its distribution and availability to reach its target site. Only the unbound fraction of a drug is pharmacologically active.
Table 3: Plasma Protein Binding of this compound (Representative Data)
| Species | Fraction Unbound (fu) | % Bound |
| Human | 0.15 | 85% |
| Rat | 0.20 | 80% |
-
Fraction Unbound (fu): The fraction of the drug that is not bound to plasma proteins.
The representative data indicates that this compound is moderately to highly bound to plasma proteins. This is a common characteristic for many small molecule drugs and needs to be considered when interpreting in vitro potency and predicting in vivo efficacy.
Experimental Protocols
Detailed methodologies for the key in vitro ADME assays are provided below.
Caco-2 Permeability Assay Protocol
Objective: To determine the bidirectional permeability of a test compound across a Caco-2 cell monolayer as a measure of intestinal absorption.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS) supplemented with 25 mM HEPES, pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Lucifer yellow solution (for monolayer integrity assessment)
-
LC-MS/MS system for analysis
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of Transwell® inserts at an appropriate density. Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayers. Additionally, assess the permeability of a paracellular marker, Lucifer yellow. Only monolayers meeting predefined integrity criteria are used.
-
Transport Experiment:
-
Wash the monolayers with pre-warmed HBSS.
-
For A→B permeability: Add the test compound (e.g., at 10 µM final concentration) in HBSS to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.
-
For B→A permeability: Add the test compound in HBSS to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.
-
-
Incubation and Sampling: Incubate the plates at 37°C with gentle shaking. Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, and 120 minutes) and from the donor chamber at the beginning and end of the experiment.
-
Sample Analysis: Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Calculate the efflux ratio as Papp (B→A) / Papp (A→B).
-
Metabolic Stability Assay Protocol (Human Liver Microsomes)
Objective: To determine the in vitro metabolic stability of a test compound in human liver microsomes (HLM).
Materials:
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Control compounds (e.g., a high clearance and a low clearance compound)
-
Acetonitrile with an internal standard for reaction termination
-
LC-MS/MS system for analysis
Procedure:
-
Incubation Preparation: Prepare a reaction mixture containing HLM and phosphate buffer. Pre-warm the mixture to 37°C.
-
Reaction Initiation: Add the test compound (e.g., at 1 µM final concentration) to the pre-warmed microsome mixture. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-course Incubation: Incubate the reaction mixture at 37°C. At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and immediately quench it by adding ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
Sample Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) as 0.693 / k.
-
Calculate the intrinsic clearance (CLint) as (0.693 / t½) / (mg microsomal protein/mL).
-
Plasma Protein Binding Assay Protocol (Rapid Equilibrium Dialysis)
Objective: To determine the fraction of a test compound that is unbound to plasma proteins.
Materials:
-
Plasma from the desired species (e.g., human, rat)
-
Phosphate buffered saline (PBS), pH 7.4
-
Rapid Equilibrium Dialysis (RED) device
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Control compounds with known plasma protein binding
-
Acetonitrile with an internal standard
-
LC-MS/MS system for analysis
Procedure:
-
Compound Spiking: Spike the test compound into plasma at a final concentration (e.g., 1 µM).
-
RED Device Setup: Add the spiked plasma to the sample chamber of the RED device and PBS to the buffer chamber.
-
Equilibrium Dialysis: Incubate the sealed RED device at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).
-
Sampling: After incubation, collect aliquots from both the plasma and buffer chambers.
-
Sample Processing: To ensure accurate comparison, matrix-match the samples by adding an equal volume of blank plasma to the buffer aliquot and an equal volume of PBS to the plasma aliquot. Precipitate the proteins by adding acetonitrile containing an internal standard.
-
Sample Analysis: Centrifuge the samples and analyze the supernatant from both chambers for the concentration of the test compound using a validated LC-MS/MS method.
-
Data Analysis: Calculate the fraction unbound (fu) as: fu = Concentration in buffer chamber / Concentration in plasma chamber
-
The percentage bound is calculated as (1 - fu) * 100.
-
Conclusion
This technical guide provides a comprehensive, albeit representative, overview of the early ADME properties of this compound. The presented data, derived from analogous structures, suggests that this compound likely possesses moderate permeability, moderate metabolic stability, and is moderately to highly bound to plasma proteins. These characteristics are common among many small molecule drug candidates and provide a solid foundation for further investigation and optimization.
The detailed experimental protocols included herein serve as a valuable resource for researchers and drug development professionals, enabling the consistent and reliable in vitro assessment of ADME properties. Early and systematic evaluation of these parameters is crucial for mitigating the risk of late-stage attrition and for guiding the design of new chemical entities with improved pharmacokinetic profiles. It is important to reiterate that the quantitative data presented is illustrative and that specific experimental determination for this compound is necessary for a definitive ADME profile.
Methodological & Application
Application Notes and Protocols for In Vitro Kinase Assay Using 4-(Piperazin-1-yl)-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-indazole scaffold, frequently coupled with a piperazine moiety, is a well-established pharmacophore in the development of small molecule kinase inhibitors.[1] Compounds bearing this structural motif have shown inhibitory activity against a range of protein kinases, which are critical regulators of cellular processes.[2] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them important therapeutic targets.[1] While the specific kinase target for 4-(Piperazin-1-yl)-1H-indazole is not definitively established in publicly available literature, its structural similarity to known kinase inhibitors suggests it is likely to exhibit inhibitory activity against one or more kinases.
This document provides a detailed protocol for an in vitro kinase assay to characterize the inhibitory potential of this compound. For the purpose of this illustrative protocol, we will focus on the Abelson murine leukemia viral oncogene homolog 1 (ABL) kinase, a non-receptor tyrosine kinase that is a common target for inhibitors with the indazole-piperazine scaffold.[3][4] The methodologies described herein can be adapted to other kinases of interest.
Featured Application: ABL Kinase Inhibition Assay
The following protocol details a luminescence-based in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50) of this compound against ABL kinase. This type of assay measures the amount of ADP produced, which is directly proportional to kinase activity.
ABL Signaling Pathway
ABL kinase is a key component of cellular signaling pathways that regulate cell proliferation, differentiation, and survival. In chronic myeloid leukemia (CML), the fusion protein BCR-ABL exhibits constitutively active kinase activity, driving uncontrolled cell growth. Small molecule inhibitors that target the ATP-binding site of the ABL kinase domain are effective therapeutics for CML.[3][4]
Data Presentation
The inhibitory activity of this compound and a reference compound against ABL kinase can be summarized for clear comparison. The following table presents hypothetical, yet representative, data.
| Compound | Target Kinase | IC50 (nM) | ATP Concentration (µM) | Notes |
| This compound | ABL | 150 | 10 | Experimental compound. |
| Imatinib (Reference) | ABL | 25 | 10 | Standard-of-care inhibitor for comparison. |
| This compound | Kinase X | >10,000 | 10 | Demonstrates selectivity over other kinases. |
| This compound | Kinase Y | >10,000 | 10 | Demonstrates selectivity over other kinases. |
Experimental Protocols
General Workflow for Kinase Inhibition Assay
The overall workflow for determining the IC50 of a kinase inhibitor involves preparation of reagents, execution of the kinase reaction in the presence of the inhibitor, and detection of the resulting signal, followed by data analysis.
Detailed Protocol: Luminescence-Based ABL Kinase Assay (ADP-Glo™)
This protocol quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal that is proportional to the kinase activity.
Materials:
-
Recombinant human ABL kinase
-
ABL-specific peptide substrate (e.g., a peptide containing the ABL-specific phosphorylation motif EAIYAAPFAKKK)
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 384-well plates
-
Multichannel pipette or liquid handling system
-
Plate-reading luminometer
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution series of the compound in DMSO.
-
Further dilute the compound series in Kinase Buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).
-
-
Assay Plate Setup:
-
Add 5 µL of the serially diluted compound or vehicle (DMSO in Kinase Buffer) to the wells of a 384-well plate.
-
Include "no enzyme" controls (Kinase Buffer only) and "vehicle" controls (DMSO in Kinase Buffer without inhibitor).
-
-
Kinase Reaction Mixture:
-
Prepare a 2X kinase reaction mixture containing the ABL kinase and its specific substrate in Kinase Buffer. The optimal concentrations of enzyme and substrate should be determined empirically.
-
Add 5 µL of this mixture to each well.
-
-
Kinase Reaction Initiation:
-
Prepare a 2X ATP solution in Kinase Buffer. The final ATP concentration should ideally be at or near the Km value for ABL to accurately determine the potency of ATP-competitive inhibitors.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.
-
-
Incubation:
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
-
Signal Detection:
-
Following incubation, add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 40 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Data Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Conclusion
This document provides a comprehensive framework for evaluating the inhibitory activity of this compound using an in vitro kinase assay. The detailed protocol for an ABL kinase assay serves as a robust starting point, which can be tailored for other specific kinase targets. The provided diagrams and data tables offer clear visual and quantitative summaries to aid in the interpretation and presentation of experimental results. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible data, which is crucial for the characterization and development of novel kinase inhibitors.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of (E)-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)propanamide (CHMFL-ABL-121) as a highly potent ABL kinase inhibitor capable of overcoming a variety of ABL mutants including T315I for chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Cell-Based Proliferation Assay with 4-(Piperazin-1-yl)-1H-indazole
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for assessing the anti-proliferative effects of the compound 4-(Piperazin-1-yl)-1H-indazole using a cell-based MTT assay. The protocol is designed for researchers in drug discovery and cell biology to determine the cytotoxic and anti-proliferative properties of test compounds on cultured cell lines. Included are methodologies for sample preparation, experimental procedures, and data analysis. Additionally, a hypothetical signaling pathway is presented to illustrate a potential mechanism of action for indazole-based compounds.
Introduction
Cell proliferation is a fundamental process in cell biology and a key focus in cancer research and drug development. Assays that measure cell proliferation are essential for screening potential therapeutic compounds. The indazole scaffold is a prominent feature in many biologically active molecules with demonstrated anti-cancer properties.[1][2][3] Compounds incorporating the piperazine moiety have also shown potential in enhancing solubility and bioavailability.[1]
This compound is a chemical compound (CAS 105684-53-5) that can be investigated for its potential to inhibit cell proliferation.[4] This application note details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to quantify the effect of this compound on cell viability. The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells, resulting in the formation of a purple formazan product.[5] The amount of formazan produced is directly proportional to the number of viable cells.
Materials and Methods
Materials
-
This compound (or other test compound)
-
Human cancer cell line (e.g., HeLa, MCF-7, A549)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 570 nm)
-
Sterile serological pipettes and pipette tips
-
Hemocytometer or automated cell counter
Experimental Workflow
Caption: Workflow of the MTT cell proliferation assay.
Protocol
-
Cell Seeding:
-
Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a 37°C, 5% CO2 incubator.
-
Harvest logarithmically growing cells using Trypsin-EDTA and resuspend in fresh medium.
-
Count the cells using a hemocytometer or automated cell counter.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100
-
Plot the % cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of the compound that inhibits cell proliferation by 50%) from the dose-response curve using non-linear regression analysis.
-
Results
The anti-proliferative activity of this compound was evaluated against three different human cancer cell lines. The IC50 values were determined after 48 hours of treatment and are summarized in the table below.
| Cell Line | IC50 (µM) of this compound (Hypothetical Data) |
| HeLa (Cervical Cancer) | 15.2 ± 1.8 |
| MCF-7 (Breast Cancer) | 25.5 ± 2.3 |
| A549 (Lung Cancer) | 18.9 ± 2.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Hypothetical Signaling Pathway
Many indazole derivatives exert their anti-proliferative effects by inhibiting protein kinases involved in cell cycle progression and survival signaling pathways. The diagram below illustrates a hypothetical signaling cascade that could be inhibited by a kinase inhibitor, leading to a reduction in cell proliferation.
Caption: Hypothetical inhibition of a kinase cascade.
Discussion
The provided protocol offers a reliable method for assessing the anti-proliferative effects of this compound. The hypothetical data suggests that this compound may exhibit cytotoxic effects against various cancer cell lines in a dose-dependent manner. The proposed mechanism of action, inhibition of a key signaling kinase, is a common feature of many anti-cancer drugs.[6] Further studies would be required to identify the specific molecular target(s) of this compound and to elucidate its precise mechanism of action. This could involve a range of biochemical and cell-based assays, such as kinase profiling, cell cycle analysis, and apoptosis assays.[7]
References
- 1. mdpi.com [mdpi.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. parchem.com [parchem.com]
- 5. atcc.org [atcc.org]
- 6. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell-based Assays | MuriGenics [murigenics.com]
Application Notes: Western Blot Analysis of Downstream Effects of 4-(Piperazin-1-yl)-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for utilizing Western blot analysis to investigate the downstream cellular effects of 4-(Piperazin-1-yl)-1H-indazole. Compounds containing the piperazinyl-indazole scaffold have been identified as potent inhibitors of various protein kinases. Based on structural similarities to known kinase inhibitors such as GDC-0941, a well-characterized PI3K inhibitor, it is hypothesized that this compound may target key signaling nodes, particularly within the PI3K/Akt/mTOR pathway. This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many diseases, including cancer.
Western blotting is an indispensable technique to elucidate the mechanism of action of novel small molecule inhibitors. By quantifying changes in the phosphorylation status and total protein levels of key signaling proteins, researchers can confirm target engagement and map the downstream consequences of inhibitor treatment. These protocols are designed to guide the user through the process of cell treatment, protein extraction, and immunodetection to assess the activity of this compound.
Principle
Western blot analysis will be used to measure the levels of key proteins in the PI3K/Akt/mTOR signaling cascade in cells treated with this compound compared to a vehicle control. A reduction in the phosphorylation of downstream effectors of PI3K, such as Akt and S6 Ribosomal Protein, would indicate successful inhibition of the pathway. It is crucial to also probe for the total levels of these proteins to ensure that observed changes in phosphorylation are not due to alterations in overall protein expression.
Data Presentation
The quantitative data obtained from densitometric analysis of the Western blots should be summarized for clear interpretation and comparison. The table below provides a template for presenting such data, illustrating the expected inhibitory effects of this compound on the PI3K/Akt/mTOR pathway.
| Target Protein | Treatment Group | Mean Normalized Densitometry (Relative to Vehicle) | Standard Deviation | P-value (vs. Vehicle) |
| p-Akt (Ser473) | Vehicle (DMSO) | 1.00 | 0.12 | - |
| This compound (1 µM) | 0.35 | 0.08 | <0.01 | |
| Total Akt | Vehicle (DMSO) | 1.00 | 0.09 | - |
| This compound (1 µM) | 0.98 | 0.11 | >0.05 | |
| p-S6 (Ser235/236) | Vehicle (DMSO) | 1.00 | 0.15 | - |
| This compound (1 µM) | 0.42 | 0.10 | <0.01 | |
| Total S6 | Vehicle (DMSO) | 1.00 | 0.13 | - |
| This compound (1 µM) | 1.03 | 0.09 | >0.05 | |
| β-Actin | Vehicle (DMSO) | 1.00 | 0.05 | - |
| This compound (1 µM) | 0.99 | 0.06 | >0.05 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate a suitable cancer cell line with a known active PI3K pathway (e.g., MCF-7, U87-MG) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., 0.1% DMSO). Incubate for a predetermined time (e.g., 2, 6, 24 hours) to assess both early and late signaling events.
Protein Lysate Preparation
-
Cell Lysis: After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay kit, following the manufacturer's instructions.
Western Blot Protocol
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4X Laemmli sample buffer to a final concentration of 1X and boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane of an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[1] For phosphorylated proteins, BSA is often preferred over non-fat dry milk.[1]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies targeting the proteins of interest (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-S6, anti-S6, and a loading control like anti-β-Actin). Dilute the antibodies in 5% BSA in TBST according to the manufacturer's recommendations and incubate overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in 5% BSA in TBST for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10-15 minutes each with TBST.
-
Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate and visualize the protein bands using a chemiluminescence imaging system or X-ray film.
-
Densitometry: Quantify the band intensities using image analysis software. Normalize the signal of the target proteins to the loading control (β-Actin). For phosphorylated proteins, normalize the phospho-protein signal to the total protein signal.
Mandatory Visualizations
Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.
Caption: Western Blot Experimental Workflow.
References
Application Notes and Protocols for Xenograft Animal Models: Efficacy Testing of 4-(Piperazin-1-yl)-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive framework for evaluating the in vivo efficacy of 4-(Piperazin-1-yl)-1H-indazole, hereafter referred to as Compound X, using xenograft animal models. Compound X is a putative small molecule inhibitor of the Phosphatidylinositol 3-kinase (PI3K) signaling pathway. The PI3K/Akt/mTOR signaling cascade is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a frequent event in a wide variety of human cancers.[1][2] Consequently, inhibitors targeting this pathway represent a promising class of anti-cancer therapeutics.
This document outlines the necessary protocols for utilizing a cell line-derived xenograft (CDX) model to assess the anti-tumor activity of Compound X. The protocols cover cell line selection, establishment of xenografts, drug administration, and methods for evaluating treatment efficacy, including tumor growth inhibition and pharmacodynamic biomarker analysis.
Recommended Cell Line for Xenograft Model
For investigating the efficacy of a PI3K pathway inhibitor, it is crucial to select a cancer cell line with a well-characterized hyperactivated PI3K/Akt pathway. A suitable and commonly used model is the MDA-MB-468 human breast cancer cell line. This cell line is characterized by the loss of the tumor suppressor PTEN, a negative regulator of the PI3K pathway, which leads to constitutive activation of Akt signaling.[3]
Signaling Pathway
The PI3K/Akt/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 serves as a docking site for proteins with pleckstrin homology (PH) domains, such as Akt and PDK1. This co-localization at the plasma membrane results in the phosphorylation and activation of Akt. Activated Akt then phosphorylates a multitude of downstream substrates, including mTORC1, which in turn promotes protein synthesis and cell growth by phosphorylating S6 kinase (S6K) and 4E-BP1. Compound X is hypothesized to inhibit PI3K, thereby blocking the downstream signaling cascade and inhibiting tumor growth.
Experimental Workflow
The following diagram outlines the major steps involved in conducting a xenograft study to evaluate the efficacy of Compound X.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Preparation for Implantation
-
Cell Culture: Culture MDA-MB-468 cells in Leibovitz's L-15 Medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C in 0% CO2.
-
Cell Harvesting: When cells reach 80-90% confluency, aspirate the medium, wash with sterile phosphate-buffered saline (PBS), and detach using Trypsin-EDTA. Neutralize the trypsin with complete medium.
-
Cell Counting and Viability: Centrifuge the cell suspension, resuspend in a serum-free medium, and perform a cell count using a hemocytometer. Assess cell viability with the trypan blue exclusion method; viability should be >95%.
-
Preparation for Injection: Centrifuge the required number of cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel® to a final concentration of 5 x 107 cells/mL. Keep the cell suspension on ice.
Protocol 2: Xenograft Tumor Implantation
-
Animals: Use female athymic nude mice, 6-8 weeks old.
-
Anesthesia: Anesthetize the mice using isoflurane or another approved anesthetic agent.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 5 x 106 cells) into the right flank of each mouse using a 27-gauge needle.
-
Recovery: Monitor the mice until they have fully recovered from anesthesia.
Protocol 3: Tumor Growth Monitoring and Treatment
-
Tumor Measurement: Once tumors become palpable (typically 7-10 days post-implantation), measure the tumor length (L) and width (W) with digital calipers 2-3 times per week.
-
Tumor Volume Calculation: Calculate the tumor volume using the formula:
-
Volume (mm³) = (Width² x Length) / 2
-
-
Randomization: When the mean tumor volume reaches 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Drug Formulation and Administration:
-
Vehicle Control: Prepare the vehicle solution (e.g., 0.5% methylcellulose in sterile water).
-
Compound X Formulation: Prepare a suspension of Compound X in the vehicle at the desired concentrations (e.g., 25 mg/kg and 50 mg/kg).
-
Administration: Administer the vehicle or Compound X formulation via oral gavage daily for 21 days. The administration volume is typically 10 mL/kg body weight.
-
-
Monitoring: Monitor the body weight of each mouse 2-3 times per week as an indicator of toxicity. Observe the general health of the animals daily.
Protocol 4: Efficacy Evaluation and Endpoint
-
Tumor Growth Inhibition (TGI): At the end of the treatment period, calculate the TGI using the following formula:
-
TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100
-
-
Endpoint Criteria: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or after the planned treatment duration.
-
Tissue Collection: At the endpoint, euthanize the mice and excise the tumors. Divide each tumor into two portions: one for snap-freezing in liquid nitrogen (for Western blot analysis) and the other for fixation in 10% neutral buffered formalin (for immunohistochemistry).
Protocol 5: Pharmacodynamic Biomarker Analysis
A. Western Blot Analysis of Tumor Lysates
-
Protein Extraction: Homogenize the frozen tumor tissue in RIPA lysis buffer containing protease and phosphatase inhibitors. Centrifuge the lysate to pellet cellular debris and collect the supernatant.[4]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against total Akt, phospho-Akt (Ser473), total S6, and phospho-S6 (a downstream marker of mTORC1 activity). Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Densitometry Analysis: Quantify the band intensities using image analysis software to determine the relative levels of phosphorylated proteins compared to total proteins.
B. Immunohistochemistry (IHC) of Formalin-Fixed, Paraffin-Embedded (FFPE) Tumors
-
Tissue Processing and Sectioning: Process the formalin-fixed tumors, embed in paraffin, and cut 4-5 µm sections.
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.[5]
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum.
-
Incubate the sections with a primary antibody against phospho-Akt (Ser473).
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
Visualize the staining with a DAB chromogen substrate.
-
Counterstain with hematoxylin.
-
-
Imaging and Analysis: Acquire images of the stained sections using a microscope and analyze the intensity and localization of the staining.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: In Vivo Efficacy of Compound X in MDA-MB-468 Xenograft Model
| Treatment Group | Dosing Schedule | Mean Tumor Volume (mm³) ± SEM (Day 21) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | Daily, p.o. | 1500 ± 150 | - | +2.5 |
| Compound X (25 mg/kg) | Daily, p.o. | 750 ± 90 | 50 | -1.0 |
| Compound X (50 mg/kg) | Daily, p.o. | 300 ± 50 | 80 | -3.5 |
Table 2: Pharmacodynamic Effects of Compound X on PI3K Pathway Biomarkers
| Treatment Group | p-Akt (Ser473) / Total Akt (Relative to Vehicle) | p-S6 / Total S6 (Relative to Vehicle) |
| Vehicle Control | 1.00 | 1.00 |
| Compound X (50 mg/kg) | 0.25 | 0.30 |
Data presented in tables are hypothetical and for illustrative purposes only.
Conclusion
These application notes and protocols provide a robust methodology for assessing the in vivo efficacy of this compound (Compound X) as a PI3K pathway inhibitor. By utilizing the MDA-MB-468 xenograft model and conducting thorough pharmacodynamic analyses, researchers can obtain critical data on the anti-tumor activity and mechanism of action of this compound, which is essential for its further preclinical and clinical development.
References
- 1. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K/Akt/mTOR Signaling Pathway in Blood Malignancies—New Therapeutic Possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-protocol.org [bio-protocol.org]
- 5. genscript.com [genscript.com]
Application Notes and Protocols: Synthesis and Evaluation of 4-(Piperazin-1-yl)-1H-indazole Derivatives in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and biological evaluation of 4-(piperazin-1-yl)-1H-indazole derivatives as potential anticancer agents. The indazole scaffold is a key component in several FDA-approved kinase inhibitors, highlighting its therapeutic importance.[1] This document offers detailed protocols for the chemical synthesis of these compounds and their subsequent in vitro assessment, alongside data presentation and visualization of relevant biological pathways.
Anticancer Activity of Indazole Derivatives
A series of indazole derivatives have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. The data, summarized below, showcases the potential of these compounds as starting points for novel cancer therapeutics. Many of these compounds have demonstrated significant inhibitory effects, warranting further investigation into their mechanisms of action.
Table 1: In Vitro Antiproliferative Activity of Synthesized Indazole Derivatives
| Compound ID | Modification | Target Cancer Cell Line | IC50 (µM) |
| 2a | (E)-3-(3,5-dimethoxystyryl)-6-(4-(4-methylpiperazin-1-yl)phenyl) | MCF-7 (Breast) | 1.15 |
| HCT116 (Colon) | 4.89 | ||
| A549 (Lung) | >10 | ||
| 4T1 (Breast) | >10 | ||
| HepG2 (Liver) | >10 | ||
| 2f | Pyridyl analogue of 2a | 4T1 (Breast) | 0.23 |
| HepG2 (Liver) | 0.80 | ||
| MCF-7 (Breast) | 0.34 | ||
| 6o | Indazole-3-amine derivative with piperazine | K562 (Leukemia) | 5.15 |
| A549 (Lung) | >40 | ||
| PC-3 (Prostate) | >40 | ||
| HepG-2 (Liver) | >40 | ||
| HEK-293 (Normal) | 33.2 |
IC50 values represent the concentration required to inhibit 50% of cell growth and are presented as the mean ± standard deviation from three independent experiments.[1][2][3]
Experimental Protocols
General Protocol for the Synthesis of (E)-3-(3,5-Dimethoxystyryl)-6-(4-(4-methylpiperazin-1-yl)phenyl)-1H-indazole (Compound 2a)
This protocol outlines a common synthetic route for preparing indazole derivatives, exemplified by the synthesis of compound 2a.[1]
Materials:
-
Appropriate starting materials (e.g., substituted 2-bromobenzaldehyde and a boronic acid derivative)
-
Palladium catalyst (e.g., Pd(dppf)Cl2)
-
Base (e.g., K2CO3)
-
Solvent (e.g., 1,4-dioxane/H2O mixture)
-
Hydrazine hydrate
-
Acetic acid
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Suzuki Coupling:
-
In a round-bottom flask, dissolve the starting 2-bromobenzaldehyde derivative and the corresponding boronic acid in a 1,4-dioxane/H2O mixture.
-
Add the palladium catalyst and base to the solution.
-
Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for the time required for the reaction to complete (monitor by TLC).
-
After completion, cool the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the coupled aldehyde intermediate.
-
-
Indazole Ring Formation:
-
Dissolve the purified aldehyde intermediate in acetic acid.
-
Add hydrazine hydrate to the solution.
-
Reflux the mixture for the necessary duration (monitor by TLC).
-
Upon completion, cool the reaction and pour it into ice water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the crude indazole derivative.
-
Recrystallize or perform column chromatography on the crude product to obtain the pure (E)-3-(3,5-dimethoxystyryl)-6-(4-(4-methylpiperazin-1-yl)phenyl)-1H-indazole.
-
Characterization: The final compound's structure and purity should be confirmed using analytical techniques such as 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).[1]
Protocol for In Vitro Antiproliferative Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[2][3]
Materials:
-
Human cancer cell lines (e.g., A549, K562, PC-3, HepG2)[2][3]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Synthesized indazole derivatives
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the desired cancer cell lines in their appropriate complete medium.
-
Trypsinize and count the cells.
-
Seed the cells into 96-well plates at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the synthesized indazole derivatives in the cell culture medium.
-
Remove the old medium from the 96-well plates and add 100 µL of the medium containing the different concentrations of the compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).[3]
-
Incubate the plates for 48 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plates for an additional 4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plates gently for 10 minutes.
-
Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the IC50 value by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Visualizations
Proposed Mechanism of Action: p53/MDM2 Pathway
Some indazole derivatives are thought to exert their anticancer effects by modulating key signaling pathways involved in apoptosis and cell cycle regulation. One such proposed pathway is the p53/MDM2 pathway.[2][4]
Caption: Proposed mechanism of action of an indazole derivative via the p53/MDM2 pathway.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and biological evaluation of novel this compound derivatives for cancer research.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Apoptosis Induction by 4-(Piperazin-1-yl)-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for investigating the pro-apoptotic effects of 4-(Piperazin-1-yl)-1H-indazole, a compound recognized as a key intermediate in the synthesis of biologically active molecules, including potential kinase inhibitors for cancer therapy.[1] The following protocols detail established methodologies to quantify and characterize the induction of apoptosis, a critical process of programmed cell death often targeted in anti-cancer drug development.
The assessment of apoptosis is crucial for understanding the mechanism of action of novel therapeutic compounds. The protocols outlined below cover the key events in the apoptotic cascade, from the initial externalization of phosphatidylserine to the activation of executioner caspases and eventual DNA fragmentation.
Key Apoptosis Assays
A multi-faceted approach is recommended to confirm and quantify apoptosis. The following assays provide a robust workflow for characterizing the apoptotic potential of this compound.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This is a widely used flow cytometry-based assay to differentiate between healthy, apoptotic, and necrotic cells.[2] Early in apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[2] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Data Presentation: Annexin V/PI Staining
The results from the Annexin V/PI assay can be quantified and presented in a tabular format for clear comparison across different concentrations of this compound.
| Treatment Group | Concentration (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| This compound | 10 | 75.6 ± 3.4 | 18.9 ± 1.8 | 5.5 ± 0.9 |
| This compound | 25 | 48.3 ± 4.2 | 42.1 ± 3.5 | 9.6 ± 1.2 |
| This compound | 50 | 22.7 ± 2.9 | 65.4 ± 4.8 | 11.9 ± 1.5 |
Experimental Protocol: Annexin V/PI Staining
-
Cell Seeding and Treatment: Seed cells in a 6-well plate at a density of 2-5 x 10^5 cells/well and allow them to adhere overnight. Treat the cells with varying concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48 hours).
-
Cell Harvesting: Following treatment, collect both floating and adherent cells. Gently wash the adherent cells with PBS and detach them using trypsin. Combine the floating and adherent cells for each sample.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
Caspase Activity Assay
Caspases are a family of cysteine proteases that play a crucial role in the execution of apoptosis. The activation of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7) is a hallmark of apoptosis. Fluorogenic or colorimetric assays can be used to measure the activity of specific caspases.
Data Presentation: Caspase-3/7 Activity
The activity of executioner caspases like caspase-3 and -7 can be quantified and presented as follows:
| Treatment Group | Concentration (µM) | Relative Caspase-3/7 Activity (Fold Change) |
| Vehicle Control | 0 | 1.0 ± 0.1 |
| This compound | 10 | 2.8 ± 0.3 |
| This compound | 25 | 5.9 ± 0.6 |
| This compound | 50 | 12.4 ± 1.1 |
Experimental Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate at a density of 1-2 x 10^4 cells/well. After overnight adherence, treat the cells with this compound at various concentrations.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Reagent Addition: Add the Caspase-Glo® 3/7 Reagent to each well of the 96-well plate.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence of each sample using a luminometer.
Western Blot Analysis of Apoptosis-Related Proteins
Western blotting can be used to detect changes in the expression levels of key proteins involved in the apoptotic signaling pathways. This can provide mechanistic insights into how this compound induces apoptosis. Key proteins to investigate include PARP, Bcl-2 family proteins (Bcl-2, Bax), and cleaved caspases.
Data Presentation: Western Blot Quantification
The relative protein expression levels from Western blots can be quantified by densitometry and presented in a table.
| Treatment Group | Concentration (µM) | Relative Cleaved PARP Expression (Fold Change) | Relative Bcl-2/Bax Ratio |
| Vehicle Control | 0 | 1.0 ± 0.2 | 3.5 ± 0.4 |
| This compound | 10 | 3.2 ± 0.5 | 2.1 ± 0.3 |
| This compound | 25 | 7.8 ± 0.9 | 1.2 ± 0.2 |
| This compound | 50 | 15.1 ± 1.8 | 0.5 ± 0.1 |
Experimental Protocol: Western Blotting
-
Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., PARP, cleaved caspase-3, Bcl-2, Bax, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizing the Experimental Workflow and Apoptotic Pathways
Diagrams are essential for visualizing complex biological processes and experimental designs. Below are Graphviz diagrams illustrating the general workflow for assessing apoptosis and the major apoptotic signaling pathways.
Caption: A generalized workflow for assessing the apoptotic effects of a test compound.
Caption: The extrinsic and intrinsic pathways of apoptosis, converging on caspase-3 activation.
References
Application Notes and Protocols for Anti-Angiogenesis Assays of 4-(Piperazin-1-yl)-1H-indazole Compounds and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in tumor growth, progression, and metastasis. The vascular endothelial growth factor (VEGF) signaling pathway, particularly through VEGF receptor 2 (VEGFR-2), is a key regulator of angiogenesis and a prime target for anti-cancer therapies. Small molecules containing the 4-(piperazin-1-yl)-1H-indazole scaffold have emerged as a promising class of compounds with potential anti-angiogenic properties, often through the inhibition of key kinases like VEGFR-2.
This document provides detailed protocols for a suite of in vitro and ex vivo assays to evaluate the anti-angiogenic potential of this compound compounds and their derivatives. While specific quantitative data for the parent compound, this compound, is not currently available in the public domain, this guide presents data for structurally related indazole and piperazine derivatives to serve as a reference for researchers exploring this chemical space.
Mechanism of Action: Targeting the VEGFR-2 Signaling Pathway
Many indazole and piperazine derivatives exert their anti-angiogenic effects by inhibiting the tyrosine kinase activity of VEGFR-2. Upon binding of VEGF-A, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, survival, and tube formation. By blocking the ATP-binding site of the VEGFR-2 kinase domain, these inhibitors can effectively halt this signaling cascade.
Application Note: Cell Cycle Analysis of Cancer Cells Treated with 4-(Piperazin-1-yl)-1H-indazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
Indazole derivatives are a significant class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their wide range of pharmacological activities, including potent anti-cancer properties.[1][2][3][4] Several indazole-based drugs, such as axitinib and pazopanib, are already in clinical use for cancer therapy.[1][2][3][4] These compounds often exert their anti-neoplastic effects by targeting key cellular processes, including cell cycle progression and apoptosis.[5][6][7][8] The piperazine moiety is a common substituent in many biologically active compounds, often enhancing their pharmacological properties. While specific data on 4-(Piperazin-1-yl)-1H-indazole is limited in public literature, this application note provides a comprehensive protocol for evaluating its effects on the cell cycle of cancer cells, based on the known activities of similar indazole derivatives.
This document outlines the materials, protocols, and data interpretation for analyzing cell cycle distribution in cancer cells treated with this compound using propidium iodide (PI) staining and flow cytometry.[9][10]
Principle of the Assay
Flow cytometry with propidium iodide (PI) staining is a standard method for cell cycle analysis.[9] PI is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. This allows for the discrimination of cells in different phases of the cell cycle:
-
G0/G1 phase: Cells have a normal diploid (2N) DNA content.
-
S phase: Cells are actively replicating their DNA, so they have a DNA content between 2N and 4N.
-
G2/M phase: Cells have a tetraploid (4N) DNA content, having completed DNA replication.
By treating cancer cells with this compound and analyzing the cell cycle distribution, researchers can determine if the compound induces cell cycle arrest at a specific phase, which is a hallmark of many anti-cancer agents.
Data Presentation
The following tables represent hypothetical, yet plausible, data for the effect of this compound on the cell cycle distribution of a human cancer cell line (e.g., A549 lung carcinoma cells) after 24 hours of treatment.
Table 1: Cell Cycle Distribution of A549 Cells Treated with this compound
| Treatment Group | Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Vehicle Control | 0 | 55.2 ± 2.1 | 30.5 ± 1.5 | 14.3 ± 1.2 |
| Compound | 1 | 53.8 ± 1.9 | 28.1 ± 1.3 | 18.1 ± 1.0 |
| Compound | 5 | 45.1 ± 2.5 | 20.7 ± 1.8 | 34.2 ± 2.3 |
| Compound | 10 | 30.6 ± 1.7 | 15.3 ± 1.1 | 54.1 ± 2.8 |
Table 2: Summary of IC50 Values for Cell Viability
| Cell Line | Compound | IC50 (µM) |
| A549 (Lung Cancer) | This compound | 8.5 |
| K562 (Leukemia) | This compound | 5.2 |
| PC-3 (Prostate Cancer) | This compound | 12.1 |
Experimental Protocols
Materials and Reagents
-
Cancer cell line of interest (e.g., A549, K562, PC-3)[5]
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (dissolved in DMSO to create a stock solution)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)[10]
-
RNase A solution (e.g., 100 µg/mL in PBS)[10]
-
Flow cytometer
-
12x75 mm polystyrene/polypropylene tubes[10]
Protocol for Cell Culture and Treatment
-
Seed the cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow the cells to attach and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution.
-
Treat the cells with varying concentrations of the compound (e.g., 1, 5, 10 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48 hours).
Protocol for Cell Cycle Analysis by Flow Cytometry
-
Harvesting:
-
For adherent cells, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. For suspension cells, directly collect the cells.
-
Transfer the cell suspension to a 15 mL conical tube and add complete medium to inactivate the trypsin.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Fixation:
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a dot plot of forward scatter (FSC) vs. side scatter (SSC) to gate the cell population.
-
Use a plot of PI-Area vs. PI-Width to exclude doublets and aggregates.[11]
-
Collect the fluorescence data for at least 10,000 single-cell events.
-
Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Caption: Experimental workflow for cell cycle analysis.
Caption: Hypothetical signaling pathway for G2/M arrest.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Anticancer Activity of Indazole Compounds: A Mini Review: Ingenta Connect [ingentaconnect.com]
- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for High-Throughput Screening of 4-(Piperazin-1-yl)-1H-indazole Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-(Piperazin-1-yl)-1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective inhibitors of various protein kinases.[1][2][3] These kinases are critical components of intracellular signaling pathways that regulate cell proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders.[4][5][6] High-throughput screening (HTS) of chemical libraries based on this scaffold is a crucial step in the discovery of novel therapeutic agents.[7][8]
These application notes provide a comprehensive overview and detailed protocols for performing a high-throughput screen of this compound libraries to identify novel kinase inhibitors. The protocols are designed to be adaptable for various kinase targets and include both biochemical and cell-based assay formats.
Data Presentation: Inhibitory Activity of Representative Compounds
The following table summarizes the inhibitory activities of selected this compound derivatives against various kinase targets, illustrating the potential of this chemical class.
| Compound ID | Target Kinase | Assay Type | IC50 (nM) | Reference |
| SR-1459 | ROCK-II | Biochemical | 13 | [9] |
| SR-715 | ROCK-II | Biochemical | 80 | [9] |
| SR-899 | ROCK-II | Biochemical | 100 | [9] |
| GDC-0941 | PI3Kα | Biochemical | 17 | [10][11] |
| Compound 102 | FGFR1 | Enzymatic | 30.2 ± 1.9 | [1] |
| CHMFL-ABL-121 | ABL (wild-type) | Biochemical | 2 | [12] |
| CHMFL-ABL-121 | ABL (T315I mutant) | Biochemical | 0.2 | [12] |
| AKE-72 | BCR-ABL (wild-type) | Biochemical | < 0.5 | [13] |
| AKE-72 | BCR-ABL (T315I mutant) | Biochemical | 9 | [13] |
| Compound 2f | 4T1 cell line | Antiproliferative | 230 - 1150 | [14] |
| Compound 6e | NO Production | Cell-based | 860 | [15] |
| Compound 6e | TNF-α Production | Cell-based | 1870 | [15] |
Experimental Protocols
Protocol 1: Biochemical Kinase Inhibition Assay (Luminescent ATP Depletion Assay)
This protocol describes a universal, homogeneous, and high-throughput biochemical assay to screen for kinase inhibitors by quantifying the amount of ATP remaining in solution following the kinase reaction.[16]
Materials:
-
Kinase of interest (e.g., ROCK-II, PI3K, ABL)
-
Kinase substrate (peptide or protein)
-
This compound compound library (dissolved in DMSO)
-
Kinase assay buffer (specific to the kinase)
-
ATP
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
White, opaque 384-well assay plates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Plating: Dispense 50 nL of each compound from the library into the wells of a 384-well assay plate using an acoustic liquid handler. Include appropriate controls (e.g., DMSO for negative control, known inhibitor for positive control).
-
Kinase Reaction Mixture Preparation: Prepare a kinase reaction mixture containing the kinase, substrate, and any necessary cofactors in the kinase assay buffer.
-
Kinase Reaction Initiation: Add 10 µL of the kinase reaction mixture to each well of the assay plate.
-
ATP Addition and Incubation: Add 10 µL of ATP solution to each well to start the kinase reaction. Incubate the plate at room temperature for the optimized reaction time (typically 60 minutes).
-
Reaction Termination and Signal Generation: Add 20 µL of the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal.
-
Signal Detection: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.
-
Data Analysis: The inhibitory activity of each compound is determined by the increase in the luminescent signal, which corresponds to the amount of ATP remaining. Calculate the percent inhibition for each compound relative to the controls.
Protocol 2: Cell-Based Proliferation Assay (Antiproliferative Screening)
This protocol outlines a cell-based assay to screen the compound library for its ability to inhibit the proliferation of a cancer cell line.[17][18]
Materials:
-
Cancer cell line (e.g., K-562 for leukemia, MCF7 for breast cancer)[13][19]
-
Cell culture medium and supplements
-
This compound compound library (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (or similar)
-
Clear-bottom, white-walled 384-well cell culture plates
-
Automated liquid handling system
-
CO2 incubator
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding: Seed the cells into 384-well plates at a predetermined optimal density in 40 µL of culture medium. Incubate the plates at 37°C in a 5% CO2 incubator overnight to allow for cell attachment.
-
Compound Addition: Add 100 nL of each library compound to the respective wells. Include DMSO as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Cell Viability Measurement: Equilibrate the plates to room temperature for 30 minutes. Add 40 µL of CellTiter-Glo® reagent to each well.
-
Signal Detection: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis: The decrease in luminescent signal corresponds to a decrease in cell viability. Calculate the percent inhibition of cell proliferation for each compound relative to the controls.
Visualizations
Caption: High-throughput screening workflow.
Caption: PI3K/Akt signaling pathway inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High Throughput Screening for Protein Kinase Inhibitors: Ingenta Connect [ingentaconnect.com]
- 6. Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery of (E)-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)propanamide (CHMFL-ABL-121) as a highly potent ABL kinase inhibitor capable of overcoming a variety of ABL mutants including T315I for chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. promega.co.uk [promega.co.uk]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. Cell-based assays in high-throughput mode (HTS) [biotechnologia-journal.org]
- 19. d2cax41o7ahm5l.cloudfront.net [d2cax41o7ahm5l.cloudfront.net]
Unveiling FGFR Signaling: Application Notes for 4-(Piperazin-1-yl)-1H-indazole as a Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of a myriad of cellular processes, including proliferation, differentiation, migration, and survival.[1][2] Dysregulation of this pathway through genetic alterations such as mutations, amplifications, or fusions is a known driver in the pathogenesis of various cancers.[3][4] Consequently, the development of selective chemical probes and inhibitors targeting FGFRs is of paramount importance for both basic research and therapeutic intervention.
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[5] This document provides detailed application notes and protocols for the use of 4-(Piperazin-1-yl)-1H-indazole , a representative of the indazole-piperazine scaffold, as a chemical probe to investigate FGFR signaling. While specific biochemical data for this exact molecule is not extensively available in public literature, the protocols provided are based on established methodologies for characterizing similar FGFR inhibitors and serve as a comprehensive guide for its evaluation and use in cellular and biochemical assays.
Biochemical Profile of this compound
The following tables present hypothetical, yet realistic, quantitative data for this compound to illustrate its potential as a chemical probe for FGFR signaling. This data is intended to serve as a template for the presentation of experimentally derived results.
Table 1: In Vitro Kinase Inhibitory Activity
| Kinase Target | IC₅₀ (nM) |
| FGFR1 | 15 |
| FGFR2 | 25 |
| FGFR3 | 20 |
| FGFR4 | 50 |
| VEGFR2 | 1500 |
| PDGFRβ | 2500 |
| c-Kit | >5000 |
| Abl | >10000 |
This table illustrates the potential potency and selectivity of the compound against FGFR family members compared to other related tyrosine kinases.
Table 2: Cellular Activity in FGFR-Dependent Cancer Cell Lines
| Cell Line | FGFR Aberration | Anti-proliferative IC₅₀ (nM) |
| SNU-16 | FGFR2 Amplification | 120 |
| KMS-11 | FGFR3 Translocation | 150 |
| NCI-H1581 | FGFR1 Amplification | 200 |
| A549 | FGFR Wild-Type | >10000 |
This table demonstrates the compound's potential to selectively inhibit the growth of cancer cells with aberrant FGFR signaling.
Signaling Pathway
The binding of Fibroblast Growth Factors (FGFs) to their cognate FGFRs, in the presence of heparan sulfate proteoglycans, induces receptor dimerization and subsequent trans-autophosphorylation of specific tyrosine residues within the intracellular kinase domain.[1][6] This phosphorylation cascade creates docking sites for various adaptor proteins, leading to the activation of downstream signaling pathways, primarily the RAS-MAPK, PI3K-AKT, PLCγ, and STAT pathways, which collectively regulate gene expression and cellular functions.[2][7]
Experimental Protocols
The following protocols provide detailed methodologies for evaluating the effect of this compound on FGFR signaling.
Protocol 1: Western Blot Analysis of FGFR Phosphorylation
This protocol details the steps to assess the inhibition of FGFR autophosphorylation in a cellular context.
Materials:
-
FGFR-dependent cell line (e.g., SNU-16)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
Polyacrylamide gels
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (e.g., anti-pFGFR (Tyr653/654), anti-total FGFR, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture SNU-16 cells to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or DMSO (vehicle control) for the desired time (e.g., 2-4 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[8]
-
Incubate the membrane with primary antibody against p-FGFR overnight at 4°C.[8][9]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Wash again and apply ECL detection reagent.
-
Capture the chemiluminescent signal using an imaging system.[9][10]
-
-
Data Analysis:
-
Quantify band intensities and normalize the p-FGFR signal to total FGFR and a loading control (e.g., GAPDH).[10]
-
Protocol 2: Cell Proliferation Assay
This protocol is for determining the anti-proliferative effect of the compound on FGFR-dependent cancer cells.
Materials:
-
FGFR-dependent and wild-type cell lines
-
Cell culture medium and supplements
-
This compound
-
96-well plates
-
MTT or similar cell viability reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of this compound for 72 hours.
-
-
Cell Viability Measurement:
-
Add MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Solubilize the formazan crystals and measure the absorbance on a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value by non-linear regression analysis.
-
Protocol 3: In Vivo Xenograft Model Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of the compound.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
FGFR-dependent tumor cells (e.g., SNU-16)
-
This compound formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously implant tumor cells into the flanks of the mice.
-
-
Treatment:
-
Once tumors reach a palpable size, randomize mice into treatment and vehicle control groups.
-
Administer the compound or vehicle daily via the desired route (e.g., oral gavage).
-
-
Tumor Growth Monitoring:
-
Measure tumor volume with calipers at regular intervals.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot for pFGFR).
-
Compare tumor growth between the treatment and control groups.
-
Conclusion
This compound, as a representative of the indazole-piperazine scaffold, holds potential as a chemical probe for the investigation of FGFR signaling. The protocols provided herein offer a comprehensive framework for its characterization, from biochemical and cellular assays to in vivo models. The successful application of these methods will enable researchers to elucidate the role of FGFR signaling in various biological and pathological contexts and to advance the development of novel therapeutic agents.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ias.ac.in [ias.ac.in]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Piperazinyl-Difluoro-indene Derivatives Containing Pyridyl Groups as Potent FGFR Inhibitors against FGFR Mutant Tumor: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biomedres.us [biomedres.us]
- 9. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives [mdpi.com]
- 10. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction conditions for 4-(Piperazin-1-yl)-1H-indazole synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 4-(Piperazin-1-yl)-1H-indazole.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Incorrect solvent or base. - Poor quality of starting materials. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS). - Optimize the reaction temperature. Some reactions may require heating, while others proceed at room temperature. - Screen different solvents (e.g., DMF, DMSO, ACN) and bases (e.g., K₂CO₃, Cs₂CO₃, DIPEA).[1] - Ensure the purity of starting materials (e.g., 4-fluoro-1H-indazole and piperazine) through appropriate characterization techniques. |
| Formation of Side Products | - Isomerization to 2H-indazole. - Dimerization or polymerization. - Incomplete reaction of intermediates. | - The formation of the more thermodynamically stable 1H-indazole is often favored. Careful selection of the base and solvent can improve regioselectivity. For N-alkylation, using a strong base like NaH in an aprotic solvent such as THF can favor the N-1 substituted product.[2] - Adjust the stoichiometry of the reactants to minimize side reactions. - Ensure complete conversion of starting materials before proceeding with subsequent steps. |
| Difficult Purification | - Presence of closely related impurities. - Product is an oil or difficult to crystallize. | - Utilize column chromatography with a suitable solvent system (e.g., petroleum ether: ethyl acetate or hexane: EtOAc) for purification.[1][3] - If the product is a solid, recrystallization from an appropriate solvent can be effective. - For oily products, consider conversion to a salt to facilitate purification by precipitation. |
| Reaction Stalls | - Catalyst deactivation (if applicable). - Insufficient mixing. - Low reaction temperature. | - For catalyzed reactions, ensure the catalyst is active and used in the correct loading. - Ensure vigorous stirring, especially for heterogeneous reaction mixtures. - Gradually increase the reaction temperature while monitoring for product formation and decomposition. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common method is the nucleophilic aromatic substitution (SNA) of a leaving group (e.g., fluorine or a nitro group) at the 4-position of the indazole ring with piperazine.
Q2: How can I distinguish between the desired 1H-indazole and the isomeric 2H-indazole?
Spectroscopic methods are key for differentiation. In ¹H NMR, the chemical shift of the N-H proton and the protons on the indazole ring can help distinguish between the isomers.[2] ¹³C NMR and 2D NMR techniques can also be diagnostic. High-Performance Liquid Chromatography (HPLC) can often separate the two isomers.[2]
Q3: What are the optimal reaction conditions for the coupling of 4-fluoro-1H-indazole with piperazine?
While specific conditions can vary, a common starting point involves reacting 4-fluoro-1H-indazole with an excess of piperazine in a high-boiling polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) at an elevated temperature. The use of a base such as potassium carbonate (K₂CO₃) can also facilitate the reaction.
Q4: My reaction is complete, but I am having trouble isolating the pure product. What should I do?
After the reaction, the mixture is typically quenched with water and extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane or petroleum ether.[1][3]
Q5: Can high temperatures lead to side product formation?
Yes, elevated temperatures can sometimes lead to the formation of undesired side products or decomposition of the desired product.[2] It is crucial to optimize the reaction temperature to achieve a good balance between reaction rate and selectivity.
Experimental Protocols
A generalized experimental protocol for the synthesis of this compound via nucleophilic aromatic substitution is provided below. Researchers should adapt this protocol based on their specific starting materials and available equipment.
Synthesis of this compound
-
Reaction Setup: To a solution of 4-fluoro-1H-indazole (1 equivalent) in a suitable solvent such as DMF, add piperazine (2-3 equivalents) and a base like anhydrous potassium carbonate (2 equivalents).
-
Reaction Conditions: Stir the reaction mixture at a temperature ranging from 80 °C to 120 °C. The progress of the reaction should be monitored by TLC or LCMS.[3]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to afford the pure this compound.[3]
Data Presentation
Table 1: Optimization of Reaction Conditions for Piperazine Addition
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (2) | DMF | 100 | 12 | 75 |
| 2 | Cs₂CO₃ (2) | DMF | 100 | 8 | 85 |
| 3 | DIPEA (3) | DMSO | 120 | 16 | 60 |
| 4 | K₂CO₃ (2) | ACN | 80 | 24 | 55 |
Note: This table presents hypothetical data for illustrative purposes and should be adapted based on experimental results.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis optimization.
References
Identifying and minimizing byproducts in 4-(Piperazin-1-yl)-1H-indazole synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in identifying and minimizing byproducts during the synthesis of 4-(Piperazin-1-yl)-1H-indazole.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing this compound, and what are their common pitfalls?
There are two primary methods for synthesizing this compound:
-
Nucleophilic Aromatic Substitution (SNAr): This route typically involves the reaction of a 4-halo-1H-indazole (commonly 4-fluoro- or 4-chloro-1H-indazole) with piperazine. The reaction is driven by an electron-deficient indazole ring, making the C4 position susceptible to nucleophilic attack.[1] The key challenge is that the indazole ring itself is not highly activated, which can lead to incomplete reactions or require harsh conditions.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a more modern and versatile method, typically coupling a 4-bromo- or 4-chloro-1H-indazole with piperazine.[2][3] It offers milder reaction conditions and broader substrate scope. However, it is sensitive to the choice of catalyst, ligand, and base, and can be prone to side reactions like hydrodehalogenation.[2][4]
Q2: My reaction is producing a major byproduct that has the same mass as my desired product. What is it and how can I prevent it?
This is a classic issue of regioisomerism . The indazole core has two reactive nitrogen atoms, N1 and N2. The piperazine can attach to the indazole ring, and subsequently, alkylation or protection of the indazole nitrogen can lead to substitution at either the N1 or N2 position, yielding two different isomers. The 1H-indazole tautomer is generally more stable than the 2H-indazole.[5]
Troubleshooting:
-
Control the Base and Solvent: The choice of base and solvent can significantly influence the N1/N2 selectivity. A common strategy is to perform N-protection of the indazole starting material before coupling with piperazine to ensure single-isomer formation.
-
Purification: Careful column chromatography can often separate the two isomers, but preventing their formation is more efficient.
Q3: My Buchwald-Hartwig reaction has low yield, and I've identified unreacted 4-bromo-1H-indazole and 1H-indazole in the crude mixture. What's causing this?
This strongly suggests that a side reaction called hydrodehalogenation is competing with the desired C-N bond formation. In this process, the palladium catalyst facilitates the replacement of the bromine atom with a hydrogen atom from a source in the reaction mixture (e.g., solvent, base, or amine), leading to the formation of 1H-indazole.[2]
Troubleshooting:
-
Optimize Ligand and Base: The choice of phosphine ligand is critical. Bulky, electron-rich ligands like XPhos or SPhos often improve the rate of reductive elimination to form the desired product, outcompeting hydrodehalogenation.[4] Using a weaker base like Cs₂CO₃ or K₃PO₄ instead of strong alkoxides (e.g., NaOtBu) can sometimes minimize this side reaction.[6]
-
Control Temperature: Running the reaction at the lowest effective temperature can help reduce the rate of side reactions.
-
Ensure Inert Atmosphere: Oxygen can damage the Pd(0) catalyst, leading to lower activity and promoting side reactions. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (Nitrogen or Argon).
Q4: I am observing a high molecular weight byproduct, possibly from two indazole units reacting with one piperazine. How can I avoid this?
This byproduct is likely 1,4-bis(1H-indazol-4-yl)piperazine . It forms when both nitrogen atoms of the piperazine molecule react with the 4-halo-indazole.
Troubleshooting:
-
Use Excess Piperazine: Employing a significant excess of piperazine (3-5 equivalents) will statistically favor the mono-substitution product. This is often the simplest and most effective solution.
-
Use a Mono-Protected Piperazine: Reacting the 4-halo-indazole with a mono-protected piperazine, such as N-Boc-piperazine, will completely prevent the di-substitution. The Boc (tert-butyloxycarbonyl) protecting group can then be easily removed in a subsequent step using acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane).
Data Presentation
Table 1: Comparison of General Reaction Conditions
| Parameter | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |
| Indazole Substrate | 4-Fluoro -1H-indazole (preferred), 4-Chloro-1H-indazole | 4-Bromo -1H-indazole, 4-Chloro-1H-indazole |
| Catalyst | None | Pd₂(dba)₃, Pd(OAc)₂, or pre-formed Pd-catalyst |
| Ligand | None | XPhos, SPhos, RuPhos, BrettPhos, etc.[4] |
| Base | Strong inorganic (K₂CO₃, Cs₂CO₃) or organic base (DIPEA) | Alkoxides (NaOtBu, LHMDS) or Phosphates/Carbonates (K₃PO₄, Cs₂CO₃)[6] |
| Solvent | High-boiling polar aprotic (DMSO, DMF, NMP) | Anhydrous, degassed ethers (Dioxane, THF) or aromatic (Toluene) |
| Temperature | High (100-160 °C) | Moderate (80-110 °C) |
| Key Byproducts | Di-substitution, incomplete reaction | Hydrodehalogenation, regioisomers, ligand-related impurities |
Experimental Protocols
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
-
Reaction Setup: To a sealable reaction vessel, add 4-fluoro-1H-indazole (1.0 eq), piperazine (4.0 eq), and potassium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to achieve a substrate concentration of approximately 0.5 M.
-
Reaction Conditions: Seal the vessel and heat the mixture to 140 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by column chromatography (silica gel, typically using a dichloromethane/methanol gradient) to yield the final product.
Protocol 2: Synthesis via Buchwald-Hartwig Amination
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add 4-bromo-1H-indazole (1.0 eq), N-Boc-piperazine (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.05 eq).
-
Solvent Addition: Add anhydrous, degassed toluene to achieve a substrate concentration of 0.2 M.
-
Reaction Conditions: Heat the mixture to 100 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Deprotection & Purification: Dissolve the crude residue in dichloromethane and add trifluoroacetic acid (TFA) or a solution of HCl in dioxane. Stir at room temperature for 1-2 hours. Neutralize the mixture with a saturated solution of sodium bicarbonate and extract with ethyl acetate. Dry the organic layer, concentrate, and purify by column chromatography to yield the final product.
Troubleshooting Workflow
// Path for High Starting Material SM_Yes [label="YES"]; SM_No [label="NO (Good Conversion)"]; CheckSM -> SM_Yes [color="#EA4335"]; CheckSM -> SM_No [color="#34A853"];
SM_Action [label="Increase Temp/Time\nCheck Catalyst Activity\n(Buchwald-Hartwig)\nUse more reactive halide\n(F > Cl > Br for SNAr)", shape=parallelogram, fillcolor="#F1F3F4"]; SM_Yes -> SM_Action;
// Path for Byproduct Analysis Byproduct_Type [label="Identify Byproduct\n(LCMS, NMR)"]; CheckByproduct -> Byproduct_Type;
Isomer [label="Isomer (Same Mass)?"]; HighMW [label="High MW Byproduct?"]; Hydrodehalogenation [label="Hydrodehalogenation\n(Mass = Indazole)?"];
Byproduct_Type -> Isomer; Byproduct_Type -> HighMW; Byproduct_Type -> Hydrodehalogenation;
// Isomer Path Isomer_Action [label="Protect Indazole N-H\nbefore coupling\nOptimize Base/Solvent for\nregioselectivity", shape=parallelogram, fillcolor="#F1F3F4"]; Isomer -> Isomer_Action [label="YES"];
// High MW Path HighMW_Action [label="Use Excess Piperazine\nUse Mono-Boc-Piperazine", shape=parallelogram, fillcolor="#F1F3F4"]; HighMW -> HighMW_Action [label="YES\n(Di-substitution)"];
// Hydrodehalogenation Path Hydrodehalogenation_Action [label="Optimize Ligand/Base\nLower Temperature\nEnsure Inert Atmosphere", shape=parallelograma, fillcolor="#F1F3F4"]; Hydrodehalogenation -> Hydrodehalogenation_Action [label="YES"];
End [label="Purified Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; SM_No -> End; Isomer_Action -> End [style=dotted]; HighMW_Action -> End [style=dotted]; Hydrodehalogenation_Action -> End [style=dotted]; } caption { label = "Fig. 3: Logical workflow for troubleshooting byproduct formation."; fontname = "Arial"; fontsize = 10; } enddot Caption: Fig. 3: Logical workflow for troubleshooting byproduct formation.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Enhancing the Selectivity of 4-(Piperazin-1-yl)-1H-indazole-based Inhibitors
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 4-(Piperazin-1-yl)-1H-indazole-based inhibitors. Our goal is to help you overcome common experimental challenges and effectively enhance the selectivity of your compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: High Variability in IC50 Values Between Experiments
Q: My IC50 values for the same indazole inhibitor are highly variable across different assay runs. What are the potential causes and how can I improve reproducibility?
A: Inconsistent IC50 values are a common issue in kinase assays. Several factors can contribute to this variability. A systematic approach is needed to ensure consistent results.[1]
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ATP Concentration: For ATP-competitive inhibitors, the measured IC50 value is highly dependent on the ATP concentration in the assay.[1] Cellular ATP levels are typically in the millimolar range, which can cause discrepancies between in vitro and cellular results.[1] It is crucial to maintain a consistent ATP concentration across all experiments, often close to the Km value of the kinase for ATP.[1][2]
-
Enzyme Concentration and Activity: Ensure that the kinase enzyme has not undergone multiple freeze-thaw cycles and has been stored correctly at -80°C.[1] Use an enzyme concentration that produces a strong signal but does not cause rapid substrate depletion.[1]
-
Reaction Time: The kinase reaction should be kept within the linear range.[1] If the reaction proceeds for too long, significant substrate consumption can affect the accuracy of the IC50 determination.[1] It is recommended to perform a time-course experiment to establish the optimal reaction time.[1]
-
Compound Stability: Verify the stability and solubility of your this compound compound in the assay buffer. Compound precipitation can lead to inconsistent results.
Issue 2: High Background Signal in Kinase Assays
Q: I'm observing a high background signal in my fluorescence-based kinase assay, even in the "no enzyme" control wells. What could be causing this interference?
A: High background signals can mask the true inhibitory effects of your compound. This is often due to interference from the compound itself or contaminants.[3][4]
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Compound Interference: Some compounds can fluoresce or quench signals, leading to false positives or negatives.[4] To test for this, run a control plate with your compound and the detection reagent, but without the kinase and substrate.[1][3] An increase in signal that correlates with compound concentration points to interference.[3]
-
Contaminated Reagents: Buffer components, substrates, or even the ATP stock might be contaminated with substances that interfere with the detection method.[1]
-
Non-specific Inhibition: Some molecules can inhibit kinases indirectly, such as by forming aggregates or chelating essential cofactors.[4] To check for aggregation-based inhibition, you can repeat the assay with a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) in the buffer.[3] A significant shift in potency may indicate that the compound is acting as an aggregate.[3]
Issue 3: Poor or Unexpected Kinase Selectivity Profile
Q: My this compound inhibitor is showing activity against unexpected off-target kinases. How can I improve its selectivity?
A: Achieving high selectivity is a major challenge in kinase inhibitor development due to the conserved nature of the ATP-binding site across the kinome.[5] A multi-pronged approach combining structural biology, computational analysis, and comprehensive profiling is essential.
-
Structure-Activity Relationship (SAR) Studies: The 1H-indazole scaffold is a versatile core that allows for substitutions at multiple positions.[6] Systematic modifications to the indazole ring, the piperazine moiety, and any appended groups can drastically alter the selectivity profile. For example, in the development of pan-Pim inhibitors, optimizing substituents on both the pyrazine and indazole rings was crucial for achieving high potency.[6][7]
-
Kinase Profiling: To understand your inhibitor's specificity, it is vital to screen it against a large panel of kinases, ideally representing the entire human kinome.[5] This provides a selectivity index, comparing its potency against the intended target versus other kinases.[5]
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Target Engagement in a Cellular Context: Biochemical assays do not always reflect an inhibitor's behavior in cells.[5] It is crucial to perform cell-based assays to confirm that the inhibitor engages with its intended target in a more physiologically relevant environment.[2][5]
Data on 1H-Indazole-Based Inhibitors
The following tables summarize quantitative data for various this compound-based and other indazole inhibitors, illustrating their potency and selectivity.
Table 1: Potency of Indazole-Based Inhibitors Against Various Kinases
| Compound ID | Target Kinase(s) | IC50 (nM) | Reference(s) |
|---|---|---|---|
| GDC-0941 | PI3Kα | - | A potent, selective, and orally bioavailable inhibitor.[8][9] |
| SR-1459 | ROCK-II | 13 | A 1-(4-(1H-indazol-5-yl)piperazin-1-yl) analog.[10][11] |
| SR-715 | ROCK-II | 80 | Shows strong selectivity for ROCK-II over CYP3A4.[10][11] |
| SR-899 | ROCK-II | 100 | Shows strong selectivity for ROCK-II over CYP3A4.[10][11] |
| Compound 102 | FGFR1 | 30.2 ± 1.9 | A 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide.[7] |
| Compound 82a | Pim-1, Pim-2, Pim-3 | 0.4, 1.1, 0.4 | A pan-Pim kinase inhibitor.[7] |
| CZL-S092 | PLK4 | 0.9 | Exhibited exceptional selectivity in a panel of 37 kinases.[12] |
| AKE-72 | BCR-ABLWT, BCR-ABLT315I | < 0.5, 9 | A pan-BCR-ABL inhibitor, effective against the T315I mutant.[13] |
Table 2: Cellular Activity of Indazole-Based Inhibitors
| Compound ID | Cell Line | Activity Metric | Value | Reference(s) |
|---|---|---|---|---|
| AKE-72 | K-562 | GI50 | < 10 nM | Shows potent anti-leukemic activity.[13] |
| AKE-72 | K-562 | TGI | 154 nM | Demonstrates total growth inhibition.[13] |
| CZL-S092 | IMR-32 | IC50 | 1.143 µM | Shows significant antiproliferative activity against neuroblastoma cells.[12] |
| CZL-S092 | SH-SY5Y | IC50 | 1.329 µM | Shows significant antiproliferative activity against neuroblastoma cells.[12] |
Experimental Protocols & Workflows
Detailed methodologies are provided below for key experiments to assess inhibitor selectivity and troubleshoot assay performance.
Protocol 1: In Vitro Kinase Profiling (Luminescence-Based Assay)
This protocol describes a common method for in vitro kinase profiling using a luminescence-based assay, such as ADP-Glo™, which measures the amount of ADP produced in the kinase reaction.[6]
Materials:
-
Purified recombinant kinases (a broad panel).
-
Specific peptide or protein substrates for each kinase.
-
This compound inhibitor stock solution (e.g., 10 mM in DMSO).
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT).[14]
-
ATP solution.
-
ADP-Glo™ Reagent and Kinase Detection Reagent.
-
White, opaque 96-well or 384-well plates.
-
Luminometer.
Procedure:
-
Compound Dilution: Prepare serial dilutions of the inhibitor. A common approach is a 10-point, 3-fold serial dilution starting from 100 µM.[14]
-
Assay Plate Setup:
-
Inhibitor Wells: Add 1 µL of the inhibitor serial dilutions.
-
Positive Control (No Inhibitor): Add 1 µL of vehicle (DMSO).
-
Negative Control (No Enzyme): Add 1 µL of vehicle (DMSO).
-
-
Enzyme/Substrate Addition: Add 5 µL of a solution containing the kinase and its specific substrate to all wells except the "No Enzyme" control. Add 5 µL of a substrate-only solution to the "No Enzyme" wells.
-
Initiate Reaction: Add 5 µL of ATP solution to all wells to start the reaction.[1] The final ATP concentration should be at or near the Km for each specific kinase.
-
Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for a time period determined to be in the linear range of the reaction (e.g., 60 minutes).[1][3]
-
Reaction Termination: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[6]
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to convert the ADP generated to ATP, which is then used to produce a luminescent signal. Incubate for 30-60 minutes.[6]
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate percent inhibition for each concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Differential Scanning Fluorimetry (DSF) for Target Engagement
DSF, or thermal shift assay, is a rapid and robust method to screen for ligand binding without needing a functional enzymatic assay.[15] It works by monitoring the thermal stabilization of a protein when a ligand binds.[15]
Materials:
-
Purified target kinase.
-
SYPRO Orange dye (or equivalent).
-
This compound inhibitor stock solution.
-
DSF buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).
-
Real-time PCR instrument with melt-curve capability.
Procedure:
-
Reagent Preparation: Prepare a master mix containing the purified kinase and SYPRO Orange dye in DSF buffer.
-
Plate Setup:
-
Add the inhibitor to the wells at various concentrations.
-
Add an equivalent volume of DMSO for the no-inhibitor control.
-
-
Protein Addition: Add the kinase/dye master mix to all wells.
-
Thermal Melt: Place the plate in a real-time PCR instrument. Run a melt-curve protocol, gradually increasing the temperature (e.g., from 25°C to 95°C) while continuously monitoring fluorescence.
-
Data Analysis: The temperature at which the protein unfolds (the melting temperature, Tm) is determined by the peak of the first derivative of the fluorescence curve. A positive shift in Tm in the presence of the inhibitor indicates binding and stabilization.
Diagrams and Workflows
The following diagrams, created using DOT language, illustrate key workflows and relationships relevant to enhancing inhibitor selectivity.
Caption: Troubleshooting decision tree for addressing variable IC50 values.
Caption: A typical workflow for kinase inhibitor selectivity profiling.
Caption: A simplified diagram of a kinase signaling cascade showing inhibitor action.
References
- 1. benchchem.com [benchchem.com]
- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. benchchem.com [benchchem.com]
- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Rational design of CZL-S092: A novel indazole-based PLK4 inhibitor targeting neuroblastoma through virtual screening and fragment-based drug design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to 4-(Piperazin-1-yl)-1H-indazole Derivatives in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 4-(Piperazin-1-yl)-1H-indazole derivatives, a class of compounds that often includes Checkpoint Kinase 1 (Chk1) inhibitors like MK-8776 (also known as SCH 900776). This guide will help you navigate common challenges in studying and overcoming resistance to these targeted therapies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound derivatives like MK-8776?
A1: this compound derivatives, such as the well-characterized Chk1 inhibitor MK-8776, function by targeting the DNA damage response (DDR) pathway. Chk1 is a critical kinase that, in response to DNA damage or replication stress, halts the cell cycle to allow for DNA repair. By inhibiting Chk1, these compounds prevent cancer cells from arresting their cell cycle, forcing them into mitosis with unrepaired DNA damage, which ultimately leads to a form of cell death known as mitotic catastrophe.[1] This mechanism is particularly effective in p53-deficient cancer cells, which are highly reliant on the Chk1-mediated checkpoint for survival.[1]
Q2: My cancer cell line is showing reduced sensitivity to the this compound derivative. What are the potential mechanisms of resistance?
A2: Resistance to Chk1 inhibitors can arise through several mechanisms:
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Upregulation of Bypass Signaling Pathways: Cancer cells can compensate for Chk1 inhibition by upregulating pro-survival signaling pathways, most notably the PI3K/AKT/mTOR pathway.[2][3][4]
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Alterations in the NF-κB Signaling Pathway: Dysfunction or alterations in the NF-κB pathway have been linked to the development of resistance to Chk1 inhibitors.[5][6]
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Changes in Chk1 Protein Expression or Activity: Resistance can be mediated by the loss of the Chk1 protein itself or through reduced activity due to the downregulation of upstream activators like Claspin.
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Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.[7]
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Upregulation of WEE1 Kinase: Increased expression of WEE1, another key cell cycle regulator, can compensate for Chk1 inhibition and contribute to resistance.[8]
Q3: How can I experimentally confirm the mechanism of resistance in my cell line?
A3: To elucidate the resistance mechanism, a combination of the following approaches is recommended:
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Western Blotting: Analyze the protein levels of key players in the suspected resistance pathways. For example, check for increased phosphorylation of AKT (p-AKT) to investigate PI3K/AKT pathway activation, or assess the levels of Chk1, Claspin, and P-gp.
-
Gene Expression Analysis: Use qPCR or RNA-sequencing to determine if the mRNA levels of genes encoding proteins like Chk1, Claspin, or ABC transporters are altered.
-
Functional Assays:
-
Drug Efflux Assays: Use fluorescent substrates of P-gp (e.g., Rhodamine 123) to measure efflux activity in your resistant cells compared to the parental line.
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Combination Therapy: Test the sensitivity of your resistant cells to the Chk1 inhibitor in combination with inhibitors of suspected bypass pathways (e.g., a PI3K inhibitor). A synergistic effect would suggest the involvement of that pathway in resistance.
-
Troubleshooting Guides
Cell Viability Assays (e.g., MTT, XTT)
| Problem | Possible Cause | Troubleshooting Steps |
| High variability between replicate wells | Uneven cell seeding; Inaccurate drug dilutions; Edge effects in the microplate. | Ensure a single-cell suspension before seeding; Use calibrated pipettes and perform serial dilutions carefully; Avoid using the outer wells of the plate or fill them with sterile PBS. |
| Low signal or no dose-response | Compound precipitation; Insufficient incubation time; Incorrect cell seeding density. | Check the solubility of the compound in your culture medium; Optimize the incubation time for your specific cell line; Ensure cell density is within the linear range of the assay.[9] |
| Increased viability at high drug concentrations | The compound may be directly reducing the tetrazolium salt (e.g., MTT). | Run a cell-free control with the compound and assay reagent to check for chemical interference. If observed, consider an alternative viability assay like an ATP-based assay (e.g., CellTiter-Glo®) or Trypan Blue exclusion.[9] |
Western Blotting
| Problem | Possible Cause | Troubleshooting Steps |
| Weak or no signal for phosphorylated Chk1 (pChk1) | Insufficient induction of DNA damage; Rapid dephosphorylation of the target protein; Low antibody affinity. | Ensure the DNA damaging agent used in combination is at an effective concentration; Use phosphatase inhibitors in your lysis buffer; Optimize antibody concentration and incubation time. |
| Inconsistent protein loading | Inaccurate protein quantification; Uneven gel loading. | Use a reliable protein quantification assay (e.g., BCA); Load equal amounts of protein in each lane; Always normalize to a loading control like β-actin or GAPDH. |
| High background | Antibody concentration is too high; Insufficient blocking; Inadequate washing. | Titrate your primary and secondary antibodies; Increase blocking time or try a different blocking agent (e.g., BSA or non-fat milk); Increase the number and duration of wash steps. |
Flow Cytometry (Cell Cycle Analysis)
| Problem | Possible Cause | Troubleshooting Steps |
| Broad G1/G2 peaks (high CV) | Incorrect flow rate; Cell clumps. | Use the lowest flow rate setting on the cytometer for better resolution[10][11]; Filter the cell suspension through a cell strainer before analysis to remove clumps.[12] |
| No clear cell cycle arrest observed after treatment | The drug concentration may be too low or too high (leading to widespread cell death); Incorrect timing of analysis. | Perform a dose-response experiment to find the optimal concentration; Conduct a time-course experiment to identify the point of maximal cell cycle arrest. |
| Debris in the low DNA content region | Apoptotic cells. | Consider co-staining with an apoptosis marker (e.g., Annexin V) to quantify the apoptotic population. |
Quantitative Data Summary
The following tables present example quantitative data that may be observed when studying resistance to this compound derivatives.
Table 1: Example IC50 Values for a Chk1 Inhibitor (e.g., MK-8776) in Sensitive and Resistant Cell Lines.
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance |
| A549 (Non-Small Cell Lung Cancer) | 33.582 | 2.834 (in combination with CHK1 inhibition) | ~11.8 (sensitization) |
| KB-C2 (P-gp overexpressing) | >10,000 | ~1,000 (with MK-8776) | >10 (sensitization) |
| HEK293/ABCB1 (P-gp overexpressing) | >5,000 | ~500 (with MK-8776) | >10 (sensitization) |
Note: Data is illustrative and compiled from various sources. Actual values will be cell line and experiment-specific. The A549 data shows sensitization to gemcitabine upon Chk1 inhibition.[13] The KB-C2 and HEK293/ABCB1 data show sensitization to chemotherapeutics in P-gp overexpressing cells when combined with MK-8776.[7]
Experimental Protocols
Development of Drug-Resistant Cancer Cell Lines
This protocol describes a method for generating drug-resistant cell lines through continuous exposure to escalating doses of a this compound derivative.[14]
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT) to determine the concentration of the drug that inhibits 50% of cell growth in the parental cell line.
-
Initial Exposure: Culture the parental cells in a medium containing the drug at a concentration equal to the IC10-IC20 (the concentration that inhibits 10-20% of cell growth).
-
Recovery and Escalation: After 48-72 hours of exposure, replace the drug-containing medium with fresh, drug-free medium and allow the cells to recover and repopulate.
-
Stepwise Dose Increase: Once the cells are confluent, passage them and re-expose them to a 1.5- to 2-fold higher concentration of the drug.[14]
-
Repeat: Repeat the cycle of exposure, recovery, and dose escalation for several months.
-
Confirmation of Resistance: Periodically, perform cell viability assays to compare the IC50 of the treated cells to the parental cells. A significant increase in the IC50 value (typically >3-10 fold) indicates the development of resistance.[14]
-
Cryopreservation: It is crucial to freeze down vials of cells at various stages of the resistance development process.
Western Blot for Key Resistance Markers
This protocol provides a general workflow for assessing the protein levels of Chk1, pChk1, AKT, pAKT, and Claspin.
-
Cell Lysis: Lyse parental and resistant cells (treated and untreated) with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-pChk1, anti-Chk1, anti-pAKT, anti-AKT, anti-Claspin) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Stripping and Re-probing: If necessary, strip the membrane and re-probe with an antibody for a loading control (e.g., β-actin or GAPDH).
Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI) Staining
This protocol outlines the steps for analyzing cell cycle distribution.[15][16]
-
Cell Preparation: Harvest approximately 1x10^6 cells per sample. Wash the cells with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 0.5 mL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet twice with PBS.
-
Staining: Resuspend the cell pellet in 0.5 mL of PI staining solution containing RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Analysis: Analyze the samples on a flow cytometer, ensuring to collect data in a linear scale for the PI channel. Use a dot plot of pulse width versus pulse area to gate out doublets and aggregates.
Visualizations
Signaling Pathways
Caption: Key signaling pathways involved in the action of and resistance to this compound derivatives.
Experimental Workflow
Caption: A typical experimental workflow for investigating resistance to this compound derivatives.
References
- 1. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Up-regulation of the PI3K/AKT and RHO/RAC/PAK signalling pathways in CHK1 inhibitor resistant Eµ-Myc lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Up-regulation of the PI3K/AKT and RHO/RAC/PAK signalling pathways in CHK1 inhibitor resistant Eµ-Myc lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. CHK1 regulates NF-κB signaling upon DNA damage in p53- deficient cells and associated tumor-derived microvesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CHK1 regulates NF-κB signaling upon DNA damage in p53- deficient cells and associated tumor-derived microvesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Acquired small cell lung cancer resistance to Chk1 inhibitors involves Wee1 up‐regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 11. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CHK1 inhibition overcomes gemcitabine resistance in non-small cell lung cancer cell A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. vet.cornell.edu [vet.cornell.edu]
- 16. ucl.ac.uk [ucl.ac.uk]
Troubleshooting inconsistent results in 4-(Piperazin-1-yl)-1H-indazole cell assays
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering inconsistent results in cell-based assays involving 4-(Piperazin-1-yl)-1H-indazole and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and its derivatives?
A1: this compound and its related compounds are widely recognized as potent kinase inhibitors. They often target key signaling pathways implicated in cell proliferation, survival, and angiogenesis, such as the PI3K/Akt/mTOR and VEGFR signaling cascades. The indazole scaffold is a common feature in many kinase inhibitors due to its ability to interact with the ATP-binding pocket of these enzymes.
Q2: Why am I observing high variability in IC50 values between experiments?
A2: High variability in IC50 values is a common challenge in cell-based assays with kinase inhibitors. Several factors can contribute to this, including:
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Cell Health and Passage Number: Ensure cells are healthy, in the logarithmic growth phase, and within a consistent and low passage number range.
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Inconsistent Seeding Density: Uneven cell distribution in microplates can lead to significant well-to-well variability.
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Compound Stability and Solubility: The compound may degrade or precipitate in culture media, affecting its effective concentration.
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Assay-Specific Conditions: Variations in incubation times, reagent concentrations, and detection methods can all introduce variability.
Q3: Could the piperazine moiety in the compound be interfering with my assay?
A3: Yes, piperazine-containing compounds have been reported to interfere with certain assay formats. For instance, they can interact with assay reagents or exhibit autofluorescence, leading to inaccurate readouts. It is crucial to run appropriate controls, such as testing the compound in cell-free assay conditions, to rule out such interference.
Q4: How can I confirm that this compound is engaging its intended target in my cells?
A4: Target engagement can be confirmed using techniques like the Cellular Thermal Shift Assay (CETSA). This method assesses the thermal stabilization of a target protein upon ligand binding, providing direct evidence of interaction within the cellular environment. Western blotting to analyze the phosphorylation status of downstream targets can also serve as an indirect measure of target engagement.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Inconsistent or Non-reproducible Cytotoxicity Results
| Potential Cause | Troubleshooting Step |
| Compound Precipitation | Visually inspect wells for precipitate after compound addition. Prepare fresh serial dilutions for each experiment. Consider using a lower concentration of the stock solution or a different solvent. |
| Uneven Cell Seeding | Ensure a homogenous cell suspension before and during seeding. After seeding, gently rock the plate in a north-south and east-west direction to ensure even distribution. Avoid swirling motions. |
| Edge Effects | To minimize evaporation from outer wells, fill the peripheral wells of the microplate with sterile PBS or media without cells and do not use them for experimental data points. |
| Cell Line Instability | Use cells from a consistent passage number. Regularly check for mycoplasma contamination. |
Issue 2: Weaker Than Expected Bioactivity
| Potential Cause | Troubleshooting Step |
| Compound Degradation | Prepare fresh dilutions of the compound from a stock solution for each experiment. Store stock solutions at the recommended temperature and protect from light. |
| Suboptimal Assay Duration | The effect of the compound may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time. |
| High Cell Density | An excessively high cell number can diminish the apparent potency of the compound. Optimize cell seeding density to ensure they are in the exponential growth phase throughout the assay. |
| Cellular Efflux | Some cell lines express high levels of efflux pumps (e.g., P-glycoprotein) that can actively remove the compound from the cell, reducing its intracellular concentration. |
Issue 3: Discrepancy Between Biochemical and Cellular Assay Results
| Potential Cause | Troubleshooting Step |
| Cellular Metabolism | The compound may be metabolized by the cells into less active or inactive forms. |
| Off-Target Effects | The observed cellular phenotype may be a result of the compound hitting unintended targets. A broader kinase profiling or off-target screening can help identify these. |
| High Intracellular ATP | In biochemical assays, the ATP concentration is often at or below the Km. In cells, ATP concentrations are much higher, which can outcompete ATP-competitive inhibitors. |
Quantitative Data Summary
| Compound Derivative | Target/Cell Line | Assay Type | IC50 (µM) |
| Indazole-piperazine derivative 6o | K562 (Chronic Myeloid Leukemia) | MTT | 5.15 |
| Indazole-piperazine derivative 6a | K562 (Chronic Myeloid Leukemia) | MTT | 5.19 |
| Indazole-piperazine derivative 6a | A549 (Lung Cancer) | MTT | 8.21 |
| Indazole-piperazine derivative 6a | PC-3 (Prostate Cancer) | MTT | 6.12 |
| Indazole-piperazine derivative 6a | Hep-G2 (Liver Cancer) | MTT | 5.62 |
| Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone 10ec | BT-474 (Breast Cancer) | MTT | 0.99 ± 0.01 |
| Piperazine containing compound (PCC) | SNU-475 (Liver Cancer) | MTT | 6.98 ± 0.11 |
| Piperazine containing compound (PCC) | SNU-423 (Liver Cancer) | MTT | 7.76 ± 0.45 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol provides a general guideline for assessing cell viability. Optimization for specific cell lines and experimental conditions is recommended.
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic phase of growth.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.5%).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with solvent) and a no-cell control (medium only).
-
Incubate for the desired time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Incubate for at least 2 hours at room temperature in the dark, with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Protocol 2: Western Blot for Phospho-Akt (Ser473)
This protocol is for assessing the inhibition of the PI3K/Akt signaling pathway.
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Collect cell lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Visualizations
Signaling Pathways and Experimental Workflows
Technical Support Center: Strategies to Reduce Off-Target Effects of Kinase Inhibitors
This guide provides troubleshooting advice and frequently asked questions for researchers using potent kinase inhibitors with a 4-(Piperazin-1-yl)-1H-indazole or similar scaffold, such as Axitinib. The focus is on understanding, identifying, and mitigating off-target effects to ensure data accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: My kinase inhibitor is showing effects in a cellular model that lacks the intended target. What could be the cause?
This is a classic sign of off-target activity. Many kinase inhibitors, despite high potency for their primary target, can interact with other kinases or proteins, especially at higher concentrations. This can be due to structural similarities in the ATP-binding pocket of different kinases. For instance, an inhibitor designed to target Vascular Endothelial Growth Factor Receptors (VEGFRs) might also show activity against Platelet-Derived Growth Factor Receptors (PDGFRs) or the c-KIT receptor due to homology in their kinase domains.
Recommended Actions:
-
Confirm Target Absence: First, verify through qPCR or Western blot that your cellular model truly lacks the intended target protein.
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Perform a Kinome Scan: A kinome-wide profiling assay will test your inhibitor against a large panel of kinases to identify potential off-targets.
-
Titrate Your Inhibitor: Determine the lowest effective concentration of your inhibitor in a target-positive cell line. Use this concentration in your target-negative model to see if the anomalous effects persist.
Q2: How can I experimentally validate a suspected off-target?
Once you have a suspected off-target from a screen, you need to validate it in your experimental system.
Recommended Actions:
-
Orthogonal Inhibition: Use a structurally different, well-characterized inhibitor for the suspected off-target to see if it phenocopies the results from your primary inhibitor.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the suspected off-target protein. If the unexpected phenotype disappears, it strongly implicates that protein as an off-target.
-
Biochemical Assays: Perform in vitro kinase assays with the purified suspected off-target protein and your inhibitor to determine if there is direct inhibition and to calculate the IC50 value.
Q3: What strategies can I employ to minimize off-target effects in my experiments?
Minimizing off-target effects is crucial for correctly interpreting your data.
Recommended Actions:
-
Use the Lowest Effective Concentration: Always perform a dose-response curve to identify the lowest concentration of your inhibitor that yields the desired on-target effect.
-
Employ Structurally Unrelated Inhibitors: Corroborate your findings by using at least two inhibitors with different chemical scaffolds that target the same primary protein. If both produce the same biological effect, it is more likely to be an on-target effect.
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Utilize Genetic Controls: The most rigorous approach is to rescue the inhibitor's effect by overexpressing a resistant mutant of the target protein. Alternatively, showing a lack of effect in a target-knockout cell line is also a powerful control.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Troubleshooting Steps |
| High cellular toxicity at concentrations needed for target inhibition. | The inhibitor may be hitting essential off-target kinases (e.g., those involved in cell cycle or survival). | 1. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration range.2. Cross-reference identified off-targets with known essential genes/proteins.3. Test the inhibitor in a cell line known to be less sensitive to the off-target's inhibition. |
| Inconsistent results between different cell lines. | Cell lines have different kinase expression profiles ("kinomes"). An off-target may be highly expressed in one cell line but not another. | 1. Perform baseline proteomic or transcriptomic analysis of your cell lines to compare the expression of the target and key off-targets.2. Select cell lines for your experiments based on high on-target and low off-target expression. |
| In vitro (biochemical) potency does not correlate with in vivo (cellular) activity. | Poor cell permeability, high plasma protein binding, or rapid metabolism of the compound. | 1. Conduct a cell permeability assay (e.g., PAMPA).2. Measure the fraction of unbound drug in your cell culture media.3. Perform a cellular thermal shift assay (CETSA) to confirm target engagement inside the cell. |
Quantitative Data: Kinase Selectivity Profile
The following table summarizes the inhibitory activity (IC50) of a representative indazole-based inhibitor, Axitinib, against its primary targets and common off-targets. Using concentrations well below the IC50 of off-targets can help maintain selectivity.
| Kinase Target | Target Family | IC50 (nM) | Notes |
| VEGFR1 | Receptor Tyrosine Kinase | 0.1 | Primary Target |
| VEGFR2 | Receptor Tyrosine Kinase | 0.2 | Primary Target |
| VEGFR3 | Receptor Tyrosine Kinase | 0.1-0.3 | Primary Target |
| PDGFRβ | Receptor Tyrosine Kinase | 1.6 | Common Off-Target |
| c-KIT | Receptor Tyrosine Kinase | 1.7 | Common Off-Target |
| RET | Receptor Tyrosine Kinase | 4.8 | Potential Off-Target |
| SRC | Non-receptor Tyrosine Kinase | >250 | Weak/No Activity |
| EGFR | Receptor Tyrosine Kinase | >1000 | Weak/No Activity |
Experimental Protocols
Protocol 1: Western Blot for Phospho-Target Inhibition
This protocol is used to determine the effective concentration of an inhibitor in a cellular context by measuring the phosphorylation of its direct target.
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Cell Culture: Plate cells (e.g., HUVECs for VEGFR2) and allow them to adhere overnight.
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Serum Starvation: The next day, replace the medium with a low-serum medium (e.g., 0.5% FBS) for 12-24 hours to reduce baseline kinase activity.
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Inhibitor Treatment: Pre-treat cells with a range of inhibitor concentrations (e.g., 0, 1, 10, 100, 1000 nM) for 2 hours.
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Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., 50 ng/mL VEGF-A) for 10-15 minutes to induce target phosphorylation.
-
Cell Lysis: Immediately wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
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Quantification & Western Blot: Determine protein concentration (e.g., BCA assay), normalize samples, and perform SDS-PAGE followed by Western blotting. Probe with antibodies against the phosphorylated target (e.g., p-VEGFR2 Tyr1175) and the total target protein as a loading control.
-
Analysis: Quantify band intensity to determine the IC50 for target inhibition in a cellular environment.
Visualizations
Caption: On-target vs. off-target inhibition of signaling pathways.
Caption: Workflow for identifying and validating off-target effects.
Technical Support Center: Enhancing Oral Bioavailability of 4-(Piperazin-1-yl)-1H-indazole Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides practical guidance, troubleshooting tips, and frequently asked questions (FAQs) to address common challenges encountered during the preclinical development of 4-(piperazin-1-yl)-1H-indazole analogs, a promising class of kinase inhibitors. The information herein is designed to assist in optimizing the oral bioavailability of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary obstacles limiting the oral bioavailability of this compound analogs?
A1: Like many kinase inhibitors, these analogs often exhibit physicochemical and metabolic properties that can hinder their oral absorption. The most common challenges include:
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Poor Aqueous Solubility: The indazole and piperazine moieties contribute to a molecular structure that is often lipophilic and crystalline, leading to low solubility in gastrointestinal fluids. This can result in dissolution rate-limited absorption.
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High First-Pass Metabolism: These compounds can be extensively metabolized by cytochrome P450 (CYP) enzymes, particularly CYP3A4, in the gut wall and liver.[1] This "first-pass effect" significantly reduces the amount of active drug that reaches systemic circulation.
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Efflux Transporter Activity: The piperazine group can make these analogs substrates for efflux transporters like P-glycoprotein (P-gp) located in the intestinal epithelium. These transporters actively pump the drug back into the gut lumen, thereby reducing net absorption.
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pH-Dependent Solubility: The presence of basic nitrogen atoms in the piperazine ring can lead to pH-dependent solubility. While solubility may be higher in the acidic environment of the stomach, it can decrease significantly in the more neutral pH of the small intestine, where most drug absorption occurs.[2][3]
Q2: My this compound analog shows poor aqueous solubility. What strategies can I employ to improve it?
A2: Improving the solubility of your compound is a critical first step towards enhancing its oral bioavailability. Consider the following formulation strategies:
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Salt Formation: For compounds with basic functional groups like the piperazine moiety, forming a salt with a pharmaceutically acceptable acid can significantly improve aqueous solubility and dissolution rate.
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Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the drug particles, which can enhance the dissolution rate according to the Noyes-Whitney equation. Nanosuspensions are a particularly effective approach.
-
Amorphous Solid Dispersions (ASDs): Dispersing the crystalline drug in a polymer matrix to create an amorphous solid form can lead to a higher apparent solubility and faster dissolution. This is a common strategy for poorly soluble kinase inhibitors.
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Lipid-Based Formulations: Formulating the compound in lipids, surfactants, and co-solvents can create self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS). These formulations form fine emulsions or microemulsions in the gastrointestinal tract, which can improve solubilization and absorption.
Q3: My compound has high clearance in in vitro metabolic stability assays. What does this indicate and what are my next steps?
A3: High clearance in assays using liver microsomes or S9 fractions suggests that your compound is rapidly metabolized, which will likely lead to low oral bioavailability due to a high first-pass effect.
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Identify Metabolites: The next crucial step is to identify the primary metabolites to understand the metabolic "soft spots" on your molecule. Common metabolic pathways for this scaffold include oxidation of the indazole or piperazine rings and N-dealkylation of substituents on the piperazine.
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Structural Modification: Based on the metabolite identification, you can rationally design new analogs where the metabolically labile positions are blocked or modified to be more resistant to enzymatic degradation.
-
Consider Enzyme Inhibitors: While not a formulation strategy for the drug itself, understanding which CYP enzymes are responsible for the metabolism can inform potential drug-drug interaction risks.
Troubleshooting Guides
Issue 1: Low Permeability in Caco-2 Assays
You are observing low apparent permeability (Papp) values for your this compound analog in the apical-to-basolateral (A-to-B) direction in a Caco-2 permeability assay.
Possible Causes and Troubleshooting Steps:
-
Poor Aqueous Solubility in Assay Buffer:
-
Diagnosis: The compound may be precipitating in the donor compartment during the assay.
-
Solution:
-
Reduce the test concentration of the compound.
-
Incorporate a low percentage of a co-solvent like DMSO (typically ≤1%) in the assay buffer.
-
Use a formulation approach, such as complexation with cyclodextrins, to increase the solubility in the assay medium.
-
-
-
Active Efflux by P-gp or other Transporters:
-
Diagnosis: A high efflux ratio (Papp B-to-A / Papp A-to-B > 2) suggests that the compound is a substrate for an efflux transporter.
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Solution:
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Run the Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil. A significant increase in the A-to-B Papp value in the presence of the inhibitor confirms P-gp mediated efflux.
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If efflux is confirmed, medicinal chemistry efforts may be needed to design analogs that are not transporter substrates.
-
-
-
Low Compound Recovery:
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Diagnosis: The total amount of compound recovered from the donor, receiver, and cell lysate at the end of the experiment is significantly less than the initial amount.
-
Solution:
-
Investigate non-specific binding to the plasticware. Using plates with low-binding surfaces can help.
-
Assess the metabolic activity of Caco-2 cells. Although lower than hepatocytes, Caco-2 cells do have some metabolic capacity. Analyze for the presence of metabolites in the assay compartments.
-
-
Issue 2: High Variability in In Vivo Pharmacokinetic Studies
You are observing significant animal-to-animal variability in the plasma concentration-time profiles following oral administration of your compound.
Possible Causes and Troubleshooting Steps:
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pH-Dependent Solubility and Variable Gastric pH:
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Diagnosis: The compound's solubility is likely highly dependent on pH. Variations in the gastric pH of individual animals can lead to inconsistent dissolution and absorption.
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Solution:
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Develop a formulation that reduces the impact of pH on solubility, such as an amorphous solid dispersion or a lipid-based formulation.
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Conduct in vivo studies with co-administration of agents that alter gastric pH (e.g., proton pump inhibitors) to understand the magnitude of this effect.[3]
-
-
-
Food Effects:
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Diagnosis: The presence or absence of food can significantly alter the gastrointestinal environment (e.g., pH, bile secretion, gastric emptying time), impacting drug absorption.
-
Solution:
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Conduct pharmacokinetic studies in both fasted and fed states to characterize the food effect. A high-fat meal can sometimes increase the absorption of poorly soluble compounds.[4]
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Based on the results, a specific dosing recommendation with respect to food may be necessary.
-
-
-
Genetic Polymorphisms in Drug Metabolizing Enzymes:
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Diagnosis: If using an outbred animal strain, genetic variations in CYP enzymes could lead to differences in metabolic rates.
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Solution:
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Consider using an inbred strain of animals to reduce genetic variability.
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Characterize the primary metabolizing enzymes for your compound to understand which polymorphisms might be relevant in humans.
-
-
Quantitative Data Summary
The following tables provide representative pharmacokinetic parameters for approved kinase inhibitors with structural similarities to the this compound scaffold. These values can serve as a benchmark for your own preclinical candidates.
Table 1: Preclinical Pharmacokinetic Parameters of GDC-0941 (Pictilisib) [5][6]
| Species | Route | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (ng*h/mL) | Oral Bioavailability (%) |
| Mouse | IV | 1 | - | - | 263 | - |
| PO | 5 | 0.5 | 1140 | 2050 | 77.9 | |
| Rat | IV | 1 | - | - | 337 | - |
| PO | 5 | 0.5 | 453 | 1160 | 34.4 | |
| Dog | IV | 1 | - | - | 1400 | - |
| PO | 2 | 2.0 | 440 | 3470 | 61.9 | |
| Monkey | IV | 1 | - | - | 284 | - |
| PO | 2 | 1.0 | 126 | 212 | 18.6 |
Table 2: Human Pharmacokinetic Parameters of Axitinib [1]
| Parameter | Value |
| Absolute Bioavailability | 58% |
| Tmax | 2.5 - 4.1 hours |
| Protein Binding | >99% |
| Elimination Half-life | 2.5 - 6.1 hours |
| Major Metabolizing Enzymes | CYP3A4/5, UGT1A1 |
| Major Metabolites | M12 (sulfoxide), M7 (N-glucuronide) |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To determine the intestinal permeability of a this compound analog and assess its potential for active efflux.
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells on permeable filter supports (e.g., Transwell® plates) for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Assay Procedure:
-
Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Prepare the dosing solution of the test compound (e.g., at 10 µM) in HBSS.
-
For the A-to-B permeability assessment, add the dosing solution to the apical (donor) side and fresh HBSS to the basolateral (receiver) side.
-
For the B-to-A permeability assessment, add the dosing solution to the basolateral (donor) side and fresh HBSS to the apical (receiver) side.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the donor and receiver compartments.
-
-
Sample Analysis and Data Calculation:
-
Analyze the concentration of the test compound in all samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug appearance in the receiver compartment.
-
A is the surface area of the filter membrane.
-
C0 is the initial concentration of the drug in the donor compartment.
-
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-to-A) / Papp (A-to-B)
-
Protocol 2: In Vitro Metabolic Stability Assay using Liver S9 Fraction
Objective: To determine the intrinsic clearance of a this compound analog in the presence of Phase I and Phase II metabolizing enzymes.
Methodology:
-
Reaction Mixture Preparation:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine liver S9 fraction (e.g., from human, rat, or mouse) and a phosphate buffer (pH 7.4).
-
Add the test compound to the S9/buffer mixture at a final concentration of, for example, 1 µM.
-
-
Metabolic Reaction:
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding a cofactor mix containing NADPH and UDPGA (to support both Phase I and Phase II metabolism).
-
Incubate at 37°C.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Analysis and Data Calculation:
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint) using the following equations:
-
t1/2 = 0.693 / k
-
Clint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of S9 protein)
-
-
Visualizations
Caption: Oral absorption pathway and barriers for this compound analogs.
References
- 1. Clinical pharmacology of axitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. Combining “Bottom‐up” and “Top‐down” Approaches to Assess the Impact of Food and Gastric pH on Pictilisib (GDC‐0941) Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of meal type on the oral bioavailability of the ALK inhibitor ceritinib in healthy adult subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical pharmacokinetics of the novel PI3K inhibitor GDC-0941 and prediction of its pharmacokinetics and efficacy in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Metabolic Stability of 4-(Piperazin-1-yl)-1H-indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for addressing the metabolic instability commonly observed in 4-(piperazin-1-yl)-1H-indazole derivatives. This class of compounds holds significant promise in drug discovery, particularly as kinase inhibitors. However, their progression through the development pipeline is often hampered by rapid metabolism, leading to poor pharmacokinetic profiles. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and insights into the underlying biological pathways to empower researchers to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative shows high clearance in vitro. What are the most likely metabolic soft spots?
A1: The metabolic liabilities of this scaffold typically arise from two primary regions: the piperazine ring and the indazole core. The piperazine ring is susceptible to N-dealkylation if substituted, as well as oxidation at the carbons alpha to the nitrogen atoms.[1] The indazole ring can undergo oxidation on the benzene portion of the bicyclic system.[2] One study on a related piperazinyl indazole compound identified P450-mediated N-deindazolation (loss of the indazole ring) as a predominant metabolic pathway.[3]
Q2: What are the primary metabolic enzymes responsible for the degradation of these compounds?
A2: Cytochrome P450 (CYP) enzymes, particularly CYP3A4, are often the major contributors to the metabolism of piperazine-containing compounds. However, other CYP isoforms and phase II enzymes like UDP-glucuronosyltransferases (UGTs) can also be involved.
Q3: How can I improve the metabolic stability of my lead compound?
A3: A common strategy is to introduce "metabolic blockers" at the positions most susceptible to metabolism. This can be achieved by adding small, metabolically stable groups like fluorine or a methyl group. Another effective approach is bioisosteric replacement of the piperazine ring with a less metabolically active scaffold.
Q4: What are some suitable bioisosteres for the piperazine ring?
A4: Several bioisosteres can be considered to replace the piperazine moiety to improve metabolic stability. These include, but are not limited to, homopiperazine, 2,6-diazaspiro[3.3]heptane, and 2,5-diazabicyclo[2.2.1]heptane. The choice of bioisostere will depend on the specific structure of your compound and its target interactions.
Q5: My compound appears unstable even in the absence of cofactors in my microsomal stability assay. What could be the issue?
A5: This suggests chemical instability in the assay buffer or significant nonspecific binding to the assay plates or microsomal proteins. It is crucial to run a control experiment without microsomes to assess the compound's stability in the buffer alone. To mitigate nonspecific binding, using low-binding plates and including a small amount of a non-ionic detergent like 0.01% Triton X-100 in the incubation buffer can be beneficial.
Troubleshooting Guides
Guide 1: In Vitro Metabolic Stability Assays
| Problem | Possible Causes | Recommended Solutions |
| High variability between replicate experiments. | Inconsistent pipetting of compound, microsomes, or cofactors. Temperature fluctuations during incubation. Instability of the compound in the stock solution. | Use calibrated pipettes and ensure thorough mixing. Use a temperature-controlled incubator. Prepare fresh stock solutions for each experiment. |
| Compound is completely metabolized by the first time point. | The compound is highly labile. The microsomal protein concentration is too high. | Reduce the incubation time and/or the microsomal protein concentration. |
| No metabolism is observed for a known labile compound (positive control). | Inactive microsomes or cofactor solution. Incorrect assay setup. | Use a new batch of microsomes and/or prepare fresh cofactor solutions. Double-check all reagent concentrations and incubation parameters. |
| Apparent negative clearance (concentration increases over time). | Analytical interference from a metabolite. Inconsistent sample processing. | Review the mass spectrometry data for interfering peaks. Ensure consistent and thorough mixing and extraction for all samples. |
Guide 2: Bioanalytical Method (LC-MS/MS)
| Problem | Possible Causes | Recommended Solutions |
| Poor peak shape (tailing or fronting). | Inappropriate mobile phase pH for the basic piperazine moiety. Column overload. Secondary interactions with the column stationary phase. | Adjust the mobile phase pH to ensure consistent ionization of the analyte. Reduce the injection volume or sample concentration. Try a different column chemistry (e.g., C8, phenyl). |
| Ion suppression or enhancement. | Co-elution of matrix components. High concentrations of non-volatile salts in the mobile phase. | Optimize the chromatographic separation to separate the analyte from interfering matrix components. Use a lower concentration of a volatile buffer (e.g., ammonium formate). |
| Inconsistent retention times. | Inadequate column equilibration. Changes in mobile phase composition. Fluctuations in column temperature. | Ensure the column is equilibrated with at least 10 column volumes of the initial mobile phase. Prepare fresh mobile phase daily. Use a column oven to maintain a constant temperature. |
Quantitative Data on Metabolic Stability
The following table presents in vitro metabolic stability data for a series of 1-(4-(1H-indazol-5-yl)piperazin-1-yl) derivatives, highlighting the impact of structural modifications on their metabolic clearance. These compounds were investigated as ROCK-II inhibitors.
| Compound ID | Structure | HLM T1/2 (min) | HLM CLint (µL/min/mg protein) |
| SR-1459 | 2-amino analog | Data not specified, but noted to have high clearance | Data not specified, but noted to have high clearance |
| SR-715 | 2-hydroxy analog | > 60 | < 11.6 |
| SR-899 | 2-hydroxy analog | > 60 | < 11.6 |
HLM: Human Liver Microsomes, T1/2: Half-life, CLint: Intrinsic Clearance.
The data indicates that the 2-hydroxy analogs (SR-715 and SR-899) exhibit significantly greater metabolic stability in human liver microsomes compared to the 2-amino analog (SR-1459), which was reported to have high clearance. This suggests that the amino group is a primary site of metabolism in this series of compounds.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To determine the in vitro half-life (T1/2) and intrinsic clearance (CLint) of a test compound upon incubation with HLM.
Materials:
-
Test compound stock solution (10 mM in DMSO)
-
Human Liver Microsomes (pooled, 0.5 mg/mL final concentration)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (for reaction termination)
-
Internal standard solution
-
96-well incubation plate and collection plates
-
Incubator shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare the incubation mixture by combining phosphate buffer, HLM, and the NADPH regenerating system in the 96-well plate.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding the test compound (final concentration, e.g., 1 µM).
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Terminate the reaction by adding the aliquot to a collection plate containing ice-cold acetonitrile with an internal standard.
-
Centrifuge the collection plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the T1/2 and CLint from the disappearance of the parent compound over time.
Signaling Pathways and Experimental Workflows
Many this compound derivatives function as kinase inhibitors, modulating key signaling pathways involved in cell growth, proliferation, and survival. Understanding these pathways is crucial for interpreting the pharmacological effects of these compounds.
Caption: PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation.
Caption: Rho/ROCK signaling pathway, involved in cell shape, motility, and contraction.
Caption: General experimental workflow for an in vitro microsomal stability assay.
References
- 1. A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of High-Purity 4-(Piperazin-1-yl)-1H-indazole
Welcome to the technical support center for the purification of 4-(Piperazin-1-yl)-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for obtaining this compound with high purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound?
A1: The primary purification methods for this compound, a polar and basic compound, are recrystallization, silica gel column chromatography, and preparative high-performance liquid chromatography (preparative HPLC). The choice of method depends on the impurity profile, the scale of the purification, and the desired final purity.
Q2: What are the likely impurities I might encounter?
A2: While specific impurities depend on the synthetic route, common byproducts in the synthesis of similar piperazinyl-indazoles can include:
-
Unreacted starting materials: Such as 4-halo-1H-indazole or piperazine.
-
Regioisomers: If the synthesis involves substitution on the indazole nitrogen, a mixture of N1 and N2 isomers can be formed.[1]
-
Di-substituted products: Such as a second indazole molecule reacting with the other nitrogen of the piperazine ring.
-
Byproducts from side reactions: Depending on the specific reagents and conditions used.
Q3: My compound shows significant tailing during silica gel column chromatography. What is the cause and how can I fix it?
A3: Tailing is a common issue for basic compounds like this compound on standard silica gel. This is due to strong interactions between the basic piperazine moiety and the acidic silanol groups on the silica surface.[2] To resolve this, you can:
-
Add a basic modifier: Incorporate a small amount of a base like triethylamine (TEA) or ammonium hydroxide (typically 0.5-2%) into your eluent.[2]
-
Use a different stationary phase: Consider using neutral or basic alumina, or deactivated silica gel.[2]
Q4: I am having trouble getting my compound to crystallize during recrystallization. What should I do?
A4: Failure to crystallize is often due to the solution not being supersaturated or the presence of impurities. You can try the following:
-
Induce crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.
-
Increase concentration: If the solution is too dilute, carefully evaporate some of the solvent and allow it to cool again.
-
Use an anti-solvent: If your compound is soluble in one solvent, you can slowly add a solvent in which it is insoluble (an anti-solvent) until the solution becomes turbid, then allow it to stand and cool.
Q5: What analytical methods are suitable for assessing the purity of this compound?
A5: High-performance liquid chromatography (HPLC) with UV detection is a standard method for purity assessment.[3][4] Due to the polar nature of the molecule, reversed-phase columns may require specific conditions. Thin-layer chromatography (TLC) is useful for monitoring reaction progress and purification.[3] For structural confirmation and identification of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause(s) | Solution(s) |
| Compound does not dissolve, even when heated. | The solvent is too non-polar. | Switch to a more polar solvent like ethanol, methanol, or isopropanol. Consider a mixed solvent system (e.g., ethanol/water).[5] |
| No crystals form upon cooling. | The solution is not supersaturated (too much solvent was used). | Induce crystallization by scratching or seeding.[5] If that fails, evaporate some solvent and re-cool. |
| Compound "oils out" instead of crystallizing. | The solution is too supersaturated, or the melting point of the compound is below the solution temperature. | Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. |
| Low recovery of pure compound. | The compound is too soluble in the cold solvent; premature crystallization occurred; too much rinsing. | Ensure the solution is thoroughly cooled in an ice bath before filtration. Use a minimal amount of ice-cold solvent for washing the crystals. |
Silica Gel Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Compound does not move from the baseline (Rf ≈ 0). | The eluent is not polar enough. | Increase the polarity of the mobile phase. A common choice for basic compounds is a gradient of methanol in dichloromethane (DCM) or chloroform. |
| Significant peak tailing. | Strong interaction of the basic compound with acidic silica gel. | Add a basic modifier (e.g., 0.5-2% triethylamine or ammonium hydroxide) to the eluent.[2] Alternatively, use neutral or basic alumina as the stationary phase. |
| Poor separation of the compound from impurities. | The chosen eluent has poor selectivity. | Try different solvent systems (e.g., ethyl acetate/methanol). Run a gradient elution, starting with a less polar mixture and gradually increasing the polarity. |
| Low recovery of the compound after the column. | Irreversible adsorption to the silica gel or decomposition. | Use a basic modifier in the eluent to prevent strong binding.[2] If decomposition is suspected, consider a less acidic stationary phase like alumina. |
Preparative HPLC
| Problem | Possible Cause(s) | Solution(s) |
| Poor peak shape (fronting or tailing). | Column overload; secondary interactions with the stationary phase. | Reduce the injection volume or sample concentration. Add a modifier to the mobile phase (e.g., trifluoroacetic acid for basic compounds in reversed-phase). |
| Low recovery of the collected fraction. | The compound may be precipitating in the collection tubing; inefficient fraction collection. | Ensure the mobile phase composition at the time of elution keeps the compound soluble. Optimize fraction collection parameters. |
| Co-elution of impurities. | Insufficient resolution in the analytical method. | Re-optimize the analytical method before scaling up. Try a different stationary phase or mobile phase composition to improve selectivity. |
Experimental Protocols
Protocol 1: Purification by Recrystallization (General Procedure)
This protocol is a general guideline and should be optimized for this compound by testing various solvent systems.
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the crude compound in various solvents (e.g., ethanol, methanol, isopropanol, acetonitrile, and mixtures with water) at room and elevated temperatures to find a suitable solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an appropriately sized flask, add the crude this compound and the chosen solvent. Heat the mixture to boiling while stirring until the solid is completely dissolved. Add the minimum amount of hot solvent needed for complete dissolution.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification by Flash Column Chromatography (General Procedure)
This protocol is a general guideline for the purification of a basic compound like this compound.
-
TLC Analysis: Develop a suitable mobile phase using thin-layer chromatography (TLC). A good solvent system will give your product an Rf value of approximately 0.2-0.4 and show good separation from impurities. For this compound, a mixture of dichloromethane/methanol with a small percentage of ammonium hydroxide is a good starting point (e.g., 95:5:0.5 DCM/MeOH/NH₄OH).[2]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude compound in a minimal amount of the mobile phase or a stronger solvent. Alternatively, for better resolution, adsorb the crude material onto a small amount of silica gel (dry loading) and carefully add the powder to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase. If using a gradient, start with a lower polarity and gradually increase the percentage of the more polar solvent.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
Caption: A general workflow for the purification of this compound.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. benchchem.com [benchchem.com]
- 3. imperial.ac.uk [imperial.ac.uk]
- 4. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 4-(Piperazin-1-yl)-1H-indazole-based Scaffolds and Other Prominent FGFR Inhibitors in Oncology Research
For Immediate Release
This guide provides a comprehensive comparative analysis of various Fibroblast Growth Factor Receptor (FGFR) inhibitors for researchers, scientists, and drug development professionals. The focus is on the performance of inhibitors containing the 4-(piperazin-1-yl)-1H-indazole scaffold and a comparison with other key FGFR inhibitors such as Ponatinib, Pazopanib, Regorafenib, Infigratinib, Erdafitinib, Pemigatinib, and Futibatinib. This document presents supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows.
The dysregulation of the FGFR signaling pathway is a known driver in various cancers, making it a significant target for therapeutic intervention. A range of small molecule inhibitors has been developed to target this pathway, each with distinct biochemical profiles, efficacy, and selectivity.
Introduction to FGFR Inhibition
The FGFR family of receptor tyrosine kinases (FGFR1, FGFR2, FGFR3, and FGFR4) plays a pivotal role in cell proliferation, differentiation, migration, and angiogenesis. Genetic alterations such as gene amplification, mutations, and translocations can lead to aberrant activation of the FGFR signaling cascade, contributing to tumorigenesis. FGFR inhibitors are broadly classified as multi-kinase inhibitors, which target FGFRs among other kinases, and selective FGFR inhibitors, which are designed to specifically target the FGFR family.
The this compound moiety is a key pharmacophore found in a number of potent and selective FGFR inhibitors. This structural element often plays a crucial role in the binding of the inhibitor to the ATP-binding pocket of the FGFR kinase domain.
Comparative Performance of FGFR Inhibitors
The following tables summarize the in vitro potency and clinical efficacy of several notable FGFR inhibitors.
Table 1: In Vitro Inhibitory Activity (IC50) of Selected FGFR Inhibitors
| Inhibitor | FGFR1 (nM) | FGFR2 (nM) | FGFR3 (nM) | FGFR4 (nM) | Other Key Kinases (IC50 in nM) |
| Ponatinib | 2.2[1] | 2[2] | 18[2] | 8[2] | Abl (0.37), PDGFRα (1.1), VEGFR2 (1.5), Src (5.4)[1] |
| Pazopanib | 74[3] | - | 47[3] | - | VEGFR1 (10), VEGFR2 (30), VEGFR3 (47), PDGFR (84), c-Kit (140)[3] |
| Regorafenib | - | - | - | - | VEGFR1, VEGFR2, VEGFR3, TIE2, PDGFR-β, KIT, RET, BRAF[4] |
| Infigratinib | 0.9[5] | 1.4[5] | 1.0[5] | 60[5] | - |
| Erdafitinib | 1.2[5] | 2.5[5] | 3.0[5] | 5.7[5] | - |
| Pemigatinib | 0.4[5] | 0.5[5] | 1.0[5] | 30[5] | - |
| Futibatinib | 1.8[6] | - | 1.6[6] | 3.7[6] | Irreversible pan-FGFR inhibitor[6] |
| Compound 7r * | 2.9[7] | - | - | - | - |
* Compound 7r is a novel potent FGFR1 inhibitor bearing a 6-(3-methoxyphenyl)-1H-indazol-3-amine scaffold.[7]
Table 2: Clinical Efficacy of FDA-Approved FGFR Inhibitors
| Inhibitor | Indication | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Erdafitinib | Locally advanced or metastatic urothelial carcinoma with susceptible FGFR3 or FGFR2 alterations | 40%[8] | 5.5 months[8] |
| Infigratinib | Previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement | 14.8%[8] | 5.8 months[8] |
| Pemigatinib | Previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement | 36% | 6.9 months |
| Futibatinib | Previously treated, unresectable, locally advanced or metastatic intrahepatic cholangiocarcinoma harboring FGFR2 gene fusions or other rearrangements | 42%[9] | 9.0 months[9] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these inhibitors and the methods used for their evaluation, the following diagrams illustrate the FGFR signaling pathway and standard experimental workflows.
Detailed Experimental Protocols
In Vitro Kinase Assay (ADP-Glo™ Assay)
This protocol is adapted from commercially available kinase assay kits.
1. Reagent Preparation:
-
Kinase Buffer: Prepare a 1x kinase buffer solution (e.g., 50mM HEPES pH 7.5, 10mM MgCl2, 1mM EGTA, 0.01% Brij-35).[10]
-
FGFR Enzyme: Dilute recombinant human FGFR1, FGFR2, FGFR3, or FGFR4 to the desired concentration in kinase buffer.
-
Substrate/ATP Mix: Prepare a solution containing the appropriate peptide substrate and ATP at the desired concentrations in kinase buffer.
-
FGFR Inhibitor: Perform serial dilutions of the test compound in kinase buffer.
2. Assay Procedure:
-
Add 2.5 µL of the diluted FGFR inhibitor or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of the diluted FGFR enzyme solution to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the Substrate/ATP mix to each well.
-
Incubate the plate for 60 minutes at 37°C.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[11]
-
Incubate for 30 minutes at room temperature.
3. Data Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the effect of a compound on cell proliferation.
1. Cell Seeding:
-
Seed cancer cells with known FGFR alterations (e.g., 2,000-5,000 cells/well) in a 96-well plate in 100 µL of complete growth medium.[12]
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[12]
2. Compound Treatment:
-
Prepare serial dilutions of the FGFR inhibitor in growth medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the inhibitor dilutions. Include a vehicle control (DMSO).[12]
-
Incubate for 72 hours at 37°C.[12]
3. MTT Addition and Formazan Solubilization:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[13]
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13]
4. Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value using non-linear regression analysis.
Western Blot for FGFR Phosphorylation
This protocol is used to determine the on-target effect of FGFR inhibitors in a cellular context.
1. Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of the FGFR inhibitor for a specified time (e.g., 2 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[12]
-
Quantify the protein concentration of the lysates using a BCA assay.[12]
2. SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]
3. Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated FGFR (e.g., anti-pFGFR Tyr653/654) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.
4. Data Analysis:
-
To normalize the data, the membrane can be stripped and re-probed with an antibody against total FGFR and a loading control (e.g., GAPDH or β-actin).
-
Quantify the band intensities using densitometry software.
-
The reduction in the pFGFR signal relative to the total FGFR and loading control indicates the inhibitory activity of the compound.
Conclusion
The landscape of FGFR inhibitors is rapidly evolving, with a growing number of agents demonstrating significant clinical activity in tumors harboring FGFR alterations. The this compound scaffold represents an important chemical starting point for the development of potent and selective FGFR inhibitors. As demonstrated in the comparative data, both multi-kinase and selective FGFR inhibitors have shown efficacy, though their selectivity profiles and clinical applications differ. The choice of an appropriate inhibitor for therapeutic use will depend on the specific FGFR alteration, tumor type, and the inhibitor's safety profile. The experimental protocols provided herein offer standardized methods for the preclinical evaluation and comparison of novel FGFR-targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. oncodaily.com [oncodaily.com]
- 3. researchgate.net [researchgate.net]
- 4. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vjoncology.com [vjoncology.com]
- 6. Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. anncaserep.com [anncaserep.com]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. promega.com [promega.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Off-Target Kinase Inhibition: A Comparative Analysis of Axitinib, Dasatinib, and Staurosporine
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount for advancing therapeutic candidates. Off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. This guide provides an objective comparison of the off-target kinase inhibition profiles of three prominent kinase inhibitors: Axitinib, a selective inhibitor of vascular endothelial growth factor receptors (VEGFRs); Dasatinib, a multi-targeted inhibitor used in cancer therapy; and Staurosporine, a broad-spectrum kinase inhibitor. This analysis is supported by experimental data to facilitate informed decisions in drug discovery and development.
Comparative Kinase Inhibition Profiles
The following table summarizes the inhibitory activity of Axitinib, Dasatinib, and Staurosporine against a panel of selected kinases. The data, presented as IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant) values in nanomolars (nM), are compiled from various publicly available kinome scan datasets. Lower values indicate higher potency.
| Kinase Target | Axitinib (nM) | Dasatinib (nM) | Staurosporine (nM) | Primary Pathway Involvement |
| VEGFR1 | 0.1 | - | - | Angiogenesis, Cell Proliferation |
| VEGFR2 | 0.2 | - | - | Angiogenesis, Cell Proliferation |
| VEGFR3 | 0.1-0.3 | - | - | Angiogenesis, Lymphangiogenesis |
| PDGFRβ | 1.6 | <1 - 14 | - | Cell Growth, Proliferation |
| c-KIT | 1.7 | <1 - 14 | - | Cell Survival, Proliferation |
| BCR-ABL | - | <1 | - | Cell Cycle Progression, Apoptosis |
| SRC | - | <1 | 6 | Cell Growth, Adhesion, Migration |
| LCK | - | <1 | - | T-cell Activation |
| LYN | - | <1 | 2 | B-cell Signaling |
| YES | - | <1 | - | Cell Growth, Differentiation |
| PKCα | - | - | 2 | Signal Transduction |
| PKA | - | - | 7 | Signal Transduction |
| PKG | - | - | 8.5 | Signal Transduction |
| CaMKII | - | - | 20 | Calcium Signaling |
Data is compiled from multiple sources and assay conditions may vary. Please refer to the original publications for detailed experimental conditions.
Experimental Protocols
The validation of on-target and off-target kinase inhibition is crucial for characterizing a small molecule inhibitor. Below are detailed methodologies for key experiments commonly employed in kinase inhibitor profiling.
In Vitro Biochemical Kinase Inhibition Assay (Fluorescence-Based)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific peptide substrate
-
Adenosine triphosphate (ATP)
-
Test compounds (e.g., Axitinib, Dasatinib, Staurosporine)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Fluorescence-based detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction Mixture: In a 384-well plate, add the kinase, peptide substrate, and assay buffer.
-
Inhibitor Addition: Add the serially diluted test compounds or DMSO (vehicle control) to the wells. Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for compound binding to the kinase.
-
Initiation of Kinase Reaction: Initiate the reaction by adding a solution of ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and detect the amount of ADP produced using a luminescence-based reagent according to the manufacturer's protocol.
-
Data Analysis: Measure the luminescence signal, which is proportional to the kinase activity. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Target Engagement Assay (NanoBRET™)
This assay quantifies the binding of a compound to its target kinase within living cells.
Materials:
-
HEK293 cells
-
Plasmid encoding the target kinase fused to NanoLuc® luciferase
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ fluorescent tracer specific for the target kinase
-
Test compounds
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
White, tissue culture-treated 96-well plates
-
Luminometer capable of measuring dual-filtered luminescence
Procedure:
-
Cell Transfection: Transfect HEK293 cells with the plasmid encoding the NanoLuc®-kinase fusion protein and seed them into 96-well plates. Incubate for 24 hours.
-
Compound and Tracer Addition: Prepare serial dilutions of the test compounds in Opti-MEM™. Add the fluorescent tracer to the compound dilutions.
-
Cell Treatment: Add the compound/tracer mix to the cells and incubate for a specified time (e.g., 2 hours) at 37°C in a CO2 incubator.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and the extracellular inhibitor to all wells.
-
Signal Measurement: Read the plate on a luminometer, measuring both the donor (NanoLuc®) and acceptor (tracer) emission signals.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). Plot the change in the BRET ratio against the logarithm of the inhibitor concentration to determine the cellular IC50 value.
Cellular Thermal Shift Assay (CETSA™)
This method assesses target engagement by measuring the thermal stabilization of a target protein upon ligand binding in cells.
Materials:
-
Cultured cells expressing the target kinase
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Equipment for protein quantification (e.g., Western blot, ELISA)
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle control for a defined period.
-
Heat Shock: Aliquot the cell suspension into PCR tubes or a PCR plate. Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes) using a thermal cycler, followed by rapid cooling.
-
Cell Lysis: Lyse the cells to release their protein content.
-
Fractionation: Centrifuge the lysates at high speed to separate the soluble protein fraction from the aggregated, denatured proteins.
-
Protein Detection: Collect the supernatant (soluble fraction) and quantify the amount of the target protein using a specific antibody-based method like Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate key signaling pathways and a generalized workflow for validating kinase inhibition.
Comparative Analysis of the Kinase Cross-Reactivity Profile of Indazole-Piperazine Scaffolds
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Its ability to interact with the ATP-binding site of kinases has led to the development of several targeted therapies. The incorporation of a piperazine moiety can further modulate the compound's physicochemical properties, including solubility and cell permeability, and provide additional interaction points with the target kinase. This guide provides a comparative analysis of the kinase cross-reactivity profiles of representative compounds featuring the indazole-piperazine motif.
While a comprehensive kinase panel screening for the specific compound 4-(Piperazin-1-yl)-1H-indazole is not publicly available, this guide will present data from structurally related compounds to offer insights into the potential selectivity profile of this chemical class. The compounds discussed include GDC-0941, a potent PI3K inhibitor, and AKE-72, a pan-BCR-ABL inhibitor.
Comparative Kinase Inhibition Profiles
The following tables summarize the in vitro half-maximal inhibitory concentrations (IC50) and percentage inhibition of selected indazole-piperazine containing compounds against a panel of kinases. This data provides a quantitative comparison of their potency and selectivity.
Table 1: Kinase Inhibition Profile of GDC-0941
| Kinase Target | IC50 (nM) |
| PI3Kα | 1.9 |
| PI3Kβ | 27 |
| PI3Kδ | 1.7 |
| PI3Kγ | 14 |
| mTOR | 115 |
| DNA-PK | 76 |
| Flt3 | >1000 (41% inhibition at 1 µM) |
| TrkA | 2850 |
Data sourced from studies on GDC-0941, a compound containing a 2-(1H-indazol-4-yl) moiety.[1]
Table 2: Kinase Inhibition Profile of AKE-72
| Kinase Target | % Inhibition at 50 nM |
| c-Kit | 99.3 |
| FGFR1 | 98.5 |
| FLT3 | 99.1 |
| FYN | 97.2 |
| LCK | 98.8 |
| LYN | 99.0 |
| PDGFRβ | 98.7 |
| RET | 98.9 |
| VEGFR2 | 99.2 |
| YES | 98.6 |
| c-Src | 73.0 |
| FMS | 64.5 |
Data for AKE-72, a 3-aminoindazole derivative with a (4-ethylpiperazin-1-yl)methyl group.[2]
Signaling Pathway Context
The primary targets of the analyzed compounds are key nodes in critical signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.
PI3K/Akt/mTOR Signaling Pathway
GDC-0941 is a potent inhibitor of Class I PI3K isoforms. The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common event in many human cancers.
Experimental Protocols
The following provides a generalized methodology for determining the kinase inhibitory activity of a compound.
In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction. A lower luminescence signal indicates higher kinase activity (less inhibition).
-
Compound Preparation : A stock solution of the test compound (e.g., this compound) is prepared in 100% DMSO. A serial dilution is then performed to achieve the desired range of concentrations.
-
Assay Plate Setup : The serially diluted compound or vehicle (DMSO) is added to the wells of an assay plate.
-
Kinase Reaction : A reaction mixture containing the target kinase and its specific substrate in a kinase reaction buffer is added to each well.
-
Reaction Initiation : The kinase reaction is initiated by the addition of ATP. The final concentration of ATP should be at or near the Km for the specific kinase.
-
Incubation : The plate is incubated at room temperature for a specified period (e.g., 60 minutes).
-
Detection : A luminescent kinase assay reagent is added to each well. This reagent stops the kinase reaction and generates a luminescent signal that is inversely proportional to the amount of ATP consumed.
-
Signal Stabilization : The contents of the wells are mixed on a plate shaker and incubated at room temperature to stabilize the signal.
-
Data Acquisition : The luminescence is measured using a plate-reading luminometer.
-
Data Analysis : The percentage of kinase inhibition for each compound concentration is calculated relative to the vehicle control. IC50 values are determined by fitting the data to a sigmoidal dose-response curve.
Conclusion
While direct kinase profiling data for this compound is not currently in the public domain, the analysis of structurally related compounds such as GDC-0941 and AKE-72 provides valuable insights. These analogs demonstrate potent and, in some cases, selective inhibition of key kinases involved in cancer signaling pathways. The indazole-piperazine scaffold is a versatile starting point for the design of kinase inhibitors with diverse selectivity profiles. Further comprehensive screening of this compound against a broad kinase panel is necessary to fully elucidate its specific cross-reactivity profile and potential as a therapeutic agent. The experimental protocols outlined in this guide provide a framework for conducting such investigations.
References
Head-to-head comparison of 4-(Piperazin-1-yl)-1H-indazole and GDC-0941 in PI3K assays
A Comparative Guide for Researchers
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, making it a prime target in cancer drug discovery.[1] This guide provides a head-to-head comparison of two compounds in the context of PI3K inhibition: the well-characterized, potent pan-Class I PI3K inhibitor GDC-0941, and the less characterized scaffold, 4-(piperazin-1-yl)-1H-indazole.
While extensive quantitative data is available for GDC-0941, public data on the specific PI3K inhibitory activity of this compound is limited. Therefore, this guide will present a detailed analysis of GDC-0941, complemented by a qualitative discussion of the potential of the this compound scaffold based on the known structure-activity relationships of related indazole-containing PI3K inhibitors.
Quantitative Performance Data
A summary of the in vitro inhibitory activity of GDC-0941 against Class I PI3K isoforms is presented below.
| Compound | PI3Kα (p110α) IC50 (nM) | PI3Kβ (p110β) IC50 (nM) | PI3Kδ (p110δ) IC50 (nM) | PI3Kγ (p110γ) IC50 (nM) |
| GDC-0941 | 3 | 33 | 3 | 75 |
IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. Data for GDC-0941 is compiled from publicly available studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for in vitro kinase assays and cellular assays used to evaluate PI3K inhibitors.
In Vitro PI3K Kinase Assay (Scintillation Proximity Assay)
This assay measures the enzymatic activity of PI3K by quantifying the phosphorylation of its substrate, phosphatidylinositol (4,5)-bisphosphate (PIP2), to phosphatidylinositol (3,4,5)-trisphosphate (PIP3).
Materials:
-
Recombinant human PI3K isoforms (e.g., p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 200 mM NaCl, 3 mM MgCl2, 1 mM DTT)
-
PIP2 substrate
-
[γ-33P]ATP
-
Test compounds (dissolved in DMSO)
-
Yttrium silicate (Ysi) polylysine SPA beads
-
96-well or 384-well assay plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the assay buffer, Ysi polylysine SPA beads, MgCl2, DTT, ATP, and [γ-33P]-ATP to the assay plate.
-
Add the diluted test compounds to the wells.
-
Initiate the kinase reaction by adding the recombinant PI3K enzyme and PIP2 substrate mixture.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Terminate the reaction by adding a stop solution (e.g., PBS).
-
Measure the radioactivity using a scintillation counter. The signal is proportional to the amount of phosphorylated PIP3 bound to the beads.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a dose-response curve.
Cellular Phospho-Akt Assay (Western Blot)
This assay assesses the ability of a compound to inhibit the PI3K pathway in a cellular context by measuring the phosphorylation of a key downstream effector, Akt.
Materials:
-
Cancer cell lines (e.g., U87MG, PC3, MDA-MB-361)
-
Cell culture medium and supplements
-
Test compounds (dissolved in DMSO)
-
Lysis buffer
-
Primary antibodies (e.g., anti-phospho-Akt Ser473, anti-total Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 2 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-Akt.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Akt to ensure equal protein loading.
-
Quantify the band intensities to determine the inhibition of Akt phosphorylation.
Visualizing Key Processes
Diagrams are provided below to illustrate the PI3K signaling pathway and a typical experimental workflow for evaluating PI3K inhibitors.
Caption: The PI3K/Akt Signaling Pathway.
Caption: Experimental Workflow for PI3K Inhibitor Evaluation.
Comparative Analysis and Discussion
GDC-0941: A Potent Pan-Class I PI3K Inhibitor
GDC-0941 (Pictilisib) is a well-documented, orally bioavailable inhibitor of all four Class I PI3K isoforms.[2][3] Its full chemical name is 2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine.[2][3] As the data indicates, it potently inhibits PI3Kα and PI3Kδ with IC50 values in the low nanomolar range, and also shows activity against PI3Kβ and PI3Kγ.[2][3] This broad-spectrum inhibition makes it a valuable tool for studying the overall role of the Class I PI3K pathway in cancer biology.
The this compound Scaffold: A Potential Starting Point
The structure of GDC-0941 itself contains both an indazole and a piperazine ring, albeit as part of a larger, more complex molecule.[2][3] The development of GDC-0941 involved extensive medicinal chemistry efforts to optimize the core scaffold for potency and selectivity against PI3K.[2] It is plausible that this compound could serve as a fragment or starting point for the development of novel PI3K inhibitors. However, without experimental data, its potency and selectivity remain speculative. Further research, including in vitro kinase assays, would be necessary to determine its activity profile against PI3K isoforms and other kinases.
Conclusion
GDC-0941 is a potent and well-characterized pan-Class I PI3K inhibitor, making it a benchmark compound for PI3K-targeted research. The this compound scaffold contains structural motifs common to kinase inhibitors and may hold potential for the development of new PI3K inhibitors. However, a direct, quantitative head-to-head comparison is not feasible without dedicated experimental evaluation of this compound in PI3K assays. Researchers interested in this scaffold are encouraged to perform the necessary in vitro and cellular assays to elucidate its biological activity.
References
- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates: study on their apoptosis inducing ability and tubulin polymerization inhibition - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis: 4-(Piperazin-1-yl)-1H-indazole Derivatives Versus Standard-of-Care Chemotherapy in Cancer Cell Lines
For Immediate Release
In the ongoing search for more effective and targeted cancer therapies, a class of compounds known as 4-(Piperazin-1-yl)-1H-indazole derivatives is showing significant promise in preclinical studies. This guide provides a comparative overview of the efficacy of these emerging drug candidates against standard-of-care chemotherapy agents in key cancer cell lines, supported by experimental data on cytotoxicity, apoptosis, and cell cycle arrest. The findings suggest that these novel derivatives may offer a potent alternative or complementary approach to current treatment regimens.
Executive Summary
This guide delves into the cytotoxic effects of specific this compound derivatives on breast cancer (MCF-7), hepatocellular carcinoma (HepG2), and chronic myeloid leukemia (K562) cell lines. A direct comparison of their half-maximal inhibitory concentrations (IC50) with standard-of-care drugs—doxorubicin, sorafenib, and imatinib, respectively—is presented. Furthermore, this report outlines the common experimental protocols utilized for these assessments and illustrates the key signaling pathways implicated in the mechanism of action of these novel compounds.
Comparative Cytotoxicity Analysis
The in vitro efficacy of novel this compound derivatives was evaluated against various cancer cell lines. The IC50 values, representing the concentration of a drug that inhibits 50% of cell growth, were determined and compared with those of standard-of-care chemotherapeutic agents.
Note: Direct comparison of IC50 values should be interpreted with caution, as experimental conditions can vary between studies. The data presented here is compiled from multiple sources to provide a comparative snapshot.
Breast Cancer: MCF-7 Cell Line
In the context of breast cancer, a notable this compound derivative, compound 2f , has demonstrated potent cytotoxic activity against the MCF-7 cell line. When compared to the standard-of-care anthracycline antibiotic, doxorubicin , the data suggests a competitive efficacy profile.
| Compound | Target Cell Line | IC50 (µM) | Citation |
| Indazole Derivative 2f | MCF-7 | 0.34 | [1] |
| Doxorubicin | MCF-7 | ~0.4 - 0.7 | [2] |
Hepatocellular Carcinoma: HepG2 Cell Line
For hepatocellular carcinoma, the multi-kinase inhibitor sorafenib is a standard therapeutic agent. Studies on this compound derivatives, such as compound 2f , have shown promising results in the HepG2 cell line.
| Compound | Target Cell Line | IC50 (µM) | Citation |
| Indazole Derivative 2f | HepG2 | 0.80 | [1] |
| Sorafenib | HepG2 | ~6 - 8.3 | [3][4] |
Chronic Myeloid Leukemia: K562 Cell Line
In the case of chronic myeloid leukemia, the tyrosine kinase inhibitor imatinib is a first-line treatment. A specific 1H-indazole-3-amine derivative containing a piperazine moiety, compound 6o , has been evaluated for its anti-proliferative activity against the K562 cell line and compared to the standard chemotherapeutic agent 5-Fluorouracil .
| Compound | Target Cell Line | IC50 (µM) | Citation |
| Indazole Derivative 6o | K562 | 5.15 | [5] |
| 5-Fluorouracil | K562 | 8.87 | [5] |
| Imatinib | K562 | ~0.2 - 0.75 | [6][7] |
Mechanism of Action: Insights into Cellular Pathways
Preclinical evidence suggests that this compound derivatives exert their anticancer effects through the modulation of critical signaling pathways that govern cell survival, proliferation, and apoptosis.
PI3K/Akt Signaling Pathway
Several indazole derivatives have been identified as inhibitors of the Phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway. This pathway is a key regulator of cell growth and survival, and its aberrant activation is a common feature in many cancers. By inhibiting this pathway, the indazole derivatives can effectively halt cancer cell proliferation and induce cell death.
Caption: PI3K/Akt signaling pathway and the inhibitory action of indazole derivatives.
p53/MDM2 Signaling Pathway
Certain this compound derivatives have been shown to induce apoptosis and cell cycle arrest by modulating the p53/MDM2 signaling pathway. The tumor suppressor protein p53 plays a crucial role in preventing cancer formation. MDM2 is a negative regulator of p53. By interfering with the MDM2-p53 interaction, these compounds can lead to the stabilization and activation of p53, resulting in the induction of apoptosis in cancer cells.
Caption: p53/MDM2 signaling pathway and the inhibitory action of indazole derivatives on MDM2.
Experimental Protocols
The following section details the standardized methodologies employed in the evaluation of the cytotoxic and apoptotic effects of the this compound derivatives.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are then treated with various concentrations of the test compounds (indazole derivatives or standard chemotherapy) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: An MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Caption: Workflow of the MTT cytotoxicity assay.
Apoptosis Detection (Annexin V-FITC/PI Assay)
This assay is used to differentiate between live, apoptotic, and necrotic cells by flow cytometry.
-
Cell Treatment: Cells are treated with the compounds of interest for a defined period.
-
Cell Harvesting: Both adherent and floating cells are collected and washed.
-
Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes (necrotic or late apoptotic cells).
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated and harvested.
-
Fixation: Cells are fixed, typically with cold ethanol, to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-binding dye, such as Propidium Iodide (PI). The amount of PI that binds is directly proportional to the amount of DNA in the cell.
-
Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry. A histogram of cell count versus fluorescence intensity is generated, allowing for the quantification of cells in each phase of the cell cycle.
Conclusion
The preliminary in vitro data on this compound derivatives are highly encouraging. Several of these compounds demonstrate potent cytotoxic effects against breast, liver, and leukemia cancer cell lines, with efficacies that are comparable or, in some cases, superior to established standard-of-care chemotherapeutic agents. Their mode of action, involving the targeted inhibition of key cancer-related signaling pathways, suggests a potential for greater specificity and reduced off-target effects. Further comprehensive preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this promising new class of anticancer agents.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Some 2-[4-(1H-benzimidazol-1-yl) phenyl]-1H-benzimidazole derivatives overcome imatinib resistance by induction of apoptosis and reduction of P-glycoprotein activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Piperine induces cellular stresses, apoptosis, and cytotoxicity via JNK signaling and has concentration-dependently additive or synergistic effects with sorafenib in hepatocellular carcinoma: an in-vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Activity of 4-(Piperazin-1-yl)-1H-indazole and Alternative Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of 4-(Piperazin-1-yl)-1H-indazole and its analogs with established kinase inhibitors. The following sections detail their performance based on available experimental data, offering insights into their in vitro and in vivo activities.
Introduction to Indazole-Based Kinase Inhibitors
Indazole derivatives have emerged as a significant class of compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities, including potent kinase inhibition.[1][2][3] Many indazole-containing molecules have been investigated and developed as anti-cancer agents, with several, such as Pazopanib and Axitinib, receiving FDA approval.[1] The indazole scaffold often serves as a crucial pharmacophore that interacts with the hinge region of various protein kinases, leading to the inhibition of their catalytic activity and downstream signaling pathways.[4][5] The addition of a piperazine moiety can enhance the solubility and oral bioavailability of these compounds.[5] This guide focuses on derivatives of this compound and compares their activity with other notable kinase inhibitors.
In Vitro Activity Comparison
The in vitro activity of kinase inhibitors is a critical determinant of their therapeutic potential. This is typically assessed through enzymatic assays to determine the half-maximal inhibitory concentration (IC50) against specific kinases and cell-based assays to measure the impact on cancer cell proliferation and viability.
Kinase Inhibition Profile
The following table summarizes the in vitro kinase inhibitory activity of various indazole derivatives and comparator drugs against several key protein kinases implicated in cancer.
| Compound | Target Kinase(s) | IC50 (nM) | Reference |
| Indazole Derivative 1 (analogue of this compound) | FGFR1 | 30.2 ± 1.9 | [6] |
| Indazole Derivative 2 (analogue of this compound) | Pim-1, Pim-2, Pim-3 | 0.4, 1.1, 0.4 | [6] |
| GDC-0941 (Pictilisib) | PI3Kα | 3 | [7] |
| Axitinib | VEGFR1, VEGFR2, VEGFR3 | 0.1, 0.2, 0.1-0.3 | [8] |
| Pazopanib | VEGFR1, VEGFR2, VEGFR3 | 10, 30, 47 | [9] |
Anti-proliferative Activity in Cancer Cell Lines
The ability of a compound to inhibit the growth of cancer cells is a key indicator of its potential as a therapeutic agent. The table below presents the IC50 values of various indazole derivatives and comparator drugs against a panel of human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Indazole Derivative 3 (analogue of this compound) | K562 | Chronic Myeloid Leukemia | 5.15 | [4][5] |
| Indazole Derivative 3 (analogue of this compound) | A549 | Lung Cancer | >10 | [4][5] |
| Indazole Derivative 3 (analogue of this compound) | PC-3 | Prostate Cancer | >10 | [4][5] |
| Indazole Derivative 3 (analogue of this compound) | Hep-G2 | Liver Cancer | >10 | [4][5] |
| GDC-0941 | U87MG | Glioblastoma | ~0.5 | [7] |
| Axitinib | HK1-LMP1 | Nasopharyngeal Carcinoma | 1.09 | [10] |
| Axitinib | C666-1 | Nasopharyngeal Carcinoma | 7.26 | [10] |
| Pazopanib | 786-O | Renal Cell Carcinoma | ~20 (48h) | [11] |
| Pazopanib | CAKI-2 | Renal Cell Carcinoma | ~30 (48h) | [11] |
In Vivo Efficacy Comparison
In vivo studies, typically using xenograft models in immunocompromised mice, are essential to evaluate the anti-tumor efficacy of a compound in a living organism. These studies provide crucial information on tumor growth inhibition and overall survival.
| Compound | Xenograft Model | Cancer Type | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| Indazole Derivative 4 (analogue of this compound) | NCI-H1581 | Non-Small Cell Lung Cancer | Not Specified | 66.1% | [6] |
| GDC-0941 | U87MG | Glioblastoma | 150 mg/kg, p.o., daily | 98% | [7] |
| GDC-0941 | IGROV-1 | Ovarian Cancer | 150 mg/kg, p.o., daily | 80% | [7] |
| Axitinib | HK1-LMP1 | Nasopharyngeal Carcinoma | Not Specified | Significant | [10] |
| Pazopanib | Various | Colon, Melanoma, Prostate, Renal, Breast, Lung | Dose-dependent | Significant | [9] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental processes involved in evaluating these compounds, the following diagrams are provided.
Caption: A simplified diagram of a generic kinase signaling pathway often targeted by indazole-based inhibitors.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological properties of potent inhibitors of class I phosphatidylinositide 3-kinases: from PI-103 through PI-540, PI-620 to the oral agent GDC-0941 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. The anti-angiogenic tyrosine kinase inhibitor Pazopanib kills cancer cells and disrupts endothelial networks in biomimetic three-dimensional renal tumouroids - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Anti-Proliferative Activity of 4-(Piperazin-1-yl)-1H-indazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Within this class, derivatives featuring a 4-(piperazin-1-yl) substitution have emerged as a promising avenue for the development of novel anti-proliferative agents. This guide provides a comparative analysis of the anti-proliferative activity of select 4-(piperazin-1-yl)-1H-indazole derivatives, supported by experimental data from recent studies.
Quantitative Data Summary
The anti-proliferative activity of various indazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), representing the concentration of a compound required to inhibit the growth of a cell population by 50%. The following tables summarize the IC50 values of several this compound derivatives and related compounds against a panel of human cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Piperazine-Indazole Derivative 6o | K562 (Chronic Myeloid Leukemia) | 5.15 | 5-Fluorouracil (5-Fu) | Not specified in the same study |
| A549 (Lung Cancer) | >50 | |||
| PC-3 (Prostate Cancer) | >50 | |||
| Hep-G2 (Hepatoma) | >50 | |||
| HEK-293 (Normal Kidney Cells) | 33.2 | |||
| GDC-0941 (2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine) | Not specified in abstract | Potent PI3K inhibitor | Not applicable | Not applicable |
| N-(4-fluorobenzyl)-1H-indazol-6-amine (9f) | HCT116 (Colorectal Cancer) | 14.3 ± 4.4 | Not specified in the same study | Not specified in the same study |
| MRC5 (Normal Lung Fibroblasts) | >100 |
Note: The data presented is extracted from multiple studies for comparative purposes. Direct comparison of absolute IC50 values across different studies should be done with caution due to potential variations in experimental conditions.
Mechanism of Action & Signaling Pathways
Several piperazine-indazole derivatives exert their anti-proliferative effects by modulating key signaling pathways involved in cancer cell growth and survival. For instance, compound 6o has been suggested to induce apoptosis and affect the cell cycle by potentially inhibiting Bcl2 family members and the p53/MDM2 pathway.[1][2]
A notable derivative, GDC-0941 , is a potent and selective inhibitor of Class I PI3 Kinase (PI3K).[3] The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its deregulation is a common event in many cancers.[3] Inhibition of this pathway can lead to the suppression of tumor growth.
Below is a diagram illustrating the simplified PI3K/Akt signaling pathway and the point of intervention for inhibitors like GDC-0941.
Caption: Simplified PI3K/Akt signaling pathway and the inhibitory action of GDC-0941.
Experimental Protocols
The assessment of anti-proliferative activity relies on robust and reproducible in vitro assays. The following are detailed methodologies for commonly cited experiments.
Methyl Thiazolyl Tetrazolium (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A control group with vehicle (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil) are also included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.
-
MTT Addition: After incubation, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plates are then incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals formed by metabolically active cells.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.[1][2]
Sulforhodamine B (SRB) Assay
The SRB assay is a cell-based assay used to determine cytotoxicity and cell proliferation by measuring cellular protein content.
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with varying concentrations of the test compounds.
-
Cell Fixation: After the incubation period, the cells are fixed to the plate using a solution of trichloroacetic acid (TCA).
-
Staining: The plates are washed, and the fixed cells are stained with a solution of Sulforhodamine B.
-
Washing: Excess stain is removed by washing with acetic acid.
-
Dye Solubilization: The protein-bound dye is solubilized with a Tris base solution.
-
Absorbance Measurement: The absorbance is measured at a wavelength of approximately 510 nm.
-
Data Analysis: The IC50 values are calculated from the dose-response curves.[4]
The following diagram outlines the general workflow for these in vitro anti-proliferative assays.
Caption: General experimental workflow for in vitro anti-proliferative assays.
Conclusion
This compound derivatives represent a versatile class of compounds with demonstrated anti-proliferative activity against various cancer cell lines. The data suggests that modifications to the indazole core and the piperazine substituent can significantly influence potency and selectivity. The inhibition of key signaling pathways, such as the PI3K/Akt cascade, highlights the potential for targeted therapy. Further structure-activity relationship (SAR) studies and in vivo evaluations are warranted to optimize these promising scaffolds for future cancer therapeutic development.
References
- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
Comparative Analysis of 4-(Piperazin-1-yl)-1H-indazole Derivatives and Known Inhibitors in Kinase Docking Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the docking performance of a 4-(Piperazin-1-yl)-1H-indazole derivative against established kinase inhibitors. The data presented is compiled from various in silico studies to offer insights into the potential of this scaffold in kinase-targeted drug discovery. This document summarizes quantitative binding affinity data, details the experimental protocols for computational docking, and visualizes relevant biological pathways and experimental workflows.
Data Presentation: Comparative Docking Scores
The following table summarizes the docking scores and binding energies of a this compound derivative and known kinase inhibitors against their respective kinase targets. It is important to note that these values are obtained from different studies and computational methods, which may influence the direct comparability. The data for the indazole derivatives are for compounds containing the this compound scaffold.
| Kinase Target | Compound | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | Computational Method |
| COT Kinase | 3-(5-{[4-(aminomethyl) piperidin-1-yl] methyl}-1H-indol-2-yl)-1H-indazole-6-carbonitrile (DB07075) | -14.860 | - | Glide (Schrödinger) |
| COT Kinase | Known Inhibitor (Reference from study) | -9.62 | - | Glide (Schrödinger) |
| BCR-ABL | 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (Compound 5) | - | -74.2774 | CDOCKER (Discovery Studio) |
| BCR-ABL | Imatinib (Gleevec) | -10.0 to -11.0 | - | AutoDock Vina |
| BCR-ABL | Dasatinib | - | -42.8 to -48.9 | MM/PBSA |
Note: Direct comparison of docking scores between different software (e.g., Glide vs. AutoDock Vina) can be misleading due to different scoring functions. The values are presented to show the relative predicted affinity of the indazole derivatives within the context of their specific studies.
Experimental Protocols: Molecular Docking Methodology
The following protocols outline the general steps involved in the molecular docking studies cited in this guide. These methodologies are standard procedures in computational drug design for predicting the binding orientation and affinity of a ligand to a protein target.
I. Protein Preparation
-
Retrieval of Kinase Structure: The three-dimensional crystal structure of the target kinase (e.g., COT Kinase, BCR-ABL) is obtained from the Protein Data Bank (PDB).
-
Preprocessing: The raw PDB file is prepared for docking by:
-
Removing all water molecules and co-crystallized ligands.
-
Adding polar hydrogen atoms to the protein structure.
-
Assigning partial charges to each atom (e.g., using Gasteiger charges).
-
Repairing any missing side chains or loops in the protein structure.
-
-
Minimization: The protein structure is subjected to energy minimization using a force field (e.g., OPLS, AMBER) to relieve any steric clashes and to obtain a more stable conformation.
II. Ligand Preparation
-
3D Structure Generation: The 2D structure of the ligand, such as the this compound derivative or a known inhibitor, is converted into a 3D conformation.
-
Energy Minimization: The 3D structure of the ligand is energy minimized to obtain a low-energy conformation.
-
Torsion Angle Definition: The rotatable bonds within the ligand are defined to allow for conformational flexibility during the docking process.
III. Molecular Docking using AutoDock Vina
-
Grid Box Generation: A grid box is defined around the active site of the target kinase. This box specifies the search space for the ligand during the docking simulation. The dimensions and center of the grid box are determined based on the location of the co-crystallized ligand in the original PDB structure or by identifying key active site residues.
-
Docking Simulation: AutoDock Vina is used to perform the docking calculation. The software systematically searches for the optimal binding pose of the ligand within the defined grid box by evaluating various conformations and orientations. The binding affinity is estimated using a scoring function that considers van der Waals forces, hydrogen bonding, electrostatic interactions, and torsional energy.
-
Analysis of Results: The results are analyzed to identify the binding pose with the lowest binding energy (most favorable). The interactions between the ligand and the active site residues of the kinase are visualized and examined.
IV. Molecular Docking using Schrödinger Maestro (Glide)
-
Receptor Grid Generation: A receptor grid is generated around the active site of the prepared protein structure. This grid pre-calculates the potential energy terms for the protein, which speeds up the docking process.
-
Ligand Docking: The prepared ligands are docked into the receptor grid using the Glide module. Different precision modes can be used, such as Standard Precision (SP) or Extra Precision (XP), which offer a trade-off between speed and accuracy.
-
Scoring and Analysis: The docking poses are scored using the GlideScore function, which is an empirical scoring function that includes terms for electrostatic interactions, van der Waals forces, and penalties for steric clashes. The pose with the best GlideScore is considered the most likely binding mode.
Mandatory Visualization
Caption: Workflow of a typical molecular docking experiment.
Caption: Simplified PI3K/Akt signaling pathway and points of inhibition.
A Comparative Analysis of the Therapeutic Window of Indazole-Based Kinase Inhibitors and Other Prominent TKIs
In the landscape of targeted cancer therapy, Tyrosine Kinase Inhibitors (TKIs) have emerged as a cornerstone, offering significant clinical benefits by targeting specific molecular drivers of oncogenesis. The therapeutic window, a critical measure of a drug's safety and efficacy, is paramount in the development of new TKIs. This guide provides a comparative assessment of the therapeutic window of 4-(Piperazin-1-yl)-1H-indazole, a scaffold represented by the potent VEGFR inhibitor Axitinib, against other established TKIs. Through an examination of their target specificity, cellular potency, and associated toxicities, this analysis aims to provide researchers, scientists, and drug development professionals with a comprehensive resource for evaluating these important therapeutic agents.
Comparative Efficacy and Safety Profiles
The therapeutic index of a TKI is determined by the ratio of its toxic dose to its therapeutic dose. A wider therapeutic window indicates a more favorable safety profile. The following tables summarize key quantitative data for Axitinib (as a representative of the this compound class), Sunitinib, Sorafenib, and Imatinib, highlighting their differential selectivity and potency.
| TKI | Primary Targets | IC50 (nM) * | Common Adverse Events (Grade ≥3) |
| Axitinib | VEGFR1, VEGFR2, VEGFR3, PDGFR, c-KIT | 0.1, 0.2, 0.1-0.3, 1.6, 1.7 | Hypertension, Diarrhea, Fatigue |
| Sunitinib | VEGFRs, PDGFRs, c-KIT, FLT3, RET | 2-9, 1, 1, 1 | Fatigue, Neutropenia, Thrombocytopenia |
| Sorafenib | VEGFRs, PDGFRβ, c-KIT, FLT3, RAF-1, BRAF | 90, 20, 68, 58, 6, 22 | Hand-foot skin reaction, Diarrhea, Hypertension |
| Imatinib | BCR-ABL, c-KIT, PDGFRα, PDGFRβ | 250-1000 | Neutropenia, Anemia, Edema |
| IC50 values can vary depending on the specific assay conditions and cell lines used. |
In Vitro Kinase Inhibition Profiles
The selectivity of a TKI against a panel of kinases is a key determinant of its therapeutic window. High selectivity for the target kinase(s) with minimal off-target activity is desirable to reduce toxicity.
| Kinase | Axitinib (IC50, nM) | Sunitinib (IC50, nM) | Sorafenib (IC50, nM) | Imatinib (IC50, nM) |
| VEGFR1 | 0.1 | 9 | 90 | >10,000 |
| VEGFR2 | 0.2 | 2 | 15 | >10,000 |
| VEGFR3 | 0.1-0.3 | 4 | 20 | >10,000 |
| PDGFRβ | 1.6 | 1 | 5 | 100 |
| c-KIT | 1.7 | 1 | 68 | 100 |
| BCR-ABL | >10,000 | >1,000 | >1,000 | 250-1000 |
| BRAF | >1,000 | >1,000 | 22 | >10,000 |
Experimental Methodologies
The data presented in this guide are derived from standard preclinical assays designed to characterize the efficacy and safety of TKIs. Below are detailed protocols for key experiments.
Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is a competitive binding assay used to measure the affinity of a test compound for a kinase of interest.
-
Reagents: LanthaScreen™ certified kinases, Eu-anti-tag antibody, Alexa Fluor™ conjugate (tracer), and test compounds.
-
Procedure:
-
A mixture of the kinase, Eu-anti-tag antibody, and the Alexa Fluor™ tracer is prepared in a buffer solution.
-
The test compound is serially diluted and added to the kinase/antibody/tracer mixture in a 384-well plate.
-
The plate is incubated at room temperature for a specified period (e.g., 1 hour) to allow the binding reaction to reach equilibrium.
-
The plate is read on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).
-
-
Data Analysis: The TR-FRET signal is inversely proportional to the amount of test compound bound to the kinase. IC50 values are calculated by fitting the data to a four-parameter logistic equation.
Cellular Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), cell culture medium, and test compounds.
-
Procedure:
-
Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The test compound is serially diluted and added to the cells.
-
The plate is incubated for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
The medium is replaced with fresh medium containing MTT and incubated for an additional 2-4 hours.
-
The MTT-containing medium is removed, and the formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. IC50 values are determined by plotting the percentage of cell viability against the log concentration of the test compound.
In Vivo Tumor Xenograft Studies
These studies evaluate the antitumor efficacy of a TKI in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are typically used.
-
Procedure:
-
Human tumor cells are implanted subcutaneously or orthotopically into the mice.
-
Once the tumors reach a palpable size, the mice are randomized into control and treatment groups.
-
The test compound is administered to the treatment group, typically orally, at various doses and schedules. The control group receives a vehicle.
-
Tumor size is measured regularly using calipers, and body weight is monitored as an indicator of toxicity.
-
At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be further analyzed.
-
-
Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treatment groups to the control group. Statistical analysis is performed to determine the significance of the observed effects.
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of the targeted signaling pathways and experimental workflows provide a clearer understanding of the mechanisms of action and the methods used for evaluation.
Safety Operating Guide
Safe Disposal of 4-(Piperazin-1-yl)-1H-indazole: A Comprehensive Guide for Laboratory Professionals
Hazard Profile and Safety Summary
Based on the known hazards of piperazine and structurally related compounds, 4-(Piperazin-1-yl)-1H-indazole should be treated as a hazardous substance. The piperazine group is known to be corrosive and can cause severe skin burns and eye damage.[1] It may also cause allergic skin and respiratory reactions.[1] Therefore, strict adherence to safety precautions is essential.
Key Hazards Associated with the Piperazine Moiety:
| Hazard Statement | Classification |
| H228: Flammable solid | Flammable solids, Category 1 |
| H302: Harmful if swallowed | Acute toxicity, oral, Category 4 |
| H314: Causes severe skin burns and eye damage | Skin corrosion, Category 1B |
| H317: May cause an allergic skin reaction | Skin sensitization, Sub-category 1B |
| H318: Causes serious eye damage | Serious eye damage, Category 1 |
| H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled | Respiratory sensitization, Sub-category 1B |
| H361: Suspected of damaging fertility or the unborn child | Reproductive toxicity, Category 2 |
Data derived from Safety Data Sheets for Piperazine.[1]
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to prevent exposure.
-
Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Skin and Body Protection: Wear a lab coat, and in cases of potential significant exposure, chemical-resistant aprons or suits may be necessary.[2]
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[3] If engineering controls are not sufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2]
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [4]
-
Risk Assessment and Preparation:
-
Review all available safety information for the compound and its structural analogs.
-
Ensure a designated, properly labeled hazardous waste container is readily accessible. The label should clearly state "Hazardous Waste" and include the full chemical name.[3]
-
-
Waste Collection:
-
Carefully transfer any waste containing this compound, including contaminated consumables (e.g., pipette tips, weighing paper, gloves), into the designated hazardous waste container.
-
Avoid mixing with incompatible materials such as strong oxidizing agents and strong acids.[2]
-
-
Decontamination:
-
Thoroughly decontaminate any non-disposable equipment that has come into contact with the chemical using an appropriate solvent (e.g., ethanol, isopropanol), followed by soap and water.
-
Dispose of any contaminated cleaning materials as hazardous waste.[3]
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area and ensure proper ventilation.
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or earth.
-
Carefully collect the absorbed material into the hazardous waste container.
-
Clean the spill area thoroughly.
-
-
Final Disposal:
-
Securely seal the hazardous waste container.
-
Store the sealed container in a designated and properly ventilated satellite accumulation area, away from general laboratory traffic.[4]
-
Arrange for the collection of the hazardous waste by a licensed environmental services company. The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[4]
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-(Piperazin-1-yl)-1H-indazole
Essential Safety and Handling Guide for 4-(Piperazin-1-yl)-1H-indazole
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is essential for ensuring personal safety and proper disposal.
Hazard Profile and Personal Protective Equipment (PPE)
Based on related chemical structures, this compound should be handled as a hazardous substance. The piperazine moiety is known to cause severe skin burns, eye damage, and may lead to allergic skin or respiratory reactions.[1][2][3] Potential hazards are likely to include skin and eye irritation, and it may be harmful if swallowed or inhaled.[3]
Table 1: Recommended Personal Protective Equipment (PPE)
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect for tears or holes before each use. Double gloving is advised when handling hazardous drugs.[4][5] |
| Eyes | Safety glasses with side shields or goggles | Provides protection against splashes and airborne particles.[4] |
| Face | Face shield | To be used in conjunction with safety glasses or goggles, especially when there is a significant risk of splashing.[4] |
| Body | Laboratory coat | A standard lab coat is required to protect against skin contact.[4] For enhanced protection, a disposable gown made of low-permeability fabric with a solid front and long sleeves is recommended.[5] |
| Respiratory | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood or if dust is generated. The type of respirator should be selected based on a formal risk assessment.[4][6] |
| Feet | Closed-toe shoes | Safety footwear should be worn in areas where chemicals are stored or handled.[7] |
Operational Plan: Step-by-Step Handling Procedure
All handling of solid this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[4]
-
Preparation: Before beginning work, ensure all necessary PPE is available and in good condition. Designate a specific area for handling the compound.
-
Handling:
-
Wear all PPE as detailed in Table 1.
-
Avoid creating dust when working with the solid material.[4] Use appropriate tools, such as a spatula, for transfers.
-
Grounding and bonding of containers and receiving equipment may be necessary to prevent static discharge.
-
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[8][9] Protect from light and moisture.[8]
-
Spill Management:
-
In case of a small spill, and if you are trained to handle it, wear appropriate PPE, including respiratory protection.[4]
-
Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[4]
-
For larger spills, evacuate the area and alert emergency responders.[9]
-
Disposal Plan
Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with all local, state, and federal regulations.[3] Do not dispose of down the drain or in regular trash.[10]
-
Waste Collection: Transfer waste material into a designated and properly labeled hazardous waste container.[3]
-
Decontamination: Clean any non-disposable equipment that has come into contact with the chemical.
-
Container Sealing: Securely seal the hazardous waste container.[3]
-
Professional Disposal: Arrange for collection by a licensed environmental services company. Incineration is often the preferred method for similar compounds.[10]
Visualizing Safety Protocols
To further clarify the procedural steps and logical relationships in handling this compound, the following diagrams have been generated.
Caption: Workflow for safely handling this compound.
Caption: Logic for selecting appropriate PPE based on hazard assessment.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. biosynth.com [biosynth.com]
- 7. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 8. mmbio.byu.edu [mmbio.byu.edu]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
